molecular formula C9H9ClF3NO B194831 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 128430-66-0

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B194831
CAS No.: 128430-66-0
M. Wt: 239.62 g/mol
InChI Key: AENYCMZUDXQARW-UHFFFAOYSA-N
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Description

An impurity of Lansoprazole.

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENYCMZUDXQARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351036
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128430-66-0
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128430660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V9XP53ZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127337-60-4

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound hydrochloride is a pyridine derivative with the following chemical identity and physical properties:

PropertyValueReference(s)
IUPAC Name This compound;hydrochloride[3]
CAS Number 127337-60-4[1]
Molecular Formula C₉H₁₀Cl₂F₃NO[3]
Molecular Weight 276.08 g/mol [3][4]
Appearance White to off-white or light yellow crystalline powder/solid[2][5]
Melting Point 208-214 °C[2][4]
Boiling Point 295.4 °C at 760 mmHg[2][4]
Flash Point 132.5 °C[2][4]
Solubility Slightly soluble in DMSO, Methanol, and Water[2][4]
Storage Temperature 2-8°C

Synthesis

The synthesis of this compound hydrochloride is a multi-step process that typically starts from 2,3-lutidine.[6] The general synthetic route involves oxidation, nitration, substitution, rearrangement, hydrolysis, and chloromethylation.[6]

Experimental Protocol: Synthesis from 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

A common laboratory-scale synthesis involves the chlorination of the corresponding hydroxymethyl precursor. The following protocol is based on procedures described in the patent literature:[7]

Materials:

  • 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Activated charcoal

Procedure:

  • To a solution of 14.9 g (0.067 mole) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in methylene chloride, add 160 ml of toluene.

  • Distill off the methylene chloride.

  • Purify the resulting toluene solution with 2.7 g of activated charcoal, filter, and wash the filter cake with 36 ml of toluene.

  • To this solution, add 5.4 ml (0.075 mole) of thionyl chloride in 27 ml of toluene dropwise and maintain the reaction for 3 hours.

  • Remove any evolved gas under vacuum at room temperature.

  • Cool the resulting mixture to 0-5°C and stir for one hour.

  • Filter the precipitated product, wash with 3 ml of toluene, and dry in a vacuum dryer at 35-40°C.

  • This procedure is expected to yield approximately 15.65 g (84%) of the title compound.[7]

Application in Drug Development: Synthesis of Lansoprazole

The primary application of this compound hydrochloride is as a crucial intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2]

Experimental Protocol: Synthesis of Lansoprazole Precursor

The synthesis of the Lansoprazole sulfide intermediate involves the reaction of this compound hydrochloride with 2-mercaptobenzimidazole. A microwave-assisted synthesis has been reported to provide excellent yields.[8]

Materials:

  • This compound hydrochloride

  • 2-Mercaptobenzimidazole

  • Sodium carbonate (Na₂CO₃)

Procedure (Microwave-Assisted):

  • A dry mixture of this compound hydrochloride (1 g) and 2-mercaptobenzimidazole (0.697 g) is prepared in the presence of sodium carbonate.[8]

  • The mixture is subjected to microwave irradiation.[8]

  • This reaction leads to the formation of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, the sulfide intermediate of Lansoprazole, in excellent yields.[8]

This intermediate is then oxidized to form Lansoprazole.

Analytical Methods

The purity and identity of this compound hydrochloride and its presence as an impurity in Lansoprazole can be determined using advanced analytical techniques. A sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for its quantification.[9]

ParameterValue
Chromatographic Column Hypersil BDS C-18 (150 X 4.6 mm, 5µm)
Mobile Phase Buffer (0.01M Ammonium acetate), Acetonitrile, and Methanol in a 50:45:5 v/v ratio
Flow Rate 0.8 mL/min
Elution Monitoring 205 nm
Mass Spectrometry Electrospray ionization in positive mode
Mass to Charge Ratio (m/z) 240 (M+H⁺)

This method is validated according to ICH guidelines for specificity, LOD, LOQ, linearity, accuracy, and precision.[9]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the synthesis workflow of this compound hydrochloride and its subsequent use in the synthesis of Lansoprazole.

G cluster_synthesis Synthesis of this compound HCl 2_3_Lutidine 2,3-Lutidine Oxidation Oxidation 2_3_Lutidine->Oxidation Nitration Nitration Oxidation->Nitration Substitution Substitution Nitration->Substitution Rearrangement Rearrangement Substitution->Rearrangement Hydrolysis Hydrolysis Rearrangement->Hydrolysis Chloromethylation Chloromethylation Hydrolysis->Chloromethylation Target_Compound This compound HCl Chloromethylation->Target_Compound

Caption: General synthesis workflow for the target compound.

G Start This compound HCl Reaction Condensation Reaction (e.g., Microwave-assisted) Start->Reaction Reagent 2-Mercaptobenzimidazole Reagent->Reaction Intermediate 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Final_Product Lansoprazole Oxidation->Final_Product

Caption: Workflow for the synthesis of Lansoprazole.

Proton pump inhibitors like Lansoprazole act by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[10][11]

G PPI Proton Pump Inhibitor (e.g., Lansoprazole) Parietal_Cell Gastric Parietal Cell PPI->Parietal_Cell Inhibition Inhibition PPI->Inhibition Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Inhibition->Proton_Pump blocks

Caption: Mechanism of action of proton pump inhibitors.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. It may cause an allergic skin reaction and serious eye damage.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated place at the recommended storage temperature. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole. This document details the analytical techniques and predicted spectroscopic data essential for the characterization of this molecule, offering a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. For analytical and stability purposes, it is often handled as its hydrochloride salt.

PropertyValue
IUPAC Name This compound
CAS Number 128430-66-0 (free base)[1], 127337-60-4 (hydrochloride)[2]
Molecular Formula C₉H₉ClF₃NO (free base)[1], C₉H₁₀Cl₂F₃NO (hydrochloride)[2]
Molecular Weight 239.62 g/mol (free base)[1], 276.08 g/mol (hydrochloride)[2]
Appearance White to off-white crystalline powder (hydrochloride)
Melting Point 208-214 °C (hydrochloride)[2][3]

Predicted Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this intermediate are not widely published, a detailed prediction of its spectroscopic characteristics can be made based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and environment of hydrogen atoms in a molecule. The predicted chemical shifts for the protons in this compound are presented below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5 (Pyridine)~8.3Doublet~5-6
H-6 (Pyridine)~6.9Doublet~5-6
-CH₂-Cl~4.8Singlet-
-O-CH₂-CF₃~4.6Quartet~8-9
-CH₃~2.3Singlet-

Caption: Predicted ¹H NMR assignments for the title compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~155
C-3 (Pyridine)~130
C-4 (Pyridine)~160
C-5 (Pyridine)~108
C-6 (Pyridine)~150
-CH₂-Cl~45
-O-CH₂-CF₃~65 (quartet, J ≈ 35-40 Hz)
-CF₃~124 (quartet, J ≈ 280 Hz)
-CH₃~12

Caption: Predicted ¹³C NMR assignments for the title compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

IonPredicted m/zDescription
[M]⁺239/241Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
[M-Cl]⁺204Loss of a chlorine radical
[M-CH₂Cl]⁺190Loss of the chloromethyl group
[M-OCH₂CF₃]⁺126Loss of the trifluoroethoxy group
[CF₃]⁺69Trifluoromethyl cation

Caption: Predicted major fragmentation ions in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C-H (aromatic)3050-3150Stretching vibration of the pyridine ring C-H bonds
C-H (aliphatic)2850-3000Stretching vibrations of the methyl and methylene C-H bonds
C=N, C=C (aromatic)1550-1610Stretching vibrations of the pyridine ring
C-O (ether)1200-1300Asymmetric C-O-C stretching
C-F1000-1150Strong C-F stretching vibrations of the trifluoromethyl group
C-Cl650-800C-Cl stretching vibration

Caption: Predicted characteristic IR absorption bands.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound hydrochloride.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • EI Method:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • ESI Method (for hydrochloride salt):

    • Solvent: Methanol or acetonitrile/water mixture.

    • Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

Infrared Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternative (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Synthesis and Structure Elucidation Workflow

The general synthetic route to this compound hydrochloride starts from 2,3-lutidine.[4] The structure of the final product is confirmed through a systematic analytical workflow.

G cluster_synthesis Synthesis Pathway cluster_elucidation Structure Elucidation Workflow 2,3-Lutidine 2,3-Lutidine Oxidation Oxidation 2,3-Lutidine->Oxidation Nitration Nitration Oxidation->Nitration Substitution Substitution Nitration->Substitution Rearrangement_Hydrolysis Rearrangement & Hydrolysis Substitution->Rearrangement_Hydrolysis Chlorination Chlorination Rearrangement_Hydrolysis->Chlorination Target_Molecule 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl Chlorination->Target_Molecule Sample Purified Intermediate NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR FTIR Spectroscopy Sample->IR Data_Analysis Spectroscopic Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Synthetic and analytical workflow for the title compound.

Signaling Pathways and Logical Relationships

The structure of this compound is fundamental to its role as a building block for Lansoprazole. The key structural features directly influence its reactivity in the subsequent synthetic step.

G cluster_structure Key Structural Features cluster_reactivity Chemical Reactivity cluster_outcome Synthetic Utility Pyridine Pyridine Ring Chloromethyl 2-Chloromethyl Group Nucleophilic_Substitution Susceptible to Nucleophilic Substitution at CH2Cl Chloromethyl->Nucleophilic_Substitution Reactive Site Methyl 3-Methyl Group Steric_Hindrance Steric Hindrance from 3-Methyl Group Methyl->Steric_Hindrance Electron_Donating Electron-Donating Effect of 3-Methyl Group Methyl->Electron_Donating Trifluoroethoxy 4-(2,2,2-Trifluoroethoxy) Group Electron_Withdrawing Electron-Withdrawing Effect of Trifluoroethoxy Group Trifluoroethoxy->Electron_Withdrawing Lansoprazole_Synth Formation of Thioether Linkage with 2-Mercaptobenzimidazole Nucleophilic_Substitution->Lansoprazole_Synth Steric_Hindrance->Lansoprazole_Synth Influences reaction rate Electron_Donating->Pyridine Activates ring Electron_Withdrawing->Pyridine Deactivates ring

Caption: Structure-reactivity relationship for Lansoprazole synthesis.

This technical guide provides a robust framework for the structure elucidation of this compound. The predicted data and methodologies outlined herein will aid researchers in the confident identification and characterization of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a key chemical intermediate. The document details its chemical properties, outlines its critical role in pharmaceutical synthesis, and provides methodologies for its application.

Chemical and Physical Properties

This compound hydrochloride is a pyridine derivative distinguished by its trifluoroethoxy group, which enhances its lipophilicity and biological interactions.[1] It is primarily recognized as a crucial building block in the synthesis of Lansoprazole, a well-known proton pump inhibitor (PPI) used for treating acid-reflux disorders.[1][2][3][4][5][6] It is also identified as a reference impurity in the quality control of Lansoprazole.[1]

A summary of its key quantitative data is presented below for clear reference.

PropertyValueSource(s)
IUPAC Name This compound;hydrochloride[7]
CAS Number 127337-60-4[1][2][7][8]
Molecular Formula C₉H₉ClF₃NO · HCl (or C₉H₁₀Cl₂F₃NO)[1][2][7][8][9]
Molecular Weight 276.08 g/mol [1][2][7][8][9][10]
Appearance White to off-white/yellow crystalline powder[1][9]
Melting Point 208-214 °C[1][8][9][10]
Purity ≥97% (Assay by HPLC)[8][10]
Storage Temperature 2-8°C[8][10]

Experimental Protocols

This compound's primary application is in the synthesis of Lansoprazole. The following sections detail the experimental protocols for the synthesis of Lansoprazole and its precursor, the title compound.

Synthesis of this compound HCl

The synthesis of this key intermediate is a multi-step process that generally begins with 2,3-lutidine as the starting material. The common synthetic route involves several key transformations:

  • N-Oxidation: The pyridine nitrogen of 2,3-lutidine is oxidized, typically using an oxidizing agent like a peracid.

  • Nitration: The resulting pyridine N-oxide undergoes nitration to introduce a nitro group onto the pyridine ring.[11]

  • Substitution: The nitro group is then substituted by reacting the compound with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate.[11] This step introduces the characteristic trifluoroethoxy group.

  • Rearrangement and Hydrolysis: The molecule undergoes rearrangement (e.g., using acetic anhydride) to form a hydroxymethyl intermediate.[4]

  • Chlorination: The final step is the chlorination of the hydroxymethyl group to the desired chloromethyl group. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene in an inert solvent.[1][4] The hydrochloride salt is then typically isolated by precipitation from a suitable solvent.[4]

Synthesis of Lansoprazole

The conversion of this compound HCl to Lansoprazole involves two main steps: a coupling reaction followed by oxidation.

Step 1: Coupling Reaction

This step involves the nucleophilic substitution of the chlorine atom in the chloromethyl group by the sulfur atom of 2-mercaptobenzimidazole.

  • Materials:

    • This compound HCl

    • 2-mercaptobenzimidazole

    • A base (e.g., sodium hydroxide, potassium hydroxide, or sodium methylate)[12][13]

    • Solvent (e.g., water, methanol, or ethanol)[12][13]

  • Procedure:

    • Dissolve 2-mercaptobenzimidazole and the base in the chosen solvent in a reaction flask, stirring at room temperature until a clear solution is formed.

    • Separately, prepare a solution of this compound HCl in the same solvent.

    • Add the pyridine solution dropwise to the 2-mercaptobenzimidazole solution over 1-2 hours, maintaining the temperature (e.g., 10-40°C).[12][13]

    • After the addition is complete, continue stirring for several hours (2-5 hours) to ensure the reaction goes to completion.[12][13]

    • The resulting product, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (the lansoprazole sulfide precursor), can be isolated through filtration or extraction.

Step 2: Oxidation

The sulfide intermediate is then oxidized to form the sulfoxide, which is Lansoprazole.

  • Materials:

    • Lansoprazole sulfide precursor from Step 1

    • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)[11]

    • Solvent (e.g., ethyl acetate, dichloromethane, methanol)[12][13]

  • Procedure:

    • Dissolve the sulfide precursor in the selected solvent and cool the mixture in an ice bath (e.g., below 5°C).[12]

    • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in the same solvent) dropwise, keeping the temperature controlled.

    • After the addition, allow the reaction to proceed for a set time (e.g., 30 minutes to several hours) while monitoring its progress via Thin Layer Chromatography (TLC).[12][13]

    • Upon completion, the reaction is quenched (e.g., with a sodium carbonate or sodium thiosulfate solution) and the product, Lansoprazole, is isolated by extraction, followed by crystallization to yield the final pure product.[12][14]

Visualizations

The following diagrams illustrate the key processes involving this compound HCl.

G start_node 2,3-Lutidine A 2,3-Lutidine N-Oxide start_node->A Oxidation inter_node inter_node key_inter_node 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl E Lansoprazole Sulfide key_inter_node->E Coupling Reaction final_node Lansoprazole B Nitrated Intermediate A->B Nitration C Trifluoroethoxy Intermediate B->C Substitution D Hydroxymethyl Intermediate C->D Rearrangement D->key_inter_node Chlorination E->final_node Oxidation F 2-Mercaptobenzimidazole F->E Coupling Reaction

Caption: Synthetic pathway of Lansoprazole from 2,3-Lutidine.

G process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node start Synthesized Lansoprazole Batch sample Take Representative Sample start->sample hplc Perform HPLC Analysis sample->hplc Target Impurity: 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl check_impurity Impurity Level < 0.1%? hplc->check_impurity reprocess Repurify Batch check_impurity->reprocess No release Release Batch for Further Processing check_impurity->release Yes reprocess->sample reject Reject Batch reprocess->reject

Caption: Quality control workflow for Lansoprazole impurity analysis.

References

A Comprehensive Technical Guide to the Lansoprazole Chloro Intermediate: Synthesis, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lansoprazole chloro intermediate, chemically known as 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This crucial intermediate is a cornerstone in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. This document details the synthetic pathway, experimental procedures, and physicochemical properties of this intermediate, presenting quantitative data in a clear, tabular format and illustrating the synthetic workflow with a Graphviz diagram.

Chemical Identity and Physicochemical Properties

The lansoprazole chloro intermediate is a pyridine derivative that serves as a key building block in the multi-step synthesis of lansoprazole.[1][2] Its identity and key properties are summarized in the table below.

ParameterValueReference
IUPAC Name This compound hydrochloride[3][4]
CAS Number 127337-60-4[4]
Molecular Formula C₉H₁₀Cl₂F₃NO[4]
Molecular Weight 276.08 g/mol [4][5]
Appearance White to off-white or light yellow crystalline powder/solid[2][4]
Melting Point 208-214 °C[1][4]
Solubility Slightly soluble in DMSO, Methanol, and Water[2]
Storage 2-8 °C[1]

Synthetic Pathway Overview

The synthesis of this compound hydrochloride is a multi-step process that typically begins with 2,3-lutidine. The general synthetic route involves five key transformations:

  • Oxidation: 2,3-Lutidine is first oxidized to form the corresponding N-oxide.

  • Nitration: The N-oxide is then nitrated to introduce a nitro group onto the pyridine ring.

  • Substitution: The nitro group is subsequently displaced by a 2,2,2-trifluoroethoxy group through nucleophilic aromatic substitution.

  • Rearrangement and Hydrolysis: The resulting pyridine N-oxide undergoes rearrangement, typically using acetic anhydride, followed by hydrolysis to yield the 2-hydroxymethyl intermediate.

  • Chlorination: The final step involves the chlorination of the hydroxymethyl group to produce the target chloro intermediate, which is then isolated as a hydrochloride salt.

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow A 2,3-Lutidine B 2,3-Dimethylpyridine N-oxide A->B Oxidation (H₂O₂/CH₃COOH) C 4-Nitro-2,3-dimethylpyridine N-oxide B->C Nitration (HNO₃/H₂SO₄) D 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide C->D Substitution (CF₃CH₂OH/K₂CO₃) E 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine D->E Rearrangement & Hydrolysis (Ac₂O, then NaOH) F This compound hydrochloride E->F Chlorination (SOCl₂)

Caption: Synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocols

The following protocols are a synthesis of procedures described in the patent literature. Researchers should adapt these methods based on their laboratory conditions and safety protocols.

Step 1: Oxidation of 2,3-Lutidine
  • Procedure: To a solution of 2,3-lutidine in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid. Heat the mixture and add 30% hydrogen peroxide dropwise while maintaining the temperature. After the addition is complete, continue heating for several hours until the reaction is complete (monitored by TLC). Decompose the excess hydrogen peroxide, and remove the acetic acid and water under reduced pressure to yield 2,3-dimethylpyridine N-oxide. This product is often used in the next step without further purification.

Step 2: Nitration of 2,3-Dimethylpyridine N-oxide
  • Procedure: Add the crude 2,3-dimethylpyridine N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature. After the addition, warm the reaction mixture and stir for several hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate) to a pH of 8-10. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate to give 4-nitro-2,3-dimethylpyridine N-oxide. The crude product can be recrystallized from ethanol.

  • Yield: A two-step yield of 73% for the oxidation and nitration has been reported.

Step 3: Substitution with 2,2,2-Trifluoroethanol
  • Procedure: To a mixture of 2,2,2-trifluoroethanol, acetonitrile, and water, add potassium carbonate and a phase transfer catalyst (e.g., TBAB). To this stirred suspension, add 4-nitro-2,3-dimethylpyridine N-oxide. Heat the mixture at 70-80 °C for several hours, monitoring the reaction by TLC. After completion, filter to remove insoluble materials, and concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. Dry the combined organic layers and evaporate the solvent to give the crude 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide. Recrystallization from ethyl acetate-hexane can yield a white crystalline solid.

  • Yield: A yield of 80.2% has been reported for this step.

Step 4: Rearrangement and Hydrolysis to the Hydroxymethyl Intermediate
  • Procedure: Place 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide in a flask and add acetic anhydride and a catalytic amount of concentrated sulfuric acid at a low temperature. Heat the mixture at 90-105 °C for several hours (monitor by TLC). After the reaction is complete, remove acetic acid and excess acetic anhydride under reduced pressure. Neutralize the residue with an aqueous solution of sodium hydroxide. Then, add a 15% aqueous solution of sodium hydroxide and heat the mixture to 60 °C for 8 hours to effect hydrolysis. After cooling, extract the product with ethyl acetate, dry the organic phase, and evaporate to dryness to obtain 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

  • Yield: An 85.1% yield for the combined rearrangement and hydrolysis steps has been reported.

Step 5: Chlorination to the Final Product
  • Procedure: Dissolve the 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in dichloromethane and add a catalytic amount of DMF. Cool the solution in an ice bath and add a mixture of thionyl chloride and dichloromethane dropwise. Maintain the temperature between -10 and 10 °C during the reaction for 3-6 hours. After the reaction is complete, concentrate the solution under reduced pressure. Add ethyl acetate dropwise to precipitate the product as a white crystal. Continue adding ethyl acetate until no more crystals precipitate. Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain this compound hydrochloride.

Spectroscopic Data

While a complete set of publicly available spectra is limited, the following table summarizes expected and reported spectroscopic data for the final intermediate.

Technique Data/Expected Peaks
¹H NMR Expected signals for the pyridine ring protons, the methylene protons of the chloromethyl group, the methyl group protons, and the methylene protons of the trifluoroethoxy group. A patent reports the following for a related intermediate (4-(2,2,2-trifluoroethoxy)-2,3-dimethylpyridine-N-oxide): ¹H NMR (CDCl₃, 400MHz) δ (ppm): 8.12 (d, J = 7.2 Hz, 1H), 6.65 (d, J = 7.2 Hz, 1H), 4.39 (q, 2H), 2.48 (s, 3H), 2.19 (s, 3H).
¹³C NMR Expected signals for the carbons of the pyridine ring, the chloromethyl carbon, the methyl carbon, and the carbons of the trifluoroethoxy group (including the characteristic quartet for the CF₃ carbon).
IR (Infrared) Expected characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, C-O-C stretching of the ether linkage, C-Cl stretching, and strong C-F stretching bands.
Mass Spec. Expected molecular ion peak corresponding to the free base [M]+ at m/z 239 and/or the protonated molecule [M+H]+ at m/z 240, along with characteristic fragmentation patterns.

Conclusion

This technical guide provides a detailed overview of the synthesis and properties of the lansoprazole chloro intermediate, this compound hydrochloride. The provided experimental protocols and data are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. Adherence to appropriate laboratory safety practices is paramount when performing any of the described procedures.

References

Solubility Profile of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS RN: 127337-60-4), a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole. Due to the limited availability of quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data for this compound in various solvent systems. Furthermore, this guide outlines the compound's role in the synthesis of Lansoprazole, illustrated through a detailed reaction pathway diagram.

Introduction

This compound hydrochloride is a substituted pyridine derivative crucial for the manufacturing of Lansoprazole, a widely used pharmaceutical for treating acid-related gastrointestinal disorders.[1] The physicochemical properties of this intermediate, particularly its solubility, are critical for optimizing reaction conditions, purification processes, and ultimately, the yield and purity of the final active pharmaceutical ingredient (API). Understanding the solubility profile is essential for process chemists and formulation scientists to ensure efficient and scalable production.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 127337-60-4[1][2][3]
Molecular Formula C₉H₁₀Cl₂F₃NO[3]
Molecular Weight 276.08 g/mol [3][4]
Appearance White to off-white powder[1]
Melting Point 208-214 °C[1][2][4]
Boiling Point 295.4 °C at 760 mmHg[1]
Flash Point 132.5 °C[1]
Storage Temperature 2-8°C[2][4]

Solubility Data

Table 2: Qualitative Solubility of this compound Hydrochloride

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
WaterSlightly Soluble[1][2]

To obtain precise quantitative data, standardized experimental protocols for solubility determination are necessary. The following sections provide detailed methodologies for both thermodynamic and kinetic solubility assays.

Experimental Protocols for Solubility Determination

The following protocols are generalized methods applicable for determining the solubility of heterocyclic compounds like this compound hydrochloride.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.[5][6]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a constant temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the solid compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or on a roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm pore size) to remove any remaining solid particles.[8]

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9]

  • Data Analysis: Prepare a calibration curve using standard solutions of the compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the filtered saturated solution. The result is reported in units such as µg/mL or µM.[9]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh Solid Compound add_solvent Add Solvent weigh->add_solvent agitate Agitate (24-48h) add_solvent->agitate separate Centrifuge/Settle agitate->separate filtrate Filter Supernatant separate->filtrate quantify Quantify by HPLC/LC-MS filtrate->quantify solubility Equilibrium Solubility quantify->solubility

Thermodynamic Solubility Workflow
Kinetic Solubility Assay

This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[10]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions, mimicking early-stage drug discovery screening.[11]

Methodology: Direct UV or Nephelometric Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Sample Preparation in Microtiter Plate: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Aqueous Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well to reach the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[12]

  • Detection and Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[12]

    • Direct UV Assay: Filter the contents of each well using a filter plate to separate the precipitated compound. Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[12]

  • Data Analysis: For the direct UV method, calculate the concentration based on a calibration curve. For nephelometry, the result is often reported as the concentration at which precipitation is first observed.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_result Result stock Prepare DMSO Stock dispense Dispense into Plate stock->dispense add_buffer Add Aqueous Buffer dispense->add_buffer incubate Incubate (1-2h) add_buffer->incubate detect Choose Method incubate->detect nephelometry Nephelometry (Light Scattering) detect->nephelometry direct_uv Direct UV (Filter & Measure Absorbance) detect->direct_uv solubility Kinetic Solubility nephelometry->solubility direct_uv->solubility

Kinetic Solubility Workflow

Role in Lansoprazole Synthesis

This compound hydrochloride is a pivotal intermediate in the synthesis of Lansoprazole. The chloromethyl group serves as a reactive site for nucleophilic substitution by the thiol group of 2-mercaptobenzimidazole. This condensation reaction forms the thioether linkage, which is a core structural feature of Lansoprazole. The subsequent oxidation of the sulfide to a sulfoxide yields the final Lansoprazole molecule.[13][14][15]

The reaction is typically carried out in a suitable solvent such as methanol in the presence of a base like sodium methoxide to deprotonate the thiol of 2-mercaptobenzimidazole, facilitating the nucleophilic attack on the chloromethyl group of the pyridine derivative.[13][16]

Lansoprazole_Synthesis cluster_reaction Condensation Reaction cluster_oxidation Oxidation reactant1 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl conditions Sodium Methoxide Methanol reactant1->conditions reactant2 2-Mercaptobenzimidazole reactant2->conditions intermediate 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)- 2-pyridinyl]methyl]thio]-1H-benzimidazole conditions->intermediate oxidant m-CPBA intermediate->oxidant Oxidation product Lansoprazole oxidant->product

References

In-Depth Technical Guide: Physicochemical Properties of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Lansoprazole.[1][2][3][4][5][6] Lansoprazole is widely used for the treatment of conditions such as gastric and duodenal ulcers, and reflux esophagitis.[1] The purity and precise characterization of this intermediate are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the melting point of this compound hydrochloride, a key physicochemical parameter for its identification and purity assessment. This document also outlines a detailed experimental protocol for its determination and illustrates its role in the synthesis of Lansoprazole.

Physicochemical Data

The melting point of this compound hydrochloride has been consistently reported within a specific range across various scientific and commercial sources. This range is a critical quality attribute for this compound.

ParameterValueReferences
Melting Point208-214 °C[2][5][7][8][9][10]
Melting Point (with decomposition)214 °C[11][12]
AppearanceWhite to off-white or light yellow crystalline powder[7][8][10]
CAS Number127337-60-4[2][5][7][8][9][10][12]
Molecular FormulaC₉H₁₀Cl₂F₃NO[5][7][8][10][12]
Molecular Weight276.08 g/mol [2][5][7][9][10][12]

Experimental Protocol: Melting Point Determination

The following protocol for determining the melting point of a crystalline solid is based on standard pharmacopeial methods (such as USP <741>) and general laboratory best practices.

Objective: To accurately determine the melting point range of this compound hydrochloride.

Apparatus:

  • Melting point apparatus (e.g., digital melting point apparatus with a heating block and integrated thermometer).

  • Glass capillary tubes (closed at one end, typically 0.8-1.2 mm internal diameter).

  • Spatula.

  • Mortar and pestle.

  • Watch glass.

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound hydrochloride is a fine, homogenous powder. If necessary, gently grind the crystalline solid using a clean and dry mortar and pestle.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Take a capillary tube and press the open end into the powdered sample on the watch glass, forcing a small amount of the solid into the tube.

    • Invert the capillary tube and gently tap the closed end on a hard surface to pack the sample down. Alternatively, drop the capillary tube through a long glass tube onto the benchtop to achieve tight packing.

    • The packed sample height in the capillary tube should be approximately 2-4 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature of the apparatus to approximately 15-20°C below the expected melting point (around 190°C).

    • Set the heating rate to a rapid value (e.g., 10°C/minute) to approach the expected melting point.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

    • Observe the sample closely through the magnifying lens of the apparatus.

    • Record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting range.

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts completely. This is the upper limit of the melting range.

  • Reporting:

    • Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

    • For increased accuracy, perform the determination in triplicate and report the average melting range.

Synthesis of Lansoprazole: A Key Application

This compound hydrochloride is a pivotal intermediate in the multi-step synthesis of Lansoprazole. The following diagram illustrates a simplified workflow of this synthesis, highlighting the role of the title compound.

Lansoprazole_Synthesis A 2,3-Lutidine B 2-Hydroxymethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine A->B Multi-step synthesis C 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine hydrochloride B->C Chlorination (e.g., with thionyl chloride) E 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)- 2-pyridinyl)methyl)thio)-1H-benzimidazole C->E Condensation D 2-Mercaptobenzimidazole D->E F Lansoprazole E->F Oxidation

Caption: Simplified synthesis workflow of Lansoprazole.

Conclusion

The melting point of this compound hydrochloride is a well-defined and critical parameter for its identification and quality control. Adherence to a standardized protocol for its determination is essential for obtaining accurate and reproducible results. As a key building block in the synthesis of Lansoprazole, the precise characterization of this intermediate is fundamental to the overall quality and consistency of the final drug product. This guide provides the necessary data and methodologies to support researchers and drug development professionals in their work with this important compound.

References

A Technical Guide to the Synthesis and Discovery of a Key Lansoprazole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a second-generation proton pump inhibitor, has been a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2][3] Its efficacy is intrinsically linked to its molecular structure, a substituted benzimidazole. This technical guide provides an in-depth exploration of the synthesis and discovery of a pivotal intermediate in the production of lansoprazole: 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole. We will delve into the critical chemical reactions, present comparative quantitative data from various synthetic routes, and provide detailed experimental protocols for the synthesis of its precursors. Visualizations of the synthetic pathways and experimental workflows are included to offer a comprehensive understanding of the process.

Introduction: The Significance of the Thioether Intermediate

The synthesis of lansoprazole culminates in the oxidation of a thioether intermediate, 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole.[4][5][6] The formation of this key intermediate is a critical step that involves the coupling of two primary precursors: 2-mercaptobenzimidazole and a substituted pyridine derivative, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The efficiency and purity of this condensation reaction directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). This guide will dissect the synthesis of each precursor and their subsequent condensation to form the pivotal thioether intermediate.

Synthesis of Precursor I: 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole (2-MBI) is a crucial heterocyclic compound in the synthesis of lansoprazole. Several methods for its preparation have been reported, primarily involving the reaction of o-phenylenediamine with a carbon disulfide source.

Comparative Analysis of Synthetic Routes for 2-Mercaptobenzimidazole

The following table summarizes various reported methods for the synthesis of 2-MBI, highlighting the reagents, solvents, and reported yields.

RouteReagentsSolvent(s)Reaction ConditionsYield (%)Reference(s)
Ao-phenylenediamine, Carbon disulfide, Potassium hydroxideEthanol/WaterReflux, 3 hours~74%[7]
Bo-phenylenediamine, Carbon disulfideEthanolAutoclave, 150°C, 15 hoursNot specified[8]
Co-phenylenediamine, Potassium ethyl xanthateEthanol/WaterReflux, 3 hours84-86.5%[9]
Do-phenylenediamine, N-aminorhodanineXyleneHeating, 8 hours80%[10]
Detailed Experimental Protocol: Route A

This protocol is based on the reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide.[7]

Materials:

  • o-phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Dilute acetic acid

Procedure:

  • A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) is prepared in a round bottom flask containing 100 ml of 95% ethanol and 15 ml of water.

  • The mixture is heated under reflux for 3 hours.

  • 1.15 gm of activated charcoal is cautiously added, and the mixture is refluxed for an additional 10 minutes.

  • The charcoal is removed by filtration.

  • The filtrate is heated to 60-70°C, and 100 ml of warm water is added.

  • The solution is then acidified with dilute acetic acid with vigorous stirring to precipitate the product.

  • The resulting white, glistening crystals of 2-mercaptobenzimidazole are collected by filtration and dried.

Synthesis of Precursor II: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

The synthesis of this substituted pyridine derivative is a multi-step process, often starting from 2,3-lutidine. The introduction of the trifluoroethoxy group is a key feature that distinguishes lansoprazole from other proton pump inhibitors like omeprazole.[1]

Synthetic Pathway Overview

The general synthetic pathway involves the oxidation of 2,3-lutidine, followed by nitration, substitution with 2,2,2-trifluoroethanol, rearrangement, and finally chlorination.

G A 2,3-Lutidine B 2,3-Dimethylpyridine-N-oxide A->B Oxidation C 2,3-Dimethyl-4-nitropyridine-N-oxide B->C Nitration D 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide C->D Substitution E 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine D->E Rearrangement F 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl E->F Chlorination

Caption: General synthetic pathway for 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl.

Detailed Experimental Protocol: Chlorination Step

This protocol details the final chlorination step to yield the desired pyridine intermediate.

Materials:

  • 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

  • Thionyl chloride or Sulfuryl chloride

  • Dichloromethane or other suitable solvent

Procedure (using Thionyl Chloride): [11]

  • Dissolve 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (0.15 mol) in dichloromethane (400 mL).

  • Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature under an inert atmosphere (e.g., argon).

  • Continue stirring at room temperature for an additional 30 minutes after the addition is complete.

  • Remove the solvent under reduced pressure.

  • Suspend the solid residue in hexane (200 mL) and collect the solid by filtration.

  • Wash the solid with hexane (50 mL) and air-dry to obtain the product as a white solid.

Synthesis of the Key Intermediate: 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole

The condensation of the two precursors, 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, yields the target thioether intermediate.

Comparative Analysis of Condensation Reaction Conditions
MethodBaseSolventReaction ConditionsYield (%)Reference(s)
Water-basedSodium HydroxideWater45°C, 2-3 hours>98%[12]
Solvent-basedSodium MethoxideMethanol40°C, 3-5 hours80.1-85.3%[13]
MicrowaveSodium CarbonateDryMicrowave irradiationExcellent[14]
Improved ProcessNot specifiedWaterNot specifiedNot specified[4][5][6]
Detailed Experimental Protocol: Water-Based Synthesis[13]

This environmentally friendly method utilizes water as the solvent, avoiding the use of organic solvents.

Materials:

  • 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

  • 2-mercaptobenzimidazole

  • Sodium hydroxide solution (e.g., 10%)

  • Purified water

Procedure:

  • In a reaction vessel, add purified water and heat to 45°C.

  • Add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and stir for 30 minutes until dissolved.

  • Slowly add sodium hydroxide solution to adjust the pH to the appropriate alkaline value.

  • Add 2-mercaptobenzimidazole in portions.

  • Maintain the reaction at 45°C for 2-3 hours.

  • After the reaction is complete, filter the mixture and wash the solid with water until neutral.

  • Dry the product to obtain 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole.

Final Step: Oxidation to Lansoprazole

The thioether intermediate is then oxidized to form the final product, lansoprazole. This is a critical step where over-oxidation to the sulfone impurity must be carefully controlled.

Oxidation Workflow

G cluster_0 Oxidation Process cluster_1 Potential Side Reaction A Thioether Intermediate C Lansoprazole (Sulfoxide) A->C Controlled Oxidation D Sulfone Impurity A->D Over-oxidation B Oxidizing Agent (e.g., m-CPBA, NaOCl) B->C

Caption: Workflow of the final oxidation step to produce lansoprazole.

Common Oxidizing Agents
  • m-Chloroperoxybenzoic acid (m-CPBA): A common but potentially hazardous oxidizing agent.[15][16]

  • Sodium hypochlorite (NaOCl): A milder, more economical, and environmentally friendly alternative.[4][5]

  • Hydrogen peroxide: Often used in combination with a catalyst.[17]

Conclusion

The synthesis of the key lansoprazole intermediate, 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole, is a well-established process with multiple synthetic routes available for its precursors. The choice of a specific route depends on factors such as desired yield, purity, cost-effectiveness, and environmental considerations. The development of water-based and microwave-assisted methods highlights the ongoing efforts to create more efficient and greener synthetic processes in the pharmaceutical industry. A thorough understanding of the underlying chemistry and reaction parameters is essential for the successful and scalable production of this crucial intermediate and, ultimately, the lansoprazole API.

References

The Strategic Incorporation of the Trifluoroethoxy Group in Pyridine-Based Protein-Protein Interaction Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the trifluoroethoxy (-OCH₂CF₃) group in the design and development of pyridine-based inhibitors targeting protein-protein interactions (PPIs). While direct, publicly available structure-activity relationship (SAR) studies for a pyridine-based PPI inhibitor explicitly detailing the contribution of a trifluoroethoxy group are limited, this guide synthesizes established principles from medicinal chemistry and drug design to elucidate its strategic value. By examining the unique physicochemical properties of this moiety and illustrating its potential impact on a representative pyridine scaffold, we offer a predictive framework for its application in developing novel PPI-targeted therapeutics.

Introduction: The Challenge of Targeting Protein-Protein Interactions

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of PPIs with small molecules represents a promising therapeutic strategy. However, PPI interfaces are notoriously challenging to target due to their large, flat, and often featureless topographies compared to the well-defined pockets of enzymes and receptors.

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to engage in a variety of interactions, including hydrogen bonding and π-stacking, and its synthetic tractability. In the context of PPIs, pyridine derivatives have been explored as core scaffolds for mimicking key amino acid residues and disrupting critical protein contacts. To enhance the drug-like properties of these scaffolds, medicinal chemists often employ specific functional groups, among which fluorinated moieties, particularly the trifluoroethoxy group, have gained significant attention.

Physicochemical Properties and Strategic Roles of the Trifluoroethoxy Group

The trifluoroethoxy group imparts a unique combination of properties to a parent molecule, which can be strategically leveraged to overcome common challenges in drug development.

Key Physicochemical Properties:

  • Increased Lipophilicity: The trifluoromethyl (CF₃) component of the group significantly increases the lipophilicity of the molecule it is attached to.[1] This can enhance membrane permeability and improve oral bioavailability.[1][2][3]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a high bond dissociation energy.[2][3] Introducing a trifluoroethoxy group, particularly at a site susceptible to oxidative metabolism (e.g., replacing a methoxy or ethoxy group), can block enzymatic degradation by cytochrome P450 (CYP) enzymes.[4] This leads to a longer drug half-life and a more predictable pharmacokinetic profile.[4]

  • Modulation of Electronic Properties: The trifluoroethoxy group is strongly electron-withdrawing, which can influence the pKa of the pyridine nitrogen and modulate the molecule's interaction with its biological target.

  • Potential for Hydrogen Bonding: While the C-F bond itself is a poor hydrogen bond acceptor, the ether oxygen can act as a hydrogen bond acceptor. More uniquely, the C-H bonds in the methylene linker (OCH₂CF₃) are polarized by the adjacent trifluoromethyl group, potentially allowing them to act as weak hydrogen bond donors. This is analogous to the hydrogen bond donating character of the difluoromethyl (CF₂H) group.[5][6]

Strategic Applications in PPI Inhibitor Design:

  • Enhancing Target Engagement: By increasing lipophilicity, the trifluoroethoxy group can promote favorable interactions with hydrophobic pockets on the protein surface, which are common at PPI interfaces.

  • Improving Pharmacokinetics: Blocking metabolic hotspots is crucial for developing viable drug candidates. The inherent stability of the trifluoroethoxy group makes it an excellent choice for improving metabolic resistance.[4][7]

  • Fine-Tuning Solubility and Permeability: The introduction of this group provides a tool to modulate the overall physicochemical profile of an inhibitor to achieve an optimal balance between aqueous solubility and cell permeability.

Illustrative Case Study: The p53-MDM2 Interaction

To illustrate the potential role of the trifluoroethoxy group, we will consider a hypothetical case study based on a pyridine scaffold targeting the well-validated p53-MDM2 PPI, a critical target in oncology. The goal of inhibitors is to block the interaction, thereby stabilizing the p53 tumor suppressor protein.

Signaling Pathway

The p53-MDM2 pathway is a crucial regulator of cell cycle arrest and apoptosis. In unstressed cells, MDM2, an E3 ubiquitin ligase, binds to the transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to excessive p53 degradation and allowing unchecked cell proliferation. Inhibiting the p53-MDM2 interaction restores p53 function.

p53_MDM2_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Therapeutic Intervention (PPI Inhibition) p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination p53_active Active p53 Apoptosis Apoptosis / Cell Cycle Arrest p53_active->Apoptosis Activation MDM2_inhibited MDM2 Inhibitor Pyridine-based Inhibitor Inhibitor->MDM2_inhibited Inhibition FP_Assay_Workflow start Start: Prepare Reagents plate_prep Dispense Protein, Labeled Peptide, and Compound into 384-well plate start->plate_prep incubation Incubate at RT (e.g., 60 min) plate_prep->incubation read_plate Read Fluorescence Polarization (mP) incubation->read_plate data_analysis Normalize Data and Plot Dose-Response Curve read_plate->data_analysis end Determine IC₅₀ Value data_analysis->end

References

An In-Depth Technical Guide to the Safety and Handling of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS No. 127337-60-4), a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole.[1][2] Adherence to proper safety protocols is critical when handling this compound to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound hydrochloride is a white to light yellow crystalline powder.[3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 127337-60-4[3][4]
Molecular Formula C₉H₉ClF₃NO · HCl[4]
Molecular Weight 276.08 g/mol [3][4]
Appearance White to light yellow crystalline powder[3]
Melting Point 208-214 °C[4]
Storage Temperature 2-8°C[4]
Solubility Soluble in Methanol and DMSO[5]

Safety and Hazard Information

This compound is classified as hazardous. The primary hazards are serious eye damage and the potential for allergic skin reactions.[4][6] Below is a summary of its hazard classifications and associated precautionary statements.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Serious Eye Damage/Eye Irritation, Category 1DangerH318: Causes serious eye damage.[4][6]
Skin Sensitization, Category 1DangerH317: May cause an allergic skin reaction.[4][6]

Precautionary Statements:

CodeStatementReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]
P272Contaminated work clothing should not be allowed out of the workplace.[4][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
P302 + P352IF ON SKIN: Wash with plenty of water.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P310Immediately call a POISON CENTER/doctor.
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.[4]
P362 + P364Take off contaminated clothing and wash it before reuse.[6]
P501Dispose of contents/container to an approved waste disposal plant.[6]

Toxicological Data

A thorough review of available literature and safety data sheets indicates that the toxicological properties of this compound hydrochloride have not been fully investigated. Specific quantitative data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not available. The absence of this data necessitates a cautious approach, treating the compound as potentially toxic and handling it with appropriate protective measures at all times.

Handling and Storage

Proper handling and storage are paramount to ensure safety.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[4]

  • Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.[4]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Recommended storage temperature is between 2°C and 8°C.[4]

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

G General Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Prepare work area in a fume hood a->b c Weigh the required amount of the compound b->c d Perform the chemical reaction c->d e Decontaminate work surfaces d->e f Dispose of waste in a designated container e->f g Remove and dispose of PPE f->g h Wash hands thoroughly g->h

A general workflow for handling the chemical.

First Aid Measures

In case of exposure, follow these first aid measures:

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up and shovel.

  • Keep in suitable, closed containers for disposal.

  • Do not let the product enter drains.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, hydrogen fluoride.

Experimental Protocol: Synthesis of Lansoprazole Intermediate

This compound hydrochloride is a crucial reactant in the synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, a direct precursor to Lansoprazole. The following is a generalized experimental protocol based on literature procedures.

Reaction: Condensation of this compound hydrochloride with 2-mercaptobenzimidazole.

Materials:

  • This compound hydrochloride

  • 2-Mercaptobenzimidazole

  • Anhydrous methanol

  • Sodium methoxide

  • Reaction flask with a condenser and stirring mechanism

  • Heating mantle

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol with stirring.

  • To this solution, add this compound hydrochloride and 2-mercaptobenzimidazole.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by filtration and purified by recrystallization.

The following diagram illustrates the synthetic pathway.

G Synthesis of Lansoprazole Precursor A This compound hydrochloride C Condensation Reaction (Sodium methoxide, Methanol, Reflux) A->C B 2-Mercaptobenzimidazole B->C D 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole C->D E Oxidation D->E F Lansoprazole E->F

The synthetic pathway from the intermediate to Lansoprazole.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Mechanism of Action of Pyridine Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a simple six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of over 7,000 drug molecules and a significant percentage of FDA-approved pharmaceuticals.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polarity, allow it to significantly enhance the pharmacological and pharmacokinetic profiles of drug candidates.[2][3] This technical guide provides a comprehensive exploration of the multifaceted roles of pyridine derivatives in drug synthesis. It delves into their mechanisms of action not only as the final bioactive pharmacophore but also as essential catalysts and reagents that facilitate the construction of complex molecular architectures. This document details key synthetic protocols, presents quantitative data on efficacy and reaction yields, and visualizes the complex pathways and workflows integral to modern drug discovery and development.

The Pyridine Nucleus as a Bioactive Pharmacophore

The prevalence of the pyridine motif in pharmaceuticals stems from its ability to improve critical drug properties such as metabolic stability, cellular permeability, potency, and target binding.[4][5] The nitrogen atom in the ring is a key feature, capable of forming crucial hydrogen bonds with biological targets like enzymes and receptors, thereby enhancing binding affinity and specificity.[6] Furthermore, its polar nature often improves water solubility, a vital characteristic for drug formulation and bioavailability.[3][7]

To illustrate the mechanism of action of pyridine-containing drugs, we will examine two landmark examples: Imatinib and Abiraterone.

Imatinib: A Paradigm of Targeted Kinase Inhibition

Imatinib, a 2-phenylaminopyrimidine derivative (though often discussed in the context of its pyridine-containing precursors and structural relatives), revolutionized cancer therapy by targeting specific tyrosine kinases.[4] Its primary target in Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[2]

Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain.[3][7] By occupying this pocket, Imatinib prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that leads to cell proliferation and promoting apoptosis in cancer cells.[6]

G cluster_upstream Upstream Signal cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects bcr_abl BCR-ABL (Constitutively Active Tyrosine Kinase) ras_raf Ras/Raf/MEK/ERK Pathway bcr_abl->ras_raf Phosphorylates & Activates jak_stat JAK/STAT Pathway bcr_abl->jak_stat Phosphorylates & Activates pi3k_akt PI3K/Akt Pathway bcr_abl->pi3k_akt Phosphorylates & Activates proliferation Increased Cell Proliferation ras_raf->proliferation apoptosis Inhibition of Apoptosis ras_raf->apoptosis jak_stat->proliferation jak_stat->apoptosis pi3k_akt->proliferation pi3k_akt->apoptosis imatinib Imatinib imatinib->bcr_abl Blocks ATP Binding Site atp ATP atp->bcr_abl Binds & Activates

Figure 1: Signaling pathway of BCR-ABL and its inhibition by Imatinib.

Abiraterone: Inhibiting Androgen Synthesis in Prostate Cancer

Abiraterone is a potent, selective, and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which contains a pyridine ring essential for its activity.[8] This enzyme is a critical control point in the androgen biosynthesis pathway. In castration-resistant prostate cancer (CRPC), tumor cells can synthesize their own androgens, driving disease progression.

Mechanism of Action: Abiraterone binds to and inhibits both the hydroxylase and lyase activities of CYP17A1.[9] This blockade prevents the conversion of pregnenolone and progesterone into testosterone precursors like dehydroepiandrosterone (DHEA) and androstenedione, thereby drastically reducing androgen levels in the testes, adrenal glands, and within the tumor itself.[8][10]

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone oh17_preg 17-OH-Pregnenolone pregnenolone->oh17_preg Hydroxylase oh17_prog 17-OH-Progesterone progesterone->oh17_prog Hydroxylase dhea DHEA oh17_preg->dhea Lyase androstenedione Androstenedione oh17_prog->androstenedione Lyase dhea->androstenedione testosterone Testosterone androstenedione->testosterone ar Androgen Receptor (AR) testosterone->ar Activates growth Prostate Cancer Cell Growth ar->growth Promotes abiraterone Abiraterone cyp17a1 CYP17A1 (17α-hydroxylase) abiraterone->cyp17a1 Inhibits cyp17a1_lyase CYP17A1 (C17,20-lyase) abiraterone->cyp17a1_lyase Inhibits

Figure 2: Androgen biosynthesis pathway and its inhibition by Abiraterone.

Quantitative Data on Pyridine-Based Enzyme Inhibitors

The potency of pyridine derivatives as enzyme inhibitors is quantified by metrics such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant).

CompoundTarget EnzymeInhibition MetricValueReference(s)
AbirateroneHuman CYP17A1Kᵢ*0.39 nM[11][12]
ImatinibBCR-ABLIC₅₀~250-500 nM[2]
Imatinibc-KitIC₅₀~100 nM[6]
ImatinibPDGF-RIC₅₀~100 nM[6]
Pyrazoline DerivativeshCA IKᵢ17.4–40.7 nM[13]
Pyrazoline DerivativeshCA IIKᵢ16.1–55.2 nM[13]
Pyrazoline DerivativesAChEKᵢ48.2–84.1 nM[13]

Table 1: Enzyme inhibition data for selected pyridine-containing or related compounds.

Pyridine Derivatives as Catalysts in Synthesis

Beyond their role in the final drug structure, pyridine derivatives are indispensable catalysts. 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst used extensively in acylation and esterification reactions, often under mild conditions suitable for complex, late-stage synthetic intermediates.[14]

Mechanism of DMAP Catalysis: The Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, and a catalytic amount of DMAP to facilitate acyl transfer to an alcohol.[15][16]

Mechanism:

  • The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium intermediate. This species is highly electrophilic and does not undergo intramolecular side reactions.[17]

  • The alcohol attacks the N-acylpyridinium intermediate, forming the ester.

  • The protonated DMAP is regenerated by a base, completing the catalytic cycle.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_catalysis Step 2: DMAP Catalytic Cycle cluster_esterification Step 3: Ester Formation rcooh R-COOH (Carboxylic Acid) isourea O-Acylisourea (Reactive Intermediate) rcooh->isourea dcc DCC dcc->isourea dhu DCU (Byproduct) isourea->dhu acylpyr N-Acylpyridinium (Activated Ester) isourea->acylpyr Nucleophilic Attack dmap DMAP dmap->acylpyr dmap_h DMAP-H+ acylpyr->dmap_h ester R-COOR' (Ester Product) acylpyr->ester Nucleophilic Attack dmap_h->dmap Regeneration (Base) roh R'-OH (Alcohol) roh->ester

Figure 3: Catalytic cycle of DMAP in the Steglich Esterification.

Pyridine Derivatives as Reagents and Building Blocks

The pyridine ring itself is a fundamental building block, assembled through various named reactions. These methods allow for the creation of highly substituted and functionalized pyridines, which are then elaborated into final drug targets.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction for generating dihydropyridines, which are subsequently oxidized to the corresponding pyridine derivatives.[18][19] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[20]

Mechanism: The reaction proceeds through two key intermediates:

  • Knoevenagel Condensation Product: Formed from the reaction of the aldehyde and one equivalent of the β-ketoester.

  • Enamine: Formed from the reaction of ammonia and the second equivalent of the β-ketoester. These intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product. A final oxidation step provides the aromatic pyridine ring.[21]

G aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Intermediate aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq) enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia (NH3) ammonia->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct enamine->michael_adduct Michael Addition cyclized Cyclized Intermediate michael_adduct->cyclized Cyclization dhp 1,4-Dihydropyridine cyclized->dhp Dehydration pyridine Pyridine Product dhp->pyridine oxidant [Oxidation]

Figure 4: Simplified workflow of the Hantzsch Pyridine Synthesis.

Quantitative Data on Pyridine Synthesis

Reaction yields are critical for assessing the efficiency of a synthetic route. The Hantzsch synthesis, while classic, can have variable yields, but modern modifications have led to significant improvements.

AldehydeCatalyst / ConditionsYield (%)Reference(s)
Benzaldehydep-TSA, Ultrasonic Irradiation96%[18]
VariousZeolite Catalysts (H-Beta)Good Efficacy
VariousSolvent-free, Reflux72%[22]
Nevirapine SynthesisDehydrating Agent, Flow Reactor92%[23]

Table 2: Selected yields for pyridine synthesis reactions.

Detailed Experimental Protocols

This section provides representative protocols for the synthesis and evaluation of pyridine derivatives, intended as a guide for laboratory practice.

Protocol: Hantzsch Synthesis of a Dihydropyridine[25]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid product from a minimum amount of hot ethanol.

  • Characterization: Dry the purified crystals and characterize by melting point, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: DMAP-Catalyzed Steglich Esterification[14][15]
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the solution sequentially with 5% HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography on silica gel.

Protocol: In Vitro CYP17A1 Enzyme Inhibition Assay[26][27]
  • Reagent Preparation: Prepare stock solutions of the test compound (e.g., Abiraterone) in DMSO and serially dilute to obtain a range of test concentrations. Prepare a solution of the substrate (e.g., progesterone) and an NADPH regenerating system.

  • Incubation: In a 96-well plate, pre-incubate the test compound with recombinant human CYP17A1 enzyme and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the progesterone substrate.

  • Reaction Quenching: After a set time (e.g., 30 minutes), terminate the reaction by adding a quenching solvent, typically a cold organic solvent like acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the product (17α-hydroxyprogesterone).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep incubate Pre-incubate Enzyme & Inhibitor at 37°C prep->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate quench Quench Reaction (Add Cold Solvent) initiate->quench analyze Analyze Product Formation (LC-MS/MS) quench->analyze calculate Calculate % Inhibition & Determine IC50 analyze->calculate end End calculate->end

Figure 5: General experimental workflow for an in vitro enzyme inhibition assay.

Conclusion

Pyridine derivatives represent a cornerstone of modern drug synthesis and medicinal chemistry. Their mechanism of action is remarkably diverse, enabling them to function as highly specific bioactive agents, efficient catalysts, and versatile synthetic building blocks. As a pharmacophore, the pyridine ring's unique electronic and steric properties are leveraged to achieve potent and selective interactions with biological targets, as exemplified by Imatinib and Abiraterone. As catalysts, derivatives like DMAP provide mild and efficient pathways for crucial bond-forming reactions. Finally, foundational methods like the Hantzsch synthesis continue to serve as robust platforms for creating novel pyridine structures. A thorough understanding of these multifaceted roles and mechanisms is critical for the rational design and development of the next generation of therapeutics.

References

Methodological & Application

Synthesis of lansoprazole from 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthesis of Lansoprazole

Introduction

Lansoprazole is a potent proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders such as ulcers and gastroesophageal reflux disease (GERD).[1] It functions by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[2] This document provides a detailed protocol for the synthesis of lansoprazole, commencing from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole. The synthesis is a two-step process involving an initial condensation reaction to form a thioether intermediate, followed by a selective oxidation to yield the final lansoprazole product.

Overall Reaction Scheme

The synthesis of lansoprazole from the specified starting materials proceeds in two key stages:

  • Step 1: Synthesis of Lansoprazole Sulfide (Thioether Intermediate). This step involves the condensation reaction between this compound hydrochloride and 2-mercaptobenzimidazole in the presence of a base. This reaction forms the sulfide intermediate, 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole.[3][4]

  • Step 2: Oxidation to Lansoprazole. The thioether intermediate is then selectively oxidized to the corresponding sulfoxide, lansoprazole.[3] This step requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone byproduct.[1]

Data Summary

The following tables summarize quantitative data from various reported synthetic methods.

Table 1: Summary of Reaction Conditions for Lansoprazole Sulfide Synthesis (Step 1)

Reactants Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole Sodium Hydroxide Water 30 2 Not Specified [5]
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole Sodium Methylate Anhydrous Methanol 40 3 85.3 [4]
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, 1H-Benzoimidazole-2-thiol N/A (condensation) N/A N/A N/A 97 [6]

| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Sodium Carbonate | N/A (Dry Mixture) | N/A (Microwave) | 0.033 | 85 |[7] |

Table 2: Summary of Reaction Conditions for Lansoprazole Synthesis (Step 2 - Oxidation)

Starting Material Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
Lansoprazole Sulfide 10% Sodium Hypochlorite Water -10 to 25 1.5 >92 (overall) [5]
Lansoprazole Sulfide Metachloroperbenzoic acid (m-CPBA) Methanol -5 to 0 8 66.7 [4]
Lansoprazole Sulfide m-CPBA N/A N/A N/A 91 [6]
Lansoprazole Sulfide Hydrogen Peroxide Ethanol 16-55 1-3 Not Specified [8]

| Lansoprazole Sulfide | m-CPBA | Chloroform | Not Specified | Not Specified | 90 |[2] |

Table 3: Physicochemical and Purity Data for Lansoprazole

Property Value Reference
HPLC Purity >99.9% [5]
Melting Point 169.2 - 171.8 °C (decomposition) [9]
Melting Point 148 - 151 °C (Sulfide Intermediate) [4]
Melting Point 164 - 165 °C (decomposition) [2]

| Yield (Purified) | 79.25% |[9] |

Visualized Workflows and Pathways

Lansoprazole Synthesis Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl C Lansoprazole Sulfide (Thioether) A->C + B Base, Solvent (Condensation) B 2-Mercaptobenzimidazole D Lansoprazole (Sulfoxide) C->D Oxidizing Agent (Oxidation)

Caption: Chemical reaction pathway for the synthesis of lansoprazole.

Experimental_Workflow start Start react_prep Reactant Preparation (Dissolve 2-mercaptobenzimidazole in basic solution) start->react_prep condensation Step 1: Condensation Reaction (Add Pyridine derivative dropwise) react_prep->condensation stir_react1 Stirring and Reaction (e.g., 40°C, 3-5 hours) condensation->stir_react1 isolate_inter Isolation of Intermediate (Precipitation, Filtration, Washing) stir_react1->isolate_inter oxidation Step 2: Oxidation Reaction (Dissolve intermediate, cool to ~0°C, add oxidizing agent) isolate_inter->oxidation stir_react2 Stirring and Reaction (e.g., 0°C, 8 hours) oxidation->stir_react2 purification Purification (Quenching, Extraction, Crystallization) stir_react2->purification analysis Final Product Analysis (HPLC, Melting Point) purification->analysis end End (Lansoprazole) analysis->end

Caption: General experimental workflow for lansoprazole synthesis.

Experimental Protocols

The following protocols are representative examples derived from published literature. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Protocol 1: Synthesis of Lansoprazole Sulfide Intermediate

This protocol is adapted from a method utilizing sodium methylate as the base.[4]

Materials:

  • 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (110g, 0.40 mol)

  • 2-mercaptobenzimidazole (60g, 0.40 mol)

  • Sodium methylate (43.2g, 0.80 mol)

  • Anhydrous methanol (1000 ml)

  • Reaction flask (2L) equipped with a stirrer and condenser

Procedure:

  • Charge a 2L reaction flask with 1000 ml of anhydrous methanol.

  • Under constant stirring, slowly add sodium methylate (43.2g) to the methanol.

  • Sequentially add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (110g) and 2-mercaptobenzimidazole (60g) to the reaction mixture.

  • Heat the mixture to 40°C and maintain stirring for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the solid product, wash the filter cake thoroughly with water, and dry under reduced pressure at 50°C to yield a white solid.

  • The expected yield is approximately 85.3%.[4]

Protocol 2: Oxidation of Lansoprazole Sulfide to Lansoprazole

This protocol uses m-chloroperbenzoic acid (m-CPBA) for the oxidation step.[4]

Materials:

  • Lansoprazole sulfide (from Step 1, e.g., 280g, 0.78 mol)

  • Metachloroperbenzoic acid (m-CPBA) (134g, 0.78 mol)

  • Methanol (1000 ml)

  • Reaction flask equipped with a stirrer and cooling bath

Procedure:

  • In a suitable reaction flask, add 1000 ml of methanol and disperse the lansoprazole sulfide (280g) with stirring.

  • Cool the suspension to a temperature between -5°C and 0°C using an ice-salt bath.

  • Separately, dissolve m-CPBA (134g) in methanol.

  • Slowly add the m-CPBA solution dropwise to the cooled lansoprazole sulfide suspension, ensuring the temperature is maintained at -5°C.

  • After the addition is complete, continue stirring the reaction mixture at -5°C for 8 hours. Monitor the reaction progress by TLC to confirm the consumption of the sulfide intermediate.

  • For workup and purification, the reaction is typically quenched, followed by precipitation of the product with water.[9]

  • The crude product can be recrystallized from a suitable solvent system (e.g., acetone/ethanol mixture) to achieve high purity.[9] A final yield of 66.7% after purification has been reported for a similar process.[4]

Safety and Handling

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • m-Chloroperbenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive; handle with care.

  • Solvents like methanol are flammable and toxic. Avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Synthesis and Biological Evaluation of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole, a heterocyclic compound with significant potential in drug discovery. The synthesis involves the reaction of 2-chloromethylpyridine with 2-mercaptobenzimidazole. This compound has demonstrated notable antibacterial, anti-inflammatory, and anticancer activities. This document outlines the synthetic procedures, including optimized reaction conditions, and summarizes the quantitative biological data. Furthermore, it visualizes the experimental workflow and key signaling pathways associated with the compound's biological activities.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse pharmacological activities. The specific derivative, 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole, has emerged as a molecule of interest due to its potent biological effects. Its structure, featuring a benzimidazole core linked to a pyridine ring via a thioether bridge, is key to its activity. This document serves as a comprehensive guide for researchers interested in the synthesis and application of this compound.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₁₁N₃S
Molecular Weight 241.31 g/mol
Appearance Off-white to yellow solid
Melting Point Not explicitly available in the provided context.
Solubility Soluble in DMF and DMSO.
Synthetic Reaction Parameters and Yields
ParameterConventional MethodMicrowave-Assisted Method
Solvent DMF (Dimethylformamide)Not Specified
Temperature 80 °C150 °C
Reaction Time 12 hours30 minutes
Yield 65% (after silica gel chromatography)[1]73%[1]
Notes Using DMSO as a solvent increases the reaction rate (8 hours completion) but reduces the yield to 52% due to side-product formation.[1]Offers reduced energy input and improved yield.[1]
Biological Activity Data
Activity TypeAssay/ModelTarget/OrganismResult (IC₅₀/MIC)
Antibacterial Minimum Inhibitory Concentration (MIC)Staphylococcus aureus8 µg/mL[1]
Anti-inflammatory Inhibition of IL-6 productionLPS-stimulated macrophages3.1 µM[1]
Anticancer Cytotoxicity Assay (IC₅₀)A549 (Non-small cell lung cancer)0.05 µM[1]
Cytotoxicity Assay (IC₅₀)HeLa (Cervical cancer)1.8 µM
Cytotoxicity Assay (IC₅₀)MCF-7 (Breast cancer)5.2 µM

Experimental Protocols

Synthesis of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

This protocol describes the synthesis via nucleophilic substitution.

Materials:

  • 2-mercaptobenzimidazole

  • 2-chloromethylpyridine hydrochloride

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of 2-mercaptobenzimidazole: In a round-bottom flask, dissolve 2-mercaptobenzimidazole in anhydrous DMF. Add a slight molar excess of a suitable base (e.g., sodium hydroxide) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Addition of 2-chloromethylpyridine: To the reaction mixture, add an equimolar amount of 2-chloromethylpyridine hydrochloride.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography, using a mixture of hexane and ethyl acetate as the eluent, to obtain the pure 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole.[1] A yield of approximately 65% can be expected.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis and Evaluation of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants 2-chloromethylpyridine + 2-mercaptobenzimidazole Reaction Reaction (DMF, 80°C, 12h) Reactants->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Product 2-((pyridin-2-ylmethyl)thio) -1H-benzo[d]imidazole Purification->Product Antibacterial Antibacterial Assay (MIC vs S. aureus) Product->Antibacterial AntiInflammatory Anti-inflammatory Assay (IL-6 Inhibition) Product->AntiInflammatory Anticancer Anticancer Assay (IC50 vs A549, HeLa, MCF-7) Product->Anticancer G Proposed Anticancer Signaling Pathway Compound 2-((pyridin-2-ylmethyl)thio) -1H-benzo[d]imidazole SK1 SK1 Inhibition Compound->SK1 p38 p38 MAPK Suppression Compound->p38 Caspase Caspase-3/7 Activation Compound->Caspase S1P Reduced S1P SK1->S1P CellCycle G1/S Cell Cycle Arrest p38->CellCycle Survival Disrupted Survival Signaling S1P->Survival Apoptosis Apoptosis Survival->Apoptosis CellCycle->Apoptosis Caspase->Apoptosis G Proposed Anti-inflammatory Signaling Pathway Compound 2-((pyridin-2-ylmethyl)thio) -1H-benzo[d]imidazole IL6_prod IL-6 Production Compound->IL6_prod LPS LPS Stimulation Macrophages Macrophages LPS->Macrophages Macrophages->IL6_prod IL6 IL-6 IL6_prod->IL6 IL6R IL-6 Receptor IL6->IL6R JAK JAK Activation IL6R->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation STAT->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene

References

Application Notes and Protocols: Chlorination of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chlorination of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine to synthesize its corresponding chloromethyl derivative, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This reaction is a critical step in the synthesis of various pharmaceutical compounds, notably as a key intermediate for the proton pump inhibitor Lansoprazole.[1][2][3] The protocol outlines the use of thionyl chloride as the chlorinating agent, a common and effective method for converting primary alcohols to alkyl chlorides.[4][5] This document includes a summary of reaction parameters, a detailed experimental procedure, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative parameters for the chlorination reaction, compiled from established methodologies.

ParameterValueNotes
Starting Material 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineCan be used directly after synthesis without extensive purification.[2]
Chlorinating Agent Thionyl Chloride (SOCl₂)A common reagent for converting alcohols to alkyl chlorides.[4][5][6][7]
Catalyst Dimethylformamide (DMF)A catalytic amount is used.
Solvent Dichloromethane (CH₂Cl₂)An appropriate solvent for the reaction.
**Molar Ratio (Starting Material:SOCl₂) **1 : 3An excess of thionyl chloride is used to ensure complete conversion.[2]
Reaction Temperature -10 to 10 °CThe reaction is conducted in an ice bath to control the exothermic reaction.[2]
Reaction Time 3 - 6 hoursReaction progress should be monitored.[2]
Work-up Concentration and precipitation with ethyl acetateThe product is isolated as a white crystalline solid.[2]

Experimental Protocol

This protocol details the procedure for the chlorination of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine using thionyl chloride.

Materials:

  • 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Three-necked flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Apparatus for tail gas absorption (e.g., sodium hydroxide solution)

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6.64 g (0.03 mol) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in 20 mL of dichloromethane.[2] Add a catalytic amount of DMF to the solution.[2]

  • Reagent Addition: Prepare a solution of 10.71 g (0.09 mol) of thionyl chloride in 10 mL of dichloromethane and place it in the dropping funnel.[2] Cool the reaction flask to -10 to 10 °C using an ice bath.[2]

  • Chlorination Reaction: Add the thionyl chloride solution dropwise to the reaction mixture while maintaining the temperature between -10 and 10 °C.[2] After the addition is complete, continue stirring the reaction mixture at this temperature for 3-6 hours.[2] It is crucial to use a tail gas absorption setup to neutralize the evolving HCl and SO₂ gases.[4]

  • Product Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure at a temperature below 40 °C to a volume of approximately 5 mL.[2]

  • Precipitation: Add ethyl acetate dropwise to the concentrated solution to precipitate the product as a white crystalline solid.[2] Continue adding ethyl acetate until no more precipitate is formed.[2]

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

Workflow Diagram

The following diagram illustrates the key steps of the chlorination protocol.

Chlorination_Workflow A 1. Dissolve Starting Material in Dichloromethane + DMF B 2. Cool Reaction Mixture to -10-10 °C A->B C 3. Add Thionyl Chloride Solution Dropwise B->C D 4. Stir for 3-6 hours at -10-10 °C C->D E 5. Concentrate Under Reduced Pressure D->E F 6. Precipitate Product with Ethyl Acetate E->F G 7. Filter and Dry the Product F->G H Final Product: 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl G->H

Caption: Workflow for the chlorination of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

References

Application Notes and Protocols for the Industrial Scale-up of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a key intermediate in the manufacturing of the proton pump inhibitor, Lansoprazole.[1][2][3] The synthesis commences from 2,3-lutidine and involves a multi-step process, which has been optimized for high yield and purity suitable for large-scale production.

I. Overview of the Synthetic Pathway

The industrial synthesis of this compound hydrochloride is a sequential process involving several key chemical transformations. The general synthetic route begins with 2,3-lutidine and proceeds through oxidation, nitration, substitution, rearrangement and hydrolysis, and finally chlorination to yield the target compound.[1]

Synthesis_Pathway A 2,3-Lutidine B 2,3-Lutidine-N-oxide A->B Oxidation C 4-Nitro-2,3-lutidine-N-oxide B->C Nitration D 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide C->D Substitution E 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine D->E Rearrangement & Hydrolysis F This compound HCl E->F Chlorination

Caption: Overall synthetic pathway for this compound HCl.

II. Detailed Experimental Protocols

This section provides step-by-step protocols for each key transformation in the synthesis.

Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide

This initial step involves the N-oxidation of the pyridine ring in 2,3-lutidine. A common and efficient method on an industrial scale utilizes hydrogen peroxide in the presence of an acid catalyst.

Protocol:

  • Charge a suitable reactor with 2,3-lutidine and glacial acetic acid. The typical volume ratio of glacial acetic acid to 2,3-lutidine is 2.5-3:1.[1]

  • Add a catalytic amount of concentrated sulfuric acid (3-5% of the mass of 2,3-lutidine).[1]

  • Heat the mixture to 80-110°C with stirring.

  • Slowly add 30-35% hydrogen peroxide to the reaction mixture. The molar ratio of hydrogen peroxide to 2,3-lutidine is typically 1.25-1.75:1.[1]

  • Maintain the temperature and stir the reaction mixture until the conversion of 2,3-lutidine is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and add a reducing agent (e.g., sodium sulfite) to quench any excess hydrogen peroxide.

  • Remove the acetic acid and water under reduced pressure to obtain the crude 2,3-lutidine-N-oxide.

ParameterValueReference
Reactants2,3-Lutidine, Hydrogen Peroxide[1]
SolventGlacial Acetic Acid[1]
CatalystConcentrated Sulfuric Acid[1]
Temperature80-110°C[1]
Molar Ratio (H₂O₂:Lutidine)1.25-1.75 : 1[1]
Yield~94%[1]
Step 2: Nitration of 2,3-Lutidine-N-oxide

The subsequent step involves the nitration of the pyridine-N-oxide at the 4-position. This is a critical step to introduce a functional group that can be displaced in the following substitution reaction.

Protocol:

  • To a reactor containing fuming nitric acid, slowly add 2,3-lutidine-N-oxide while maintaining a low temperature.

  • After the addition is complete, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to 90°C and maintain for several hours until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a weak base, such as sodium carbonate, to precipitate the product.[1]

  • Filter the solid, wash with water, and dry to obtain 4-nitro-2,3-lutidine-N-oxide.

ParameterValueReference
Reactants2,3-Lutidine-N-oxide, Fuming Nitric Acid, Concentrated Sulfuric Acid[1]
Temperature90°C
Neutralizing AgentSodium Carbonate[1]
YieldHigh
Step 3: Substitution with 2,2,2-Trifluoroethanol

In this step, the nitro group of 4-nitro-2,3-lutidine-N-oxide is displaced by 2,2,2-trifluoroethanol to introduce the desired trifluoroethoxy group.

Protocol:

  • In a reactor, suspend 4-nitro-2,3-lutidine-N-oxide and potassium carbonate in a suitable solvent such as acetonitrile.[1]

  • Add 2,2,2-trifluoroethanol to the mixture.

  • Heat the reaction mixture to 70-80°C and stir for several hours until the starting material is consumed.[1]

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.

ParameterValueReference
Reactants4-Nitro-2,3-lutidine-N-oxide, 2,2,2-Trifluoroethanol[1][2]
BasePotassium Carbonate[1][2]
SolventAcetonitrile[1]
Temperature70-80°C[1]
Yield~80.2%[1]
Step 4: Rearrangement and Hydrolysis to 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

The N-oxide is then rearranged and hydrolyzed to form the hydroxymethyl derivative. This is typically achieved by treatment with acetic anhydride followed by hydrolysis.

Protocol:

  • Dissolve 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide in acetic anhydride.

  • Heat the solution to 90-105°C for several hours.[1]

  • After the rearrangement is complete, remove the excess acetic anhydride under reduced pressure.

  • Add a solution of sodium hydroxide to the residue and heat to 60°C to facilitate hydrolysis.[1]

  • After hydrolysis is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate to yield 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

ParameterValueReference
ReagentsAcetic Anhydride, Sodium Hydroxide[1]
Rearrangement Temperature90-105°C[1]
Hydrolysis Temperature60°C[1]
Yield (two steps)~85.1%[1]
Step 5: Chlorination to this compound Hydrochloride

The final step is the chlorination of the hydroxymethyl group to produce the target hydrochloride salt. Thionyl chloride and triphosgene are common chlorinating agents used in industrial settings.[4] The use of triphosgene is often preferred due to its higher selectivity and milder reaction conditions, which minimize the formation of byproducts.[4]

Protocol using Thionyl Chloride:

  • Dissolve 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in an inert solvent like dichloromethane.[1]

  • Add a catalytic amount of dimethylformamide (DMF).[1]

  • Cool the solution to -10 to 10°C in an ice bath.[1]

  • Slowly add a solution of thionyl chloride in dichloromethane to the reaction mixture.[1]

  • Maintain the temperature and stir for 3-6 hours.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add ethyl acetate to precipitate the product as a white crystalline solid.[1]

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain this compound hydrochloride.

ParameterThionyl Chloride MethodTriphosgene MethodReference
Chlorinating AgentThionyl Chloride (SOCl₂)Triphosgene (BTC)[4]
SolventDichloromethaneToluene[1][4]
Temperature-10 to 10°C0–10°C[1][4]
Yield85-90%>97%[4]
Purity95-97%≥99.8%[4]

III. Industrial Workflow and Logic

The industrial scale-up of this synthesis requires a well-defined workflow to ensure efficiency, safety, and product quality. The following diagram illustrates the logical progression of the manufacturing process.

Industrial_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control & Packaging raw_materials Raw Material Sourcing 2,3-Lutidine Reagents & Solvents synthesis Multi-step Synthesis Oxidation Nitration Substitution Rearrangement/Hydrolysis Chlorination raw_materials->synthesis purification Purification Crystallization Filtration synthesis->purification drying Drying Vacuum Drying purification->drying qc Quality Control HPLC, NMR, etc. drying->qc packaging Packaging & Storage Final Product qc->packaging

References

Application Notes and Protocols: 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine as a Building Block for Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, typically used as its hydrochloride salt, is a critical building block in the synthesis of various proton pump inhibitors (PPIs).[1][2][3][4][5] PPIs are a class of drugs that potently suppress gastric acid secretion and are widely used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The unique trifluoroethoxy group on the pyridine ring enhances the lipophilicity and biological activity of the final drug molecule.[1]

This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in the synthesis of Lansoprazole, a second-generation PPI.[6]

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound;hydrochloride[7]
CAS Number 127337-60-4[1][7]
Molecular Formula C₉H₁₀Cl₂F₃NO[1][7]
Molecular Weight 276.08 g/mol [1][7]
Appearance White to off-white or yellowish crystalline powder[1]
Melting Point 208–214°C[1]
Purity ≥98.0% (HPLC, titration analysis)[1]

Application in Proton Pump Inhibitor (PPI) Synthesis

The primary application of this compound hydrochloride is as a key intermediate in the synthesis of Lansoprazole. The synthesis involves the condensation of the pyridine derivative with 2-mercaptobenzimidazole to form a thioether intermediate, which is subsequently oxidized to the final sulfoxide drug, Lansoprazole.[8][9]

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors, such as Lansoprazole, act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. This enzyme is the final step in the secretion of gastric acid into the stomach lumen. By blocking this pump, PPIs effectively reduce the production of stomach acid.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen PPI Lansoprazole (activated form) ProtonPump H+/K+ ATPase (Proton Pump) PPI->ProtonPump Irreversibly Inhibits H_ion H+ ProtonPump->H_ion Secretes Gastric_Acid K_ion K+ K_ion->ProtonPump Uptake

Caption: Mechanism of action of Lansoprazole.

Experimental Protocols

The synthesis of Lansoprazole from this compound hydrochloride can be performed via a two-step process: condensation to form the thioether intermediate, followed by oxidation.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: - this compound HCl - 2-Mercaptobenzimidazole Step1 Step 1: Condensation Reaction Start->Step1 Intermediate Thioether Intermediate: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)- 2-pyridinyl]methyl]thio]-1H-benzimidazole Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Product Final Product: Lansoprazole Step2->Product Purification Purification and Analysis Product->Purification

Caption: General workflow for Lansoprazole synthesis.

Protocol 1: Synthesis of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Thioether Intermediate)

This protocol describes the condensation reaction between this compound hydrochloride and 2-mercaptobenzimidazole.

Materials:

  • This compound hydrochloride

  • 2-Mercaptobenzimidazole

  • Sodium methoxide

  • Anhydrous methanol

  • Water

Procedure:

  • In a reaction flask, dissolve sodium methoxide (0.80 mol) in anhydrous methanol (1000 mL) under stirring.[9]

  • To the stirred solution, add this compound hydrochloride (0.40 mol) and 2-mercaptobenzimidazole (0.40 mol).[9]

  • Heat the reaction mixture to 40°C and continue stirring for 5 hours.[9]

  • After the reaction is complete, cool the mixture slightly and remove the solvent under reduced pressure.

  • Add water (600 mL) to the residue and heat to 50°C with stirring until the solid is completely dissolved.

  • Cool the solution to room temperature to allow for crystallization of the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the thioether intermediate.

Yield:

  • A yield of 97% has been reported for this condensation step.[10]

Protocol 2: Synthesis of Lansoprazole (Oxidation of Thioether Intermediate)

This protocol outlines the oxidation of the thioether intermediate to Lansoprazole.

Materials:

  • 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the thioether intermediate in a suitable solvent such as dichloromethane in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA in the same solvent to the cooled reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude Lansoprazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol).

Yields:

  • The oxidation of the thioether intermediate to Lansoprazole using m-CPBA can achieve a yield of up to 80.1% for the crude product.[9] Purification can result in a final yield of around 79.25%.[9] An alternative method using sodium hypochlorite as the oxidizing agent has also been described.[8]

Quantitative Data Summary

Reaction StepReactantsReagents/SolventsTemperatureTimeYieldReference
Condensation This compound HCl, 2-MercaptobenzimidazoleSodium methoxide, Methanol40°C5 hours97%[9][10]
Oxidation Thioether Intermediatem-CPBA, Dichloromethane0°C to RTVaries~80% (crude)[9]
Purification Crude LansoprazoleEthanolN/AN/A~79%[9]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride, which may be used in the synthesis of the starting material, is corrosive and releases toxic gases; handle it in a well-ventilated fume hood.[1]

  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive. Handle with care and avoid contact with flammable materials.

  • Conduct all reactions in a well-ventilated area or a fume hood.

By following these protocols, researchers can effectively utilize this compound as a key building block for the synthesis of Lansoprazole and other related proton pump inhibitors.

References

Application Notes and Protocols for the Condensation Reaction in Lansoprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for the condensation reaction to synthesize a key intermediate of Lansoprazole. The protocols are intended for researchers, scientists, and drug development professionals.

Reaction Overview:

The core of this synthesis step is the condensation reaction between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole. This reaction forms 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, the immediate precursor to Lansoprazole before the final oxidation step. The reaction is typically carried out in the presence of a base in a suitable solvent.

Experimental Protocols

Below are detailed methodologies for the condensation reaction, compiled from various sources.

Protocol 1: Aqueous Sodium Hydroxide Method

This protocol utilizes a straightforward and environmentally friendly solvent system.

  • Preparation: In a 5L reaction flask, dissolve 272g of 2-mercaptobenzimidazole and 160g of sodium hydroxide in 160g of drinking water. Stir at room temperature until all solids are dissolved.[1]

  • Reactant Addition: In a separate vessel, prepare a solution of 500g of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in 2000g of drinking water.[1]

  • Reaction: Add the aqueous solution of the pyridine derivative dropwise to the reaction flask at room temperature over 1 to 2 hours.[1]

  • Incubation: After the addition is complete, cool the reaction mixture to 10°C and continue stirring for 4 hours.[1]

  • Work-up: The resulting product, the thioether intermediate, can then be carried forward to the next step of oxidation.

Protocol 2: Methanolic Sodium Methoxide Method

This protocol employs a common alkoxide base in an alcohol solvent.

  • Preparation: To a reaction flask, add 1000ml of anhydrous methanol. While stirring, slowly add 43.2g (0.80mol) of sodium methoxide.[2][3]

  • Reactant Addition: Sequentially add 110g (0.40mol) of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 60g (0.40mol) of 2-mercaptobenzimidazole to the flask.[2][3]

  • Reaction: Heat the mixture to 40°C and stir for 5 hours.[2][3]

  • Work-up: After the reaction, the mixture is typically cooled, and the product is precipitated, filtered, and washed to isolate the intermediate.

Protocol 3: Aqueous Potassium Hydroxide Method

This protocol offers an alternative common inorganic base.

  • Preparation: In a 2L reaction flask, dissolve 68g of 2-mercaptobenzimidazole and 56g of potassium hydroxide in 40g of drinking water. Stir at room temperature until dissolved.[1]

  • Reactant Addition: Prepare a solution of 125g of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in 500g of drinking water.[1]

  • Reaction: Add the aqueous solution of the pyridine derivative dropwise to the reaction flask at room temperature over 1 to 2 hours.[1]

  • Incubation: After the addition, raise the temperature to 60°C and stir for 1 hour.[1]

  • Work-up: The reaction mixture is then cooled, and the product is processed for the subsequent oxidation step.

Data Presentation

The following table summarizes the quantitative data from various experimental conditions for the condensation reaction.

Protocol Ref. Base Solvent Temperature Time Yield
[2]Sodium MethoxideAnhydrous Methanol40°C5 hours85.3%
[3]Sodium CarbonateAnhydrous Methanol63°C3 hours84.7%
[2]Sodium MethoxideAnhydrous MethanolReflux3 hours66.5%
[1]Sodium HydroxideWater10°C4 hoursNot Specified
[1]Potassium HydroxideWater60°C1 hourNot Specified

Visualizations

experimental_workflow prep_base Dissolve Base (e.g., NaOH, KOH, NaOMe) prep_mercapto Add 2-Mercaptobenzimidazole prep_base->prep_mercapto add_pyridine Add Pyridine Derivative Solution (dropwise) stir Stir at Controlled Temperature (e.g., 10-60°C) add_pyridine->stir for 1-8 hours cool Cool Reaction Mixture stir->cool precipitate Precipitate Product cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash product Thioether Intermediate filter_wash->product

Caption: Experimental workflow for the condensation reaction.

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product pyridine 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl product 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)- 2-pyridinyl]methyl]thio]-1H-benzimidazole pyridine->product mercapto 2-mercaptobenzimidazole mercapto->product base Base (NaOH, KOH, NaOMe) base->product solvent Solvent (Water, Methanol) solvent->product temp Temperature (10-65°C) temp->product

Caption: Chemical reaction scheme for lansoprazole intermediate synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of the proton pump inhibitor, lansoprazole, and its primary process-related impurities. The protocols are intended to guide researchers in the fields of medicinal chemistry, process development, and quality control.

Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is a widely used medication for treating acid-related stomach and duodenal disorders.[1][2] The control of impurities during its synthesis is critical to ensure the safety and efficacy of the final drug product.[3] This document outlines the synthetic routes for lansoprazole and key impurities such as lansoprazole sulfide and lansoprazole sulfone.

I. Synthesis of Lansoprazole

The most common synthetic pathway to lansoprazole involves a two-step process: the condensation of a substituted pyridine with 2-mercaptobenzimidazole to form the thioether intermediate (lansoprazole sulfide), followed by a controlled oxidation to the sulfoxide, which is lansoprazole.[4]

Logical Workflow for Lansoprazole Synthesis

lansoprazole_synthesis_workflow start Start Materials step1 Condensation Reaction start->step1 2-Mercaptobenzimidazole, 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl intermediate Lansoprazole Sulfide step1->intermediate step2 Oxidation Reaction intermediate->step2 Oxidizing Agent (e.g., m-CPBA, H2O2) purification Purification step2->purification product Lansoprazole purification->product Crystallization impurity_formation sulfide Lansoprazole Sulfide (Impurity C) lansoprazole Lansoprazole sulfide->lansoprazole Controlled Oxidation [O] sulfone Lansoprazole Sulfone (Impurity A) sulfide->sulfone Direct Over-oxidation lansoprazole->sulfone Over-oxidation [O]

References

One-Pot Synthesis of Prazole Drug Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and elegance of one-pot synthesis methods offer a significant advantage in the rapid and cost-effective production of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the one-pot synthesis of key intermediates for major prazole drugs, including omeprazole, lansoprazole, and pantoprazole. These proton pump inhibitors are widely used to treat acid-related gastrointestinal disorders, and optimizing their synthesis is a continuous focus in pharmaceutical chemistry.

The core of prazole drug synthesis lies in the coupling of a substituted 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine derivative. One-pot methodologies streamline this process by combining multiple reaction steps into a single operation, thereby minimizing solvent waste, reducing purification steps, and improving overall yield and atom economy. These methods typically involve the in situ formation of the thioether intermediate followed by oxidation to the final sulfoxide product.

General Workflow of One-Pot Prazole Synthesis

The logical progression of a typical one-pot synthesis for prazole drugs involves two main stages executed sequentially in the same reaction vessel. The initial step is a nucleophilic substitution reaction between the 2-mercaptobenzimidazole and the 2-chloromethylpyridine derivative to form a thioether intermediate. This is immediately followed by a controlled oxidation of the thioether to the corresponding sulfoxide, which is the active pharmaceutical ingredient.

G cluster_0 One-Pot Reaction Vessel A 2-Mercaptobenzimidazole Derivative D Thioether Intermediate (in situ) A->D Nucleophilic Substitution B 2-Chloromethylpyridine Derivative B->D C Base & Solvent C->D F Final Prazole Drug (Sulfoxide) D->F Oxidation E Oxidizing Agent E->F

General workflow for the one-pot synthesis of prazole drugs.

Comparative Data of One-Pot Synthesis Methods

The following tables summarize quantitative data from various one-pot synthesis protocols for the intermediates of omeprazole, lansoprazole, and pantoprazole, allowing for a clear comparison of their reaction conditions and outcomes.

Table 1: One-Pot Synthesis of Omeprazole Intermediate and Final Product

ParameterMethod 1
Reactants 2-mercapto-5-methoxy benzimidazole, 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride
Base Sodium hydroxide
Solvent Ethyl acetate, Water
Catalyst (Oxidation) Sodium molybdate
Oxidizing Agent 50% Hydrogen peroxide
Reaction Temp. Condensation: 25-30°C; Oxidation: 5-12°C
Reaction Time Condensation: 2h; Oxidation: 5h
Overall Yield 68%
Purity >99.7%
Reference WO2010134099A1[1]

Table 2: One-Pot Synthesis of Lansoprazole Intermediate and Final Product

ParameterMethod 1Method 2
Reactants 2-mercaptobenzimidazole, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride2-mercaptobenzimidazole, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride
Base Sodium hydroxidePotassium hydroxide
Solvent WaterWater
Phase Transfer Catalyst -Trimethylbenzyl ammonium chloride
Oxidizing Agent 10% Sodium hypochlorite10% Sodium hypochlorite
Reaction Temp. Condensation: 10°C; Oxidation: -10°CCondensation: 60°C; Oxidation: -10°C
Reaction Time Condensation: 4h; Oxidation: 2hCondensation: 1h; Oxidation: 2h
Overall Yield Not specifiedNot specified
Purity Not specifiedNot specified
Reference CN104530006A[2]CN104530006A[2]

Table 3: One-Pot Synthesis of Pantoprazole Intermediate and Final Product

ParameterMethod 1Method 2
Reactants 2-mercapto-5-difluoromethoxy benzimidazole, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride2-mercapto-5-difluoromethoxy benzimidazole, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
Base Sodium hydroxideSodium hydroxide
Solvent Organic solvent system, WaterWater
Phase Transfer Catalyst PresentNot specified
Oxidizing Agent Aqueous sodium hypohaliteSodium hypochlorite
Reaction Temp. Condensation: 25-30°C; Oxidation: 0-15°CCondensation: 25-30°C; Oxidation: 0-5°C
Reaction Time Not specified2-3h (oxidation)
Overall Yield HighGood
Purity HighHigh
Reference WO2006064249A2[3]ACS Omega 2017, 2, 5460-5469[4]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key one-pot synthesis experiments.

Protocol 1: One-Pot Synthesis of Omeprazole

This protocol details a one-pot process for the preparation of omeprazole.[1]

Materials:

  • 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride

  • 2-mercapto-5-methoxy benzimidazole

  • Sodium hydroxide

  • Ethyl acetate

  • Water

  • Acetic acid

  • Sodium molybdate

  • 50% Hydrogen peroxide

  • Sodium thiosulphate

Procedure:

  • Condensation:

    • In a suitable reaction vessel, suspend 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride (e.g., 100g) and 2-mercapto-5-methoxy benzimidazole in ethyl acetate.

    • Add an aqueous solution of sodium hydroxide and stir the mixture at 25-30°C for 2 hours.

    • Separate the organic layer.

  • Oxidation:

    • Adjust the pH of the organic layer to approximately 6.0-6.5 with acetic acid.

    • Cool the solution to 5-10°C.

    • Add an aqueous solution of sodium molybdate and stir for 15 minutes.

    • Slowly add 50% hydrogen peroxide over 1.5 hours, maintaining the temperature between 5°C and 12°C.

    • Stir the reaction mixture for 5 hours.

    • Upon reaction completion (monitored by TLC), quench the reaction with an aqueous solution of sodium thiosulphate.

    • Adjust the pH to 7.0-7.5 with a sodium hydroxide solution.

    • Cool the mixture to 0-5°C and stir for 60 minutes to precipitate the product.

    • Filter the solid, wash with a mixture of methanol and water, followed by chilled ethyl acetate.

    • Dry the product to obtain crystalline omeprazole.

Protocol 2: One-Pot Synthesis of Lansoprazole

This protocol describes a one-pot synthesis of lansoprazole.[2]

Materials:

  • 2-mercaptobenzimidazole

  • Potassium hydroxide

  • 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride (lansoprazole chloride)

  • Drinking water

  • Sodium hydroxide

  • Trimethylbenzyl ammonium chloride

  • 10% Sodium hypochlorite aqueous solution

Procedure:

  • Condensation:

    • In a 2L reaction flask, dissolve 2-mercaptobenzimidazole (68g) and potassium hydroxide (56g) in drinking water (40g) with stirring at room temperature until fully dissolved.

    • Prepare a solution of lansoprazole chloride (125g) in drinking water (500g).

    • Add the aqueous solution of lansoprazole chloride dropwise to the reaction flask over 1 to 2 hours at room temperature.

    • After the addition is complete, raise the temperature to 60°C and stir for 1 hour.

  • Oxidation:

    • Cool the reaction mixture to 10°C.

    • Add a lye solution made of sodium hydroxide (22g) and drinking water (88g), and trimethylbenzyl ammonium chloride (8.4g).

    • Add 472g of 10% sodium hypochlorite aqueous solution dropwise at -10°C over approximately 2 hours.

    • After the addition, maintain the reaction at 0°C for 2 hours.

    • Monitor the reaction until the residual lansoprazole sulfide is ≤2.0%.

    • Proceed with product work-up and purification.

Protocol 3: Environmentally Benign One-Pot Synthesis of Pantoprazole Sodium Sesquihydrate

This protocol details a cost-effective and environmentally friendly one-pot synthesis of pantoprazole sodium sesquihydrate in water.[4]

Materials:

  • 5-difluromethoxy-2-mercaptobenzimidazole

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Water

  • Sodium hypochlorite (NaOCl) solution

  • 5% Sodium thiosulfate (Na₂S₂O₅) solution

  • Dichloromethane (DCM)

  • Acetonitrile

Procedure:

  • Condensation in Water:

    • In a 3 L four-necked round-bottom flask, charge 5-difluromethoxy-2-mercaptobenzimidazole (100 g, 0.4625 mol), water (1000 mL), and NaOH (37 g, 0.925 mol) with stirring.

    • Stir the mixture at 25–30 °C.

    • Add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

    • Continue stirring at 25–30 °C for 3 hours to form the pantoprazole sulfide intermediate as a solid in the reaction mass.

  • Oxidation in Water:

    • Cool the reaction mixture containing the pantoprazole sulfide to 0–5 °C.

    • Slowly add NaOCl solution over a period of 2–3 hours, maintaining the temperature at 0–5 °C.

    • Monitor the reaction by HPLC.

    • Once the reaction is complete, quench the residual hypochlorite with a 5% Na₂S₂O₅ solution.

  • Work-up and Salt Formation:

    • Adjust the pH of the reaction mixture to between 7.5 and 8.0 to yield the pantoprazole free base.

    • Extract the aqueous layer with dichloromethane (DCM).

    • Remove the solvent to obtain a residue of the pantoprazole free base.

    • Treat the residue with an aqueous solution of NaOH in acetonitrile to form pantoprazole sodium.

    • Isolate the final product, which meets the standards of the European Pharmacopoeia.[4]

References

Application Notes and Protocols: The Utility of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the discovery and development of novel agrochemicals. This versatile building block, containing the trifluoromethylpyridine (TFMP) moiety, is of significant interest due to the established success of TFMP derivatives in commercial pesticides.[1] The unique physicochemical properties conferred by the trifluoroethoxy group, such as enhanced lipophilicity and metabolic stability, make this intermediate a promising starting point for the synthesis of new fungicides, herbicides, and insecticides.[2]

Synthesis of Novel Agrochemical Candidates

The reactive chloromethyl group at the 2-position of the pyridine ring serves as a key handle for introducing a variety of functional groups and linking to other molecular scaffolds. Below are representative protocols for the synthesis of hypothetical fungicidal, insecticidal, and herbicidal compounds derived from this compound hydrochloride.

Synthesis of a Potential Fungicide: Pyridinylmethyl-Thiazole Carboxamide

This protocol describes the synthesis of a hypothetical fungicide by reacting the title compound with a thiazole derivative. The resulting compound incorporates the toxophore of interest linked to the trifluoroethoxypyridine scaffold.

Experimental Protocol:

  • Preparation of the Thiazole Intermediate: Synthesize 2-amino-4-methylthiazole-5-carboxylic acid as per established literature methods.

  • Coupling Reaction:

    • To a solution of this compound hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-amino-4-methylthiazole-5-carboxylic acid (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyridinylmethyl-thiazole carboxamide.

Hypothetical Quantitative Data:

ParameterValue
Yield75%
Purity (HPLC)>98%
Melting Point185-187 °C
Synthesis of a Potential Insecticide: Pyridinylmethyl-Oxadiazole Derivative

This protocol outlines the synthesis of a potential insecticide featuring an oxadiazole moiety, a common heterocyclic core in insecticidal compounds.

Experimental Protocol:

  • Synthesis of the Pyridinyl Acetic Acid Intermediate:

    • React this compound hydrochloride with sodium cyanide in a suitable solvent to yield the corresponding nitrile.

    • Hydrolyze the nitrile under acidic conditions to obtain 2-(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)acetic acid.

  • Formation of the Oxadiazole Ring:

    • To a solution of the synthesized acetic acid derivative (1.0 eq) in phosphorus oxychloride, add a substituted benzohydrazide (1.0 eq).

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify by recrystallization or column chromatography.

Hypothetical Quantitative Data:

ParameterValue
Yield68%
Purity (HPLC)>97%
Melting Point152-155 °C
Synthesis of a Potential Herbicide: Pyridinylmethyl-Triazole Derivative

This protocol details the synthesis of a hypothetical herbicide containing a triazole ring, a scaffold known for its herbicidal activity.

Experimental Protocol:

  • Reaction with a Triazole Intermediate:

    • To a suspension of a substituted 1,2,4-triazole (1.1 eq) and potassium carbonate (2.0 eq) in acetonitrile, add this compound hydrochloride (1.0 eq).

    • Stir the mixture at 60°C for 8 hours.

    • Monitor the reaction by TLC.

  • Isolation of the Product:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over magnesium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography.

Hypothetical Quantitative Data:

ParameterValue
Yield82%
Purity (HPLC)>98%
Melting Point134-136 °C

Bioactivity Screening Protocols

The following are standard protocols for assessing the fungicidal, insecticidal, and herbicidal activity of the newly synthesized compounds.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of pathogenic fungi.

Experimental Protocol:

  • Preparation of Fungal Plates:

    • Prepare potato dextrose agar (PDA) and sterilize.

    • Incorporate the test compound (dissolved in a minimal amount of DMSO) into the molten PDA at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • Place a 5 mm mycelial plug of the test fungus (e.g., Botrytis cinerea, Rhizoctonia solani) in the center of each PDA plate.

  • Incubation and Assessment:

    • Incubate the plates at 25°C for 3-5 days, or until the mycelium in the control plate (containing only DMSO) reaches the edge of the plate.

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

    • Determine the EC50 (Effective Concentration for 50% inhibition) value for each active compound.

Hypothetical Fungicidal Activity Data:

CompoundTarget FungusEC50 (µg/mL)
Fungicide Candidate 1Botrytis cinerea8.5
Fungicide Candidate 1Rhizoctonia solani12.2
Insecticidal Assay (Leaf-Dip Bioassay)

This method evaluates the contact and/or ingestion toxicity of a compound to a target insect pest.

Experimental Protocol:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a suitable solvent (e.g., acetone with a surfactant) to prepare a series of concentrations (e.g., 10, 50, 100, 250, 500 ppm).

  • Treatment of Leaf Discs:

    • Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae).

    • Dip each leaf disc into a test solution for 10-20 seconds and allow it to air dry.

  • Insect Exposure:

    • Place one treated leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a known number of target insects (e.g., 10 third-instar larvae of Plutella xylostella) into each Petri dish.

  • Mortality Assessment:

    • Incubate the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

    • Assess insect mortality after 48 and 72 hours.

    • Calculate the LC50 (Lethal Concentration for 50% of the population) value.

Hypothetical Insecticidal Activity Data:

CompoundTarget InsectLC50 (ppm) at 72h
Insecticide Candidate 1Plutella xylostella45
Insecticide Candidate 1Myzus persicae60
Herbicidal Assay (Whole-Plant Pot Assay)

This assay assesses the pre- and post-emergence herbicidal activity of the synthesized compounds.

Experimental Protocol:

  • Plant Preparation:

    • Sow seeds of various weed species (e.g., Echinochloa crus-galli (monocot), Amaranthus retroflexus (dicot)) in pots containing a standard soil mix.

  • Pre-emergence Application:

    • Within 24 hours of sowing, spray the soil surface with the test compound formulated as an emulsifiable concentrate at different application rates (e.g., 50, 100, 200, 400 g a.i./ha).

  • Post-emergence Application:

    • Allow the plants to grow to the 2-3 leaf stage.

    • Spray the foliage evenly with the test compound at the same application rates.

  • Evaluation:

    • Maintain the pots in a greenhouse with controlled temperature and light conditions.

    • Visually assess the percentage of weed control (phytotoxicity) 14 and 21 days after treatment, compared to untreated controls.

    • Determine the GR50 (Growth Reduction by 50%) value for sensitive species.

Hypothetical Herbicidal Activity Data:

CompoundWeed SpeciesApplicationGR50 (g a.i./ha)
Herbicide Candidate 1Amaranthus retroflexusPost-emergence150
Herbicide Candidate 1Echinochloa crus-galliPost-emergence>400

Visualized Workflows and Pathways

General Synthetic Workflow

G A 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl D Nucleophilic Substitution A->D B Nucleophilic Reagent (e.g., Thiazole, Triazole, Cyanide) B->D C Base (e.g., K2CO3) C->D E Crude Agrochemical Candidate D->E Reaction F Purification (Column Chromatography) E->F G Pure Agrochemical Candidate F->G Isolation H Bioactivity Screening (Fungicidal, Insecticidal, Herbicidal) G->H I Lead Compound Identification H->I Data Analysis

Caption: General workflow for synthesizing and screening novel agrochemicals.

Hypothetical Fungicidal Mode of Action: Inhibition of Succinate Dehydrogenase

Many pyridine-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

G cluster_0 Mitochondrial Respiratory Chain (Fungus) A Succinate SDH Succinate Dehydrogenase (Complex II) A->SDH B Fumarate SDH->B C Electron Transport Chain SDH->C e- D ATP Production C->D Result Cell Death D->Result Inhibitor Pyridinylmethyl-Thiazole Fungicide Candidate Inhibitor->SDH Inhibition

Caption: Inhibition of fungal respiration by a hypothetical SDHI fungicide.

References

Troubleshooting & Optimization

Improving reaction yield in lansoprazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of lansoprazole and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in lansoprazole synthesis?

Low yields in lansoprazole synthesis can stem from several factors throughout the two main reaction steps: condensation and oxidation. Incomplete reactions, side-product formation, and degradation of the final product are primary contributors.[1][2] During the condensation of 2-mercaptobenzimidazole and the pyridine derivative, inadequate reaction time, improper temperature control, or suboptimal pH can lead to unreacted starting materials.[3] The subsequent oxidation step is particularly critical; over-oxidation can convert the desired sulfoxide (lansoprazole) into the sulfone impurity, significantly reducing the yield of the active pharmaceutical ingredient (API).[4][5][6] Furthermore, lansoprazole is known to be unstable under certain conditions, and degradation can occur during workup and purification if not handled properly.[3][7]

Q2: What are the common impurities formed during lansoprazole synthesis, and how can they be minimized?

The most prevalent impurities in lansoprazole synthesis are lansoprazole sulfone and lansoprazole sulfide (unreacted intermediate).[1][6] Lansoprazole sulfone is a product of over-oxidation, while the presence of lansoprazole sulfide indicates an incomplete oxidation reaction.[4][5] To minimize sulfone formation, it is crucial to carefully control the amount of the oxidizing agent and the reaction temperature.[5][8] Using milder and more selective oxidizing agents can also be beneficial. Ensuring the oxidation reaction goes to completion without prolonged reaction times will reduce the amount of residual sulfide. Other potential impurities include N-oxides, which can also arise from side reactions during oxidation.[4][6] Proper purification techniques, such as crystallization, are essential to remove these impurities from the final product.[9][10]

Q3: How can the stability of lansoprazole be maintained during and after synthesis?

Lansoprazole is known to be unstable and can degrade, particularly in acidic environments and in the presence of certain solvents like water.[2][7][9] During the workup and purification stages, it is important to avoid acidic conditions and high temperatures.[7][10] Crystallization from appropriate solvent systems can yield a more stable crystalline form of lansoprazole. Some methods suggest the use of a weakly basic material to stabilize the final product. It is also crucial to thoroughly dry the final product, as the presence of residual solvents, especially water, can lead to decomposition over time.[9]

Troubleshooting Guides

Issue 1: Low Yield in the Condensation Step

Problem: Low conversion of 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to the thioether intermediate.

Potential Cause Troubleshooting Action Expected Outcome
Inadequate Base Ensure the appropriate molar equivalent of a suitable base (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide) is used to facilitate the reaction.[2][3]Improved deprotonation of 2-mercaptobenzimidazole, leading to a higher reaction rate and yield.
Suboptimal Temperature Optimize the reaction temperature. While some procedures are performed at room temperature, others may benefit from gentle heating (e.g., up to 60°C) to increase the reaction rate.[3] However, be cautious of potential side reactions at higher temperatures.Increased reaction kinetics and improved conversion to the thioether.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is allowed to proceed to completion. Typical reaction times range from 1 to 4 hours.[3]Complete consumption of starting materials and maximization of the thioether yield.
Poor Solvent Choice While water is a common solvent, consider the use of other solvents or co-solvents if solubility is an issue.[11][12][13]Enhanced solubility of reactants, leading to a more efficient reaction.
Issue 2: Low Yield and High Impurity in the Oxidation Step

Problem: The oxidation of the thioether intermediate results in a low yield of lansoprazole and a high percentage of the sulfone impurity.

Potential Cause Troubleshooting Action Expected Outcome
Over-oxidation Carefully control the stoichiometry of the oxidizing agent (e.g., sodium hypochlorite, m-CPBA, hydrogen peroxide).[3][8][11] The amount should be sufficient for the conversion of the sulfide to the sulfoxide but not excessive to promote sulfone formation. The typical range is 0.9 to 1.5 equivalents.[8]Minimized formation of the lansoprazole sulfone impurity, thereby increasing the purity and yield of lansoprazole.
Inappropriate Reaction Temperature Maintain a low reaction temperature during the addition of the oxidizing agent and throughout the reaction. Temperatures are often kept between -10°C and 25°C.[2][3]Reduced rate of over-oxidation, leading to a cleaner reaction profile.
Choice of Oxidizing Agent Consider using a milder or more selective oxidizing agent. While sodium hypochlorite is common, other reagents might offer better control.[11][12][13]Improved selectivity for the desired sulfoxide over the sulfone.
Presence of Catalysts The use of certain catalysts, such as those containing vanadium, can be effective but may also contribute to over-oxidation if not properly controlled.[2] Evaluate the necessity and concentration of the catalyst.Optimized catalytic activity for the desired transformation without promoting side reactions.

Experimental Protocols

Key Experiment: One-Pot Synthesis of Lansoprazole Crude Product

This protocol is a generalized representation based on common synthetic methods.[3] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Condensation:

    • In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole in an aqueous solution of sodium hydroxide or potassium hydroxide with stirring at room temperature until a clear solution is obtained.[3]

    • Separately, prepare an aqueous solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

    • Add the pyridine derivative solution dropwise to the 2-mercaptobenzimidazole solution over 1-2 hours, maintaining the temperature at a controlled level (e.g., 10-30°C).[3]

    • After the addition is complete, continue stirring for an additional 2-4 hours to ensure the completion of the condensation reaction.[3]

  • Oxidation:

    • To the reaction mixture containing the newly formed thioether, add a phase-transfer catalyst such as tetrabutylammonium bisulfate or tetrabutylammonium bromide.[3]

    • Cool the reaction mixture to a lower temperature, typically between -10°C and 0°C.[3]

    • Slowly add a solution of an oxidizing agent, such as 10% sodium hypochlorite, dropwise over approximately 2 hours, ensuring the temperature is maintained within the specified range.[3]

    • After the addition, allow the reaction to proceed at a slightly elevated temperature (e.g., 25°C) for about 1.5 hours, monitoring the reaction progress by TLC or HPLC.[3]

  • Workup and Isolation:

    • Upon completion of the reaction, the crude lansoprazole may precipitate from the reaction mixture.

    • The crude product can be isolated by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to obtain a product with high purity.[10]

Visualizations

Lansoprazole_Synthesis_Workflow cluster_condensation Condensation Step cluster_oxidation Oxidation Step cluster_purification Purification Reactant_A 2-Mercaptobenzimidazole Condensation Condensation Reaction (Base, Solvent, Temp) Reactant_A->Condensation Reactant_B 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl Reactant_B->Condensation Thioether Lansoprazole Sulfide (Intermediate) Condensation->Thioether Oxidation Oxidation Reaction (Oxidizing Agent, Temp) Thioether->Oxidation Thioether->Oxidation Lansoprazole Lansoprazole (Desired Product) Oxidation->Lansoprazole Sulfone Lansoprazole Sulfone (Impurity) Oxidation->Sulfone Over-oxidation Crude_Product Crude Lansoprazole Purification Crystallization Crude_Product->Purification Pure_Lansoprazole Pure Lansoprazole API Purification->Pure_Lansoprazole

Caption: Workflow for the synthesis of lansoprazole.

Troubleshooting_Low_Yield cluster_condensation_troubleshooting Condensation Troubleshooting cluster_oxidation_troubleshooting Oxidation Troubleshooting Start Low Lansoprazole Yield Check_Step Identify Problematic Step Start->Check_Step Condensation_Issue Low Thioether Intermediate Check_Step->Condensation_Issue Condensation Oxidation_Issue Low Conversion or High Impurities Check_Step->Oxidation_Issue Oxidation Check_Base Verify Base Stoichiometry Condensation_Issue->Check_Base Check_Oxidant Adjust Oxidant Amount Oxidation_Issue->Check_Oxidant Check_Temp_C Optimize Temperature Check_Base->Check_Temp_C Check_Time_C Increase Reaction Time Check_Temp_C->Check_Time_C End Improved Yield Check_Time_C->End Check_Temp_O Lower Reaction Temperature Check_Oxidant->Check_Temp_O Check_Agent Consider Milder Oxidizing Agent Check_Temp_O->Check_Agent Check_Agent->End

Caption: Troubleshooting logic for low lansoprazole yield.

References

Technical Support Center: Purification of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (CAS No. 127337-60-4), a key intermediate in the synthesis of Lansoprazole.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound HCl?

A1: Common impurities can originate from the multi-step synthesis starting from 2,3-lutidine.[4] These may include:

  • Unreacted starting materials: Residual 2,3-lutidine or its oxidized and nitrated derivatives.

  • Precursor intermediate: The most common process-related impurity is the unreacted 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

  • Side-products from chlorination: Over-chlorinated pyridine derivatives or positional isomers formed during the chloromethylation step.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as dichloromethane, ethyl acetate, or alcohols.

  • Degradation products: The compound can be sensitive to moisture and heat, leading to hydrolysis of the chloromethyl group.

Q2: My purified product is a yellowish or brownish powder. How can I decolorize it?

A2: Discoloration in pyridine derivatives often arises from minor impurities or degradation products.[5] To obtain a white to off-white crystalline solid, consider the following:

  • Recrystallization with activated charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.

  • Solvent selection: Ensure the use of high-purity solvents for recrystallization, as impurities in the solvent can introduce color.

  • Controlled temperature: Avoid excessive heating during purification, as it can lead to thermal degradation and color formation.

Q3: The product oils out during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue in the crystallization of pyridine salts. It occurs when the compound separates from the solution as a liquid phase rather than a solid. To troubleshoot this:

  • Adjust the solvent system: The polarity of the solvent system may not be optimal. If using a solvent/anti-solvent system, try reducing the amount of anti-solvent or cooling the solution more slowly.

  • Increase the solvent volume: The concentration of the compound might be too high. Add more of the primary solvent to the hot mixture to ensure the compound remains dissolved until a lower temperature is reached.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a small seed crystal of the pure compound.

Q4: No crystals form even after the solution has cooled completely. What is the likely cause?

A4: Failure to crystallize is often due to either the use of an excessive amount of solvent or a high concentration of impurities that inhibit crystal lattice formation.

  • Reduce solvent volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a simple filtration through a short plug of silica gel, before attempting recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Purity after Recrystallization Inappropriate solvent choice leading to co-precipitation of impurities.Screen for a more selective solvent system. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
Rapid crystallization trapping impurities within the crystal lattice.Slow down the cooling process. Allow the solution to cool to room temperature naturally before placing it in an ice bath.
Product is an Amorphous Solid or Oil Presence of residual water or other impurities inhibiting crystallization.Dry the crude product thoroughly under vacuum before recrystallization. Triturate the oily product with a non-polar solvent like diethyl ether to induce solidification.
The compound has a low melting point or is inherently difficult to crystallize.Attempt co-crystallization with a suitable co-former or consider chromatographic purification.
Significant Product Loss during Purification The compound has high solubility in the chosen recrystallization solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at cold temperatures, or use a solvent/anti-solvent system to decrease its solubility.
Adherence of the product to glassware or filter paper.Ensure complete transfer of the product by rinsing glassware with the cold mother liquor. Use a suitable spatula to scrape the product from surfaces.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the principle of precipitating the product from a solution by adding an anti-solvent. A common procedure involves dissolving the crude product in a polar solvent and then adding a less polar solvent to induce crystallization.[4]

Materials:

  • Crude this compound HCl

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate, HPLC grade

  • Anhydrous magnesium sulfate or sodium sulfate

  • Activated charcoal (optional)

  • Filter paper

  • Büchner funnel and flask

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude this compound HCl in a minimal amount of dichloromethane at room temperature in a round-bottom flask.

  • (Optional) If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product), and stir the mixture for 10-15 minutes at room temperature.

  • Filter the solution through a fluted filter paper or a pad of celite to remove the activated charcoal or any insoluble impurities.

  • Transfer the clear filtrate to a clean round-bottom flask.

  • While stirring, slowly add ethyl acetate dropwise to the dichloromethane solution at room temperature.

  • Continue adding ethyl acetate until the solution becomes cloudy, indicating the onset of precipitation.

  • Warm the mixture gently until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified product under vacuum to a constant weight.

Expected Purity: >98% (as determined by HPLC).

Protocol 2: HPLC Analysis for Purity Assessment

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration1 Filtration cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimal DCM charcoal Optional: Add activated charcoal dissolve->charcoal filter1 Filter to remove insolubles/charcoal dissolve->filter1 charcoal->filter1 add_ea Add ethyl acetate dropwise until cloudy filter1->add_ea warm Warm gently to redissolve add_ea->warm cool_rt Cool slowly to room temperature warm->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter2 Vacuum filter to collect crystals cool_ice->filter2 wash Wash with cold ethyl acetate filter2->wash dry Dry under vacuum wash->dry end end dry->end Pure Product

Caption: Recrystallization workflow for the purification of this compound HCl.

troubleshooting_logic start Start Purification dissolution_issue Product does not dissolve? start->dissolution_issue crystallization_issue Crystals do not form? dissolution_issue->crystallization_issue No end_fail Further action needed dissolution_issue->end_fail Yes oiling_out Product oils out? crystallization_issue->oiling_out No crystallization_issue->end_fail Yes purity_issue Purity < 98%? oiling_out->purity_issue No oiling_out->end_fail Yes end_ok Purification Successful purity_issue->end_ok No purity_issue->end_fail Yes

References

Identifying side products in the synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, a key intermediate in the production of pharmaceuticals like Lansoprazole.

Troubleshooting Guide: Identifying and Mitigating Side Products

This guide addresses common issues related to the formation of side products during the multi-step synthesis of this compound.

.dot

TroubleshootingGuide cluster_synthesis Synthesis Troubleshooting cluster_oxidation Step 1: Oxidation of 2,3-Lutidine cluster_nitration Step 2: Nitration of 2,3-Lutidine-N-oxide cluster_rearrangement Step 3 & 4: Substitution and Rearrangement cluster_chlorination Step 5: Chlorination of Hydroxymethyl Intermediate start Problem: Low Purity or Unexpected Peaks in Analysis oxidation_issue Issue: Incomplete oxidation or over-oxidation products start->oxidation_issue Check Step 1 Intermediates nitration_issue Issue: Presence of isomeric nitropyridine-N-oxides start->nitration_issue Check Step 2 Intermediates rearrangement_issue Issue: Incomplete rearrangement or formation of phenolic impurities start->rearrangement_issue Check Step 3/4 Intermediates chlorination_issue Issue: Dimeric ethers or unreacted hydroxymethyl compound start->chlorination_issue Check Final Product oxidation_cause Potential Cause: - Incorrect H₂O₂ concentration - Non-optimal temperature - Catalyst issues oxidation_issue->oxidation_cause Investigate oxidation_solution Solution: - Titrate H₂O₂ before use - Maintain strict temperature control - Ensure catalyst quality and loading oxidation_cause->oxidation_solution Rectify nitration_cause Potential Cause: - Incorrect nitrating agent ratio - Temperature excursions nitration_issue->nitration_cause Investigate nitration_solution Solution: - Precisely control stoichiometry of nitric and sulfuric acids - Maintain low and stable temperature nitration_cause->nitration_solution Rectify rearrangement_cause Potential Cause: - Insufficient acetic anhydride - Presence of water - Sub-optimal temperature rearrangement_issue->rearrangement_cause Investigate rearrangement_solution Solution: - Use excess acetic anhydride - Ensure anhydrous conditions - Optimize reaction temperature and time rearrangement_cause->rearrangement_solution Rectify chlorination_cause Potential Cause: - Insufficient chlorinating agent - Presence of moisture - Non-optimal temperature chlorination_issue->chlorination_cause Investigate chlorination_solution Solution: - Use slight excess of SOCl₂ or triphosgene - Ensure anhydrous solvent and reagents - Control temperature to avoid degradation chlorination_cause->chlorination_solution Rectify

Caption: Troubleshooting workflow for identifying side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis is a multi-step process, and side products can arise at each stage. The most common impurities are related to incomplete reactions or side reactions of the intermediates. These can include unreacted starting materials from each step, isomeric byproducts, and over-oxidation or degradation products.

Q2: I am observing a significant amount of unreacted 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in my final product after the chlorination step. What could be the cause?

A2: This issue typically points to sub-optimal conditions during the chlorination step. Potential causes include:

  • Insufficient Chlorinating Agent: Ensure that a slight excess of the chlorinating agent (e.g., thionyl chloride or triphosgene) is used to drive the reaction to completion.

  • Presence of Moisture: The chlorinating agents are highly reactive with water. Ensure that all glassware, solvents, and the starting material are scrupulously dry.

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may require specific temperature conditions and duration to proceed to completion. Consult the detailed experimental protocol for the recommended parameters.

Q3: My nitration step is producing a mixture of isomers. How can I improve the regioselectivity?

A3: The nitration of the pyridine N-oxide is generally selective for the 4-position. However, the formation of other isomers can occur if the reaction conditions are not carefully controlled. To improve selectivity:

  • Control the Stoichiometry: The ratio of nitric acid to sulfuric acid is critical. Use a well-defined mixed acid composition.

  • Maintain Low Temperature: The reaction should be carried out at a low and consistent temperature to minimize the formation of undesired isomers.

Q4: Are there any specific safety precautions I should take when using thionyl chloride for the chlorination step?

A4: Yes, thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use anhydrous solvents and reagents.

  • Quench any excess thionyl chloride carefully with an appropriate reagent, such as methanol, under controlled conditions. The reaction with thionyl chloride generates corrosive HCl and SO₂ gases, which require proper scrubbing.[1]

Q5: Can triphosgene be used as an alternative to thionyl chloride, and what are the advantages?

A5: Yes, triphosgene is a safer and effective alternative to thionyl chloride for the chlorination of the hydroxymethyl group.[1] The primary advantages include:

  • Reduced Acidic Byproducts: It minimizes the formation of corrosive gases.[1]

  • High Purity and Yield: The use of triphosgene can lead to high yields (often exceeding 97%) and high purity (≥99.8%) of the final product.[1]

Potential Side Products and their Origin

The following table summarizes potential side products that may be encountered during the synthesis, their likely origin, and the analytical techniques commonly used for their detection.

Potential Side Product/ImpurityStructure/FormulaStage of FormationLikely CauseRecommended Analytical Method
Unreacted 2,3-LutidineC₇H₉NOxidationIncomplete oxidation.GC-MS, HPLC
2,3-Lutidine-N-oxideC₇H₉NONitrationIncomplete nitration.HPLC, LC-MS
Isomeric Nitropyridine-N-oxidesC₇H₈N₂O₃NitrationNon-optimal temperature or nitrating agent ratio.HPLC, LC-MS, NMR
2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineC₉H₁₀F₃NO₂ChlorinationIncomplete chlorination.HPLC, LC-MS, NMR
Dimeric EtherC₁₈H₁₈F₆N₂O₃ChlorinationSide reaction of the hydroxymethyl intermediate, especially under basic conditions or with certain chlorinating agents.LC-MS, NMR
Over-oxidation ProductsVariousOxidationExcessive oxidizing agent or temperature.HPLC, LC-MS

Key Experimental Protocols

Chlorination of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine using Thionyl Chloride
  • Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber, dissolve 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Reaction: Cool the solution in an ice bath. Add a slight molar excess of thionyl chloride dropwise to the solution while maintaining the low temperature.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Cool the mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude product can then be purified by recrystallization.

Chlorination using Triphosgene (BTC)
  • Preparation: Dissolve the 2-hydroxymethyl intermediate in an anhydrous solvent like toluene in a reaction vessel.

  • Reaction: Cool the solution to 0–10°C. Add a solution of triphosgene in toluene dropwise, maintaining the temperature.

  • Quenching: After the reaction is complete, quench any residual triphosgene by adding a small amount of methanol.

  • Isolation: The product can be isolated by filtration or centrifugation, followed by drying. This method often yields a product of high purity.[1]

References

Technical Support Center: Optimization of Chlorination Conditions for Hydroxymethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of hydroxymethylpyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of hydroxymethylpyridine derivatives, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Chlorinating Reagent: Thionyl chloride (SOCl₂) can degrade upon exposure to moisture. 2. Insufficient Temperature: The reaction may require heating to proceed at an adequate rate.[1] 3. Poor Solubility: The hydroxymethylpyridine derivative may not be sufficiently soluble in the chosen solvent.1. Use a fresh bottle of thionyl chloride or distill it before use. 2. Gradually increase the reaction temperature. For SOCl₂ reactions, refluxing in an inert solvent like toluene or even neat SOCl₂ can be effective.[1] 3. Choose a solvent in which the starting material is more soluble. Common solvents include dichloromethane (DCM), chloroform, or toluene.[2][3]
Formation of Dark, Tarry Byproducts 1. Excessive Heat: Overheating can lead to polymerization and decomposition of the starting material or product.[4] 2. Reaction with Solvent: Some solvents can react with the chlorinating agent or intermediates under the reaction conditions. 3. Presence of Impurities: Impurities in the starting material can act as catalysts for side reactions.1. Maintain a controlled reaction temperature. Consider adding the chlorinating agent dropwise at a lower temperature (e.g., 0 °C) and then slowly warming to the desired reaction temperature.[5] 2. Use an inert solvent that is stable under the reaction conditions. Toluene and dichloromethane are often suitable choices.[2][3] 3. Ensure the purity of the starting hydroxymethylpyridine derivative before proceeding with the chlorination.
Formation of Dimeric Ether Byproducts Intermolecular Reaction: The hydroxyl group of one molecule can react with the activated intermediate of another molecule, especially at low concentrations of the chlorinating agent.1. Use a slight excess of the chlorinating agent (e.g., 1.1-1.3 equivalents of SOCl₂).[6] 2. Add the hydroxymethylpyridine solution to the chlorinating agent to maintain a high concentration of the latter throughout the addition.[3]
Product is an Oil and Difficult to Purify Presence of Impurities: Residual solvent, byproducts, or unreacted starting materials can prevent crystallization.1. Solvent Wash: Wash the crude product with a solvent in which the desired product has low solubility but impurities are soluble.[7] 2. Recrystallization: If a solid, attempt recrystallization from a suitable solvent or solvent mixture.[7] For oils, consider converting the product to a hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. 3. Chromatography: If other methods fail, purification by column chromatography on silica gel may be necessary.
Reaction with Pyridine Ring (for Pyridine N-Oxides) Reaction Conditions: Certain chlorinating agents can react with the pyridine N-oxide moiety itself, leading to ring chlorination or other side reactions.[8]1. Use milder chlorinating agents such as oxalyl chloride in the presence of a base like triethylamine.[8] 2. Carefully control the reaction temperature, often performing the reaction at 0 °C.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for converting hydroxymethylpyridines to chloromethylpyridines?

A1: The most commonly used reagent is thionyl chloride (SOCl₂).[9][10] Other effective chlorinating agents include phosphorus pentachloride (PCl₅), phosphoryl chloride (POCl₃), and oxalyl chloride.[11][12]

Q2: I am using thionyl chloride for my chlorination. What is the reaction mechanism?

A2: The reaction of an alcohol with thionyl chloride proceeds through the formation of an alkyl chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and a chloride ion to form the alkyl chloride. The stereochemical outcome can be influenced by the presence of a base like pyridine. In the absence of a base, the reaction often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. When pyridine is added, it reacts with the intermediate, leading to an SN2 mechanism with inversion of configuration.[9]

Q3: My reaction is sluggish. Can I use a catalyst?

A3: Yes, a catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate chlorinations with thionyl chloride.[13] The reaction of SOCl₂ with DMF forms the Vilsmeier reagent, which is a more reactive chlorinating agent.[13]

Q4: What are some alternative, milder chlorinating agents to thionyl chloride?

A4: For milder reaction conditions, oxalyl chloride is a good alternative. It often provides cleaner reactions, and the byproducts (HCl, CO, and CO₂) are gaseous, simplifying workup.[12] Another approach is to convert the alcohol to a sulfonate ester (e.g., with methanesulfonyl chloride or p-toluenesulfonyl chloride) followed by displacement with a chloride source.[13]

Q5: How can I monitor the progress of my chlorination reaction?

A5: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) to observe the disappearance of the starting material.[6] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[7]

Q6: What is the best way to purify the final chloromethylpyridine product?

A6: Purification strategies depend on the nature of the product.

  • Solvent Wash: Washing the crude solid with a suitable solvent can remove soluble impurities.[7]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an effective purification method.[7]

  • Conversion to a Salt: If the product is an oil or difficult to crystallize, converting it to its hydrochloride salt can yield a stable, crystalline solid that is easier to purify by recrystallization.[3]

  • Column Chromatography: For challenging separations, purification by silica gel column chromatography may be necessary.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the chlorination of hydroxymethylpyridine derivatives.

Table 1: Chlorination of 2-Hydroxy-5-hydroxymethylpyridine

Chlorinating AgentMolar Ratio (Agent:Substrate)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phosphorus Pentachloride2.08:1Phosphoryl Chloride105677[11]

Table 2: Synthesis of 2-Chloromethylpyridine Hydrochloride

ReactantChlorinating AgentMolar Ratio (Agent:Substrate)SolventTemperature (°C)Yield (%)Reference
2-PyridinemethanolThionyl Chloride1.2:1MethanolNot specified82[6]

Experimental Protocols

Protocol 1: General Procedure for Chlorination using Thionyl Chloride

  • To a solution of the hydroxymethylpyridine derivative in an inert solvent (e.g., toluene, dichloromethane), add a slight excess of thionyl chloride (1.1-1.3 equivalents) dropwise at 0 °C.[3][6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slow addition to ice-water.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate, sodium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization, column chromatography, or by converting it to its hydrochloride salt.

Protocol 2: Purification by Solvent Wash

  • Suspend the crude solid product in a solvent in which it has low solubility, but the impurities are soluble.[7]

  • Stir the slurry vigorously for 30 minutes at a controlled temperature (e.g., room temperature).[7]

  • Filter the solid using a Buchner funnel and wash the filter cake with a small amount of the cold wash solvent.[7]

  • Repeat the wash process 2-3 times as needed.[7]

  • Dry the purified solid under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Hydroxymethyl- pyridine in Inert Solvent B Add Thionyl Chloride (1.1-1.3 eq) at 0 °C A->B C Warm to Room Temperature and Reflux B->C D Monitor by TLC C->D D->C Incomplete E Quench with Ice-Water D->E Complete F Neutralize and Extract E->F G Dry and Concentrate F->G H Solvent Wash / Recrystallization / Column Chromatography G->H

Caption: Experimental workflow for the chlorination of hydroxymethylpyridine.

troubleshooting_logic Start Low Yield Q1 Is Starting Material Consumed? Start->Q1 Q1->A1_Yes Yes Q1->A1_No No Q2 Formation of Byproducts? A1_Yes->Q2 Sol1 Check Reagent Quality Increase Temperature A1_No->Sol1 Q2->A2_Yes Yes Q2->A2_No No Sol2 Optimize Temperature Use Excess Agent A2_Yes->Sol2 Sol3 Optimize Purification (Wash, Recrystallize) A2_No->Sol3

References

Methods for controlling water content in final lansoprazole API

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lansoprazole Active Pharmaceutical Ingredient (API), with a specific focus on controlling its water content.

Troubleshooting Guide: High Water Content in Final Lansoprazole API

High water content in the final lansoprazole API is a critical issue that can compromise the stability and quality of the drug product. The United States Pharmacopeia (USP) recommends a water content of less than 0.10% for lansoprazole API.[1][2] Elevated moisture levels can lead to degradation and discoloration of the API, particularly under conditions of high temperature and humidity.[3]

Use the following guide to troubleshoot and resolve issues related to high water content in your final lansoprazole API.

Problem: Water content of the final lansoprazole API exceeds 0.10% after drying.
Potential Cause Troubleshooting Steps
Inefficient Drying 1. Verify Drying Parameters: Ensure the drying temperature and vacuum level are optimized. Vacuum drying at a slightly elevated temperature, such as 40°C, is a common practice.[4] 2. Extend Drying Time: Insufficient drying time can leave residual moisture. Extend the drying period and monitor the water content at regular intervals using Karl Fischer titration until the desired specification is met. 3. Check for Agglomerates: Large particles or agglomerates can trap moisture. Ensure the material is a fine, free-flowing powder to facilitate efficient drying. Consider milling or de-agglomeration steps prior to final drying.
Hygroscopic Nature of API 1. Control Environmental Humidity: Lansoprazole is sensitive to humidity.[3] Handle the dried API in a low-humidity environment (e.g., a glove box with a desiccant or a controlled humidity room) to prevent moisture re-absorption. 2. Appropriate Packaging: Store the final API in well-sealed containers with a desiccant to protect it from atmospheric moisture during storage and transport.
Issues with Crystallization/Purification 1. Optimize Solvent/Anti-Solvent Ratio: The choice and ratio of solvent to anti-solvent during crystallization are crucial. Using solvent systems like acetone:water, acetonitrile:water, or THF:water can help control water content.[2] Experiment with different ratios to minimize water incorporation into the crystal lattice. 2. Implement a Slurry Step: Introducing a final slurry step in a non-polar solvent like ethyl acetate can help to displace and remove trapped water and other residual solvents before final filtration and drying.[2]

Frequently Asked Questions (FAQs)

Q1: What is the acceptable water content for lansoprazole API?

A1: The United States Pharmacopeia (USP) monograph specifies a water content of less than 0.10% w/w for the final lansoprazole API.[1][2] Adherence to this limit is crucial for ensuring the stability of the drug.

Q2: Why is controlling water content in lansoprazole API so important?

A2: Lansoprazole is known to be unstable in the presence of moisture, especially under acidic conditions or at elevated temperatures.[3][5] Excess water can lead to the degradation of the API, resulting in the formation of impurities and a change in color from white to brownish.[3][6] This can impact the safety, efficacy, and shelf-life of the final drug product.

Q3: What is the most common analytical method for determining the water content in lansoprazole API?

A3: The most widely accepted and specific method for determining water content in pharmaceutical substances, including lansoprazole, is Karl Fischer titration. This method is highly sensitive to the presence of water and is the standard procedure for this analysis.

Q4: Can the choice of crystallization solvent affect the final water content?

A4: Absolutely. The solvent system used for the final crystallization step plays a significant role in the water content of the API. The use of a combination of a good solvent (e.g., acetone, acetonitrile, THF) and an anti-solvent (water) in a controlled ratio is a common strategy.[2] The conditions of crystallization, such as temperature and stirring rate, can also influence the amount of water trapped within the crystal structure.

Q5: How does humidity affect the stability of the final lansoprazole API?

A5: Lansoprazole is susceptible to degradation in high humidity environments.[3] Exposure to moisture can accelerate the degradation process, leading to a decrease in potency and an increase in impurities. Therefore, it is essential to handle and store the API in a controlled low-humidity environment.[7][8]

Q6: Are there any specific drying techniques recommended for lansoprazole API?

A6: Common drying techniques for lansoprazole API include vacuum drying at a controlled, slightly elevated temperature (e.g., 40°C) to remove residual solvents and water.[4] Freeze-drying (lyophilization) is another method that can be employed, particularly for preparing lansoprazole for injection, as it can produce a porous and readily soluble product.[9][10] The choice of drying method depends on the desired final properties of the API.

Quantitative Data Summary

The following table summarizes key quantitative parameters for controlling the water content in lansoprazole API, based on available literature.

ParameterRecommended Value/RangeReference
Final Water Content (USP) < 0.10% w/w[1][2]
Drying Temperature (Vacuum) ~ 40°C[4]
Crystallization Temperature 0°C to 35°C[11]
Storage Humidity Relative humidity no more than 60%[7]

Experimental Protocols

Protocol: Determination of Water Content by Karl Fischer Titration

This protocol provides a general methodology for determining the water content in lansoprazole API using volumetric Karl Fischer titration.

Apparatus:

  • Automatic Volumetric Karl Fischer Titrator

  • Titration vessel

  • Analytical balance

Reagents:

  • Karl Fischer reagent (single-component or two-component system)

  • Anhydrous methanol or other suitable solvent

  • Water standard for titer determination

Procedure:

  • Titer Determination:

    • Add a suitable amount of anhydrous solvent to the titration vessel.

    • Titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

    • Accurately weigh a specific amount of water standard and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (mg H₂O / mL reagent) is calculated. This should be performed in triplicate to ensure accuracy.

  • Sample Analysis:

    • After neutralizing the solvent in the titration vessel, accurately weigh a suitable amount of the lansoprazole API sample.

    • Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

    • Titrate with the Karl Fischer reagent to a stable endpoint.

    • The volume of reagent consumed is recorded.

  • Calculation:

    • The water content in the sample is calculated using the following formula:

      Where:

      • V = Volume of Karl Fischer reagent consumed for the sample (mL)

      • T = Titer of the Karl Fischer reagent (mg/mL)

      • W = Weight of the sample (mg)

Visualizations

Troubleshooting Workflow for High Water Content in Lansoprazole API

G start Start: High Water Content (> 0.10%) in Final API check_drying Review Drying Process start->check_drying drying_params Drying Parameters (Temp, Vacuum, Time) check_drying->drying_params Parameters? agglomerates Presence of Agglomerates check_drying->agglomerates Physical Form? optimize_drying Action: Optimize Drying Parameters & Extend Time drying_params->optimize_drying deagglomerate Action: De-agglomerate or Mill Material agglomerates->deagglomerate retest_drying Retest Water Content optimize_drying->retest_drying deagglomerate->retest_drying check_handling Review Handling & Storage retest_drying->check_handling Fail end_pass End: Water Content Within Specification retest_drying->end_pass Pass humidity_exposure Exposure to High Humidity check_handling->humidity_exposure Environment? improper_packaging Inadequate Packaging check_handling->improper_packaging Storage? control_humidity Action: Handle in Low-Humidity Environment humidity_exposure->control_humidity improve_packaging Action: Use Sealed Containers with Desiccant improper_packaging->improve_packaging check_crystallization Review Crystallization/ Purification Process control_humidity->check_crystallization improve_packaging->check_crystallization solvent_ratio Suboptimal Solvent/ Anti-Solvent Ratio check_crystallization->solvent_ratio Solvents? slurry_step Absence of Final Slurry Step check_crystallization->slurry_step Purification? optimize_crystallization Action: Optimize Solvent System and Ratios solvent_ratio->optimize_crystallization add_slurry Action: Introduce a Final Slurry Step slurry_step->add_slurry end_fail End: Issue Persists (Further Investigation Needed) optimize_crystallization->end_fail add_slurry->end_fail

References

Technical Support Center: Chromatographic Separation of Lansoprazole Intermediate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lansoprazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are engaged in the chromatographic separation of lansoprazole intermediates and active pharmaceutical ingredients (APIs). Here, we will address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your method development and troubleshooting efforts.

The purity of lansoprazole, a proton pump inhibitor, is critical for its safety and efficacy.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceutical products.[2] This guide provides field-proven insights and validated protocols to help you navigate the complexities of separating and quantifying these impurities effectively.

Section 1: Understanding Lansoprazole Impurities

A robust analytical method begins with a thorough understanding of the potential impurities. These can originate from the synthetic route (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3]

FAQ: What are the primary process-related and degradation impurities of lansoprazole?

The synthesis and storage of lansoprazole can lead to several known impurities. The most commonly encountered are Lansoprazole Sulfide and Lansoprazole Sulfone, which represent the reduced and oxidized forms of the parent molecule, respectively.[1][4] Other impurities, such as N-oxides, can also form during synthesis or through degradation.[5] Forced degradation studies show that lansoprazole is susceptible to degradation under acidic, basic, and oxidative stress conditions, while it is relatively stable against thermal and photolytic stress.[6][7]

Table 1: Common Impurities of Lansoprazole

Impurity NameUSP/EP NameCAS NumberOrigin
Lansoprazole SulfoneLansoprazole Related Compound A131926-99-3Oxidation
Lansoprazole SulfideLansoprazole Related Compound B / Impurity C103577-40-8Reduction / Synthesis Intermediate
Lansoprazole N-OxideLansoprazole Related Compound B103577-61-3Oxidation / Synthesis
2-MercaptobenzimidazoleLansoprazole Impurity E583-39-1Synthesis Starting Material

This table summarizes key impurities; a comprehensive list can be found in pharmacopeial monographs and specialized literature.

Section 2: Core Chromatographic Methodologies

The following protocols provide a starting point for the achiral and chiral separation of lansoprazole and its impurities. These methods are based on established and validated procedures found in the scientific literature.

Experimental Protocol 1: Achiral Impurity Profiling by RP-HPLC

This method is designed for the routine analysis of common process and degradation impurities.

Objective: To separate lansoprazole from its key related substances like sulfone and sulfide impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a pH 7.0 phosphate buffer. Mix with methanol in a 90:10 (v/v) ratio.[8]

    • Mobile Phase B: Mix methanol and acetonitrile in a 50:50 (v/v) ratio.[8]

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the lansoprazole sample in a suitable diluent (e.g., a mixture of mobile phases) to achieve a final concentration of approximately 0.2 mg/mL.

  • Chromatographic System & Conditions:

    • Configure the HPLC or UPLC system according to the parameters in Table 2.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample solution.

    • Monitor the chromatogram for the elution of lansoprazole and its impurities.

Table 2: Typical RP-HPLC/UPLC Conditions for Achiral Analysis

ParameterConditionRationale
Column Waters Acquity BEH C18 (or equivalent), 1.7-5 µmC18 columns provide excellent hydrophobic retention for lansoprazole and its structurally similar impurities.
Mobile Phase Gradient elution with Mobile Phases A and BA gradient is necessary to elute impurities with varying polarities within a reasonable runtime while maintaining good resolution.[2]
Flow Rate 0.3 - 1.0 mL/minAdjusted based on column dimensions (UPLC vs. HPLC) to ensure optimal efficiency.[2][8]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled to ensure reproducibility.[8]
Detection UV at 285 nmThis wavelength provides good sensitivity for both lansoprazole and its key impurities.[5][9]
Injection Vol. 5 - 20 µLVolume should be optimized to avoid column overload, which can cause peak fronting.
Experimental Protocol 2: Chiral Separation of Lansoprazole Enantiomers

Lansoprazole is a chiral molecule, and its enantiomers can have different pharmacokinetic profiles.[10][11] Chiral separation is crucial for developing enantiopure drugs like dexlansoprazole.[12]

Objective: To resolve the R(+) and S(-) enantiomers of lansoprazole.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine (DEA) in a 60:40:0.1 (v/v/v) ratio.[13]

    • Filter and degas the mobile phase.

  • Sample Preparation:

    • Dissolve the racemic lansoprazole sample in the mobile phase to a suitable concentration.

  • Chromatographic System & Conditions:

    • Configure the HPLC system with a specialized chiral column as detailed in Table 3.

  • Analysis:

    • Equilibrate the chiral stationary phase (CSP) with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

Table 3: Typical HPLC Conditions for Chiral Separation

ParameterConditionRationale
Column Chiralpak® IC or Chiralcel® OD (cellulose-based)These CSPs create a chiral environment that allows for differential interaction with the lansoprazole enantiomers, enabling their separation.[10][13]
Mobile Phase n-hexane/ethanol/DEA (Normal Phase)Normal phase chromatography is often effective for chiral separations on polysaccharide-based CSPs. DEA is a basic modifier used to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for typical 4.6 mm ID columns.
Column Temp. Ambient or controlled (e.g., 40 °C)Temperature can significantly impact chiral recognition; consistency is key.[13]
Detection UV at 285 nmStandard wavelength for lansoprazole detection.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis in a question-and-answer format.

Issue 1: Poor Resolution

Q: My lansoprazole peak is co-eluting with the lansoprazole sulfide impurity. How can I improve the separation?

A: Co-elution of these closely related compounds is a common challenge. Here is a systematic approach to improve resolution:

  • Decrease Mobile Phase Strength: The sulfide impurity is less polar than lansoprazole. Reducing the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase will increase the retention time of both compounds, often enhancing the separation between them.

  • Optimize the Gradient: If using a gradient method, make the slope of the gradient shallower around the elution time of the critical pair. This provides more time for the column to resolve them.[2]

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of the two. Methanol has different solvent properties and can alter the selectivity of the separation.

  • Check Column Health: Poor resolution can be the first sign of a deteriorating column. If the column is old or has been used with harsh conditions, its efficiency may be compromised. Replacing the column is a necessary troubleshooting step.[14]

dot

cluster_workflow Troubleshooting Workflow: Poor Resolution start Problem: Poor Resolution cause1 Isocratic or Gradient? start->cause1 isocratic Isocratic Method cause1->isocratic Isocratic gradient Gradient Method cause1->gradient Gradient solution1a Decrease % Organic (e.g., ACN/MeOH) isocratic->solution1a solution1b Change Organic Modifier (ACN <-> MeOH) isocratic->solution1b solution2a Make Gradient Shallower gradient->solution2a check_column Still Poor Resolution? Check Column Health solution1a->check_column solution1b->check_column solution2a->check_column replace_column Replace Column check_column->replace_column Yes end_node Resolution Improved check_column->end_node No replace_column->end_node

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Shape Problems

Q: My lansoprazole peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by issues within the fluidic path.

  • Active Site Interaction: The benzimidazole core of lansoprazole contains basic nitrogen atoms that can interact with acidic silanol groups on the silica-based stationary phase.

    • Solution: Ensure your mobile phase pH is appropriate. A pH around 7.0 neutralizes many of the silanol groups, minimizing this interaction.[8] Using a modern, end-capped column with low silanol activity is also highly recommended.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample.[14]

  • Column Contamination/Void: A blocked frit or a void at the head of the column can disrupt the sample band, causing tailing.

    • Solution: Try back-flushing the column with a strong solvent. If a void is suspected, the column may need to be replaced.[14]

Issue 3: Retention Time Variability

Q: My retention times are shifting from one injection to the next. How do I stabilize my method?

A: Unstable retention times point to a lack of equilibrium or inconsistencies in the system.

  • Insufficient Equilibration: This is the most common cause, especially in gradient chromatography. Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection. A 10-column volume flush is a good rule of thumb.

  • Mobile Phase Issues:

    • Composition Change: If the mobile phase is prepared manually, slight variations can cause shifts. If possible, use an online mixing pump. Volatile components can also evaporate over time, changing the composition.

    • Temperature Fluctuation: The column temperature must be stable. Use a column oven to maintain a consistent temperature, as even small changes in ambient temperature can affect viscosity and retention.[8][14]

  • Pump Performance: Inconsistent flow from the pump due to air bubbles or failing seals will cause retention time drift.

    • Solution: Degas your mobile phases thoroughly. If the problem persists, perform pump maintenance and check for leaks.[14]

Issue 4: Unexpected Peaks

Q: I'm seeing a new, unidentified peak in my chromatogram after my sample has been sitting on the autosampler. What could it be?

A: This is likely a degradation product. Lansoprazole is particularly unstable in acidic conditions.[15] If your sample diluent is acidic or becomes acidic over time, the drug can degrade into several products, including lansoprazole sulfide.[16]

  • Identification: Use LC-MS to get mass information on the unknown peak. This can help you quickly identify it by comparing its mass to known degradants.[16][17]

  • Prevention: Prepare samples fresh and keep them in the autosampler for the shortest time possible. If necessary, use a neutral or slightly basic diluent and a cooled autosampler to improve sample stability.

dot

cluster_impurities Lansoprazole and Key Redox Impurities Lanso Lansoprazole (Sulfoxide) Sulfide Lansoprazole Sulfide (Thioether) Lanso->Sulfide Reduction (Degradation) Sulfone Lansoprazole Sulfone (Sulfone) Lanso->Sulfone Over-oxidation (Degradation/Synthesis By-product) Sulfide->Lanso Oxidation (Synthesis Step)

Caption: Relationship between lansoprazole and its redox impurities.

Section 4: References

  • Veeprho. (n.d.). Lansoprazole Impurities and Related Compound. Retrieved from --INVALID-LINK--

  • Nagata, M., et al. (1998). Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. Journal of Pharmaceutical Sciences, 87(9).

  • Rao, RN, et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471.

  • Szabó, Z. I., et al. (2019). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Electrophoresis, 40(18-19), 2416-2425.

  • Giraud, S., et al. (2008). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. International journal of pharmaceutics, 353(1-2), 111-121.

  • International Journal of Medicinal Chemistry & Analysis. (n.d.). Retrieved from --INVALID-LINK--

  • Gholve, S. B., et al. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International.

  • Original Research Article RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Su. (n.d.). Retrieved from --INVALID-LINK--

  • Nwaneri, M. G. U., et al. (2025). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Mediterranean Journal of Medical Research, 2(4), 204-216.

  • Sreenivas, N., et al. Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. International Journal Of Pharma Research and Health Sciences.

  • Shandilya, D. K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Pharmacology & Pharmacy, 8(12), 431-446.

  • Kakde, R. B. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online.

  • Development and validation of a rapid liquid chromatographic method for the analysis of Lansoprazole and its related production impurities. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • Rao, R. N., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. R Discovery.

  • Selenka, E., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1694-1704.

  • Krishnamohan, T., et al. (n.d.). Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure Liquid Chromatography. Asian Journal of Research in Chemistry.

  • CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography). (n.d.). Google Patents.

  • SynThink Research Chemicals. (n.d.). Lansoprazole EP Impurities & USP Related Compounds. Retrieved from --INVALID-LINK--

  • Development and validation of a rapid liquid chromatographic method for the analysis of Lansoprazole and its related production impurities. (n.d.). Semantic Scholar.

  • Nagarajan, B. (2022). (PDF) STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. ResearchGate.

  • Reddy, G. M., et al. (2011). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry.

  • Rao, P. V., et al. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia pharmaceutica, 81(1), 107-120.

  • Degradation and Impurity Spiked Chromatograms of Lansoprazole from A to G. (n.d.). ResearchGate.

  • Omchemlabs. (n.d.). Lansoprazole Impurities. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Lansoprazole-impurities. Retrieved from --INVALID-LINK--

  • Li, W., et al. (2010). Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal, 45(6), 471-473.

  • LGC Standards. (n.d.). Lansoprazole Sulfone. Retrieved from --INVALID-LINK--

  • Al-Ghannam, S. M. (n.d.). Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and in Biological Fluids. Semantic Scholar.

  • Dvorak, Z., et al. (2014). Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines. PLoS ONE, 9(6).

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.

  • HPLC Chromatogram (A) Lansoprazole 4 mg ml 1 , retention time:... (n.d.). ResearchGate.

  • Rajkumar, T., et al. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295.

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

References

Safer alternatives to thionyl chloride for chlorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chlorination Reactions. This resource is designed for researchers, scientists, and drug development professionals seeking safer and more effective methods for chlorination. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data, and experimental protocols for alternatives to thionyl chloride.

Frequently Asked Questions (FAQs): Safer Chlorinating Agents

This section addresses common questions about safer alternatives to thionyl chloride, including oxalyl chloride, phosphorus-based reagents, and sulfuryl chloride.

Q1: Why should our lab consider alternatives to thionyl chloride (SOCl₂)?

A1: While effective, thionyl chloride poses significant safety risks. It is corrosive, moisture-sensitive, and reacts to produce toxic and corrosive gases (SO₂ and HCl).[1][2] Exploring alternatives can lead to milder reaction conditions, easier product purification by avoiding non-volatile byproducts, and an improved overall safety profile in the laboratory.[3]

Q2: What is oxalyl chloride, and when should I use it?

A2: Oxalyl chloride, (COCl)₂, is a versatile chlorinating agent primarily used to convert carboxylic acids to acyl chlorides.[4] It is often preferred over thionyl chloride for its milder reaction conditions and because its byproducts (CO, CO₂, HCl) are all gaseous, which simplifies workup and purification.[3][5] It is particularly useful in syntheses where sensitive functional groups are present.

Q3: What are the primary hazards associated with oxalyl chloride?

A3: Oxalyl chloride is toxic, corrosive, and reacts violently with water.[5] A significant hazard is the production of carbon monoxide (CO), a colorless and odorless toxic gas, upon decomposition.[2] All work with oxalyl chloride must be conducted in a well-ventilated fume hood. A minor but potent carcinogenic byproduct, dimethylcarbamoyl chloride, can form when using N,N-dimethylformamide (DMF) as a catalyst.[3]

Q4: When are phosphorus-based reagents like PCl₃ and PCl₅ a good choice?

A4: Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are effective for converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides.[6][7] PCl₅ is a strong chlorinating agent that reacts readily with primary, secondary, and tertiary alcohols.[8][9] PCl₃ is also effective but may be less reactive.[10] These reagents are useful when a phosphorus-based byproduct is acceptable and can be easily separated. However, the disposal of phosphorus waste can be difficult and expensive on a larger scale.[9]

Q5: What are the main safety concerns and byproducts of phosphorus chlorides?

A5: Both PCl₃ and PCl₅ react violently with water. PCl₅ reacts with alcohols to produce hydrogen chloride (HCl) and phosphorus oxychloride (POCl₃).[8] PCl₃ reactions produce phosphorous acid (H₃PO₃).[10] These non-volatile byproducts can complicate purification.[10] If reactions are not controlled, acid-mediated rearrangements and other side reactions can occur.[9]

Q6: What is sulfuryl chloride (SO₂Cl₂), and how does it differ from thionyl chloride?

A6: Sulfuryl chloride (SO₂Cl₂) is a liquid chlorinating agent that serves as a convenient source of chlorine (Cl₂).[11] Unlike thionyl chloride, which acts as a source of chloride ions, sulfuryl chloride is typically used for free-radical chlorination of alkanes, alkenes, and aromatics, often initiated by light or a chemical initiator like AIBN.[11][12] It can also be used to convert alcohols to alkyl chlorides and is employed in the production of pharmaceuticals and pesticides.[11][13]

Q7: What are the potential side reactions when using sulfuryl chloride?

A7: Upon standing, sulfuryl chloride can decompose into sulfur dioxide (SO₂) and chlorine, giving it a yellowish color.[11][12] It reacts violently with water and donor solvents like DMSO and DMF.[11] In free-radical chlorinations, a lack of selectivity can lead to a mixture of isomeric monochlorinated and polychlorinated products.[14]

Data Presentation: Comparison of Chlorinating Agents

The tables below summarize key quantitative data for thionyl chloride and its common alternatives for easy comparison.

Table 1: Physical Properties

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Thionyl ChlorideSOCl₂118.971.631[15]79[15]
Oxalyl Chloride(COCl)₂126.931.5[2]62-65[2]
Phosphorus TrichloridePCl₃137.331.57476.1
Phosphorus PentachloridePCl₅208.242.1 (solid)163 (sublimes)[16]
Sulfuryl ChlorideSO₂Cl₂134.971.67[11]69.4[11]

Table 2: Safety and Toxicity Data

ReagentPrimary ByproductsKey HazardsAcute Toxicity (Oral LD₅₀, Rat)Acute Toxicity (Inhalation LC₅₀, Rat)
Thionyl ChlorideSO₂, HCl[2]Corrosive, toxic, lachrymator, reacts violently with water.[17]324 mg/kg[18]2.717 mg/L (4 h)[18]
Oxalyl ChlorideCO, CO₂, HCl[2]Corrosive, toxic, reacts violently with water, produces toxic CO gas.[2]Data not readily availableToxic if inhaled.[5]
Phosphorus TrichlorideH₃PO₃[10]Corrosive, toxic, reacts violently with water.Data not readily availableData not readily available
Phosphorus PentachloridePOCl₃, HCl[8]Corrosive, toxic, reacts violently with water.[16]Data not readily availableData not readily available
Sulfuryl ChlorideSO₂, HCl[11]Corrosive, toxic, lachrymator, reacts violently with water.[11]2140 mg/kg (for hydrolysis product H₂SO₄)[19]878 mg/m³ (4 h)[19]

Troubleshooting Guides

This section provides solutions to common problems encountered during chlorination reactions in a question-and-answer format.

Problem Area: Low or No Yield

Q: My reaction with oxalyl chloride/DMF gave a low yield of acyl chloride. What went wrong?

A: Low yield in this reaction is often due to one of the following:

  • Presence of Moisture: Oxalyl chloride reacts rapidly with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Insufficient Reagent: It is common to use a slight excess (e.g., 1.1-1.3 equivalents) of oxalyl chloride to drive the reaction to completion.[3]

  • Incomplete Reaction: While many reactions proceed at room temperature, some less reactive carboxylic acids may require gentle heating (e.g., reflux in DCM) for a short period to ensure full conversion.[3] Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad -OH stretch of the carboxylic acid).

  • Degradation of Product: Acyl chlorides are reactive and can degrade upon prolonged heating or during a difficult workup. Minimize reaction time and purify the product promptly.

Q: I am attempting to chlorinate a secondary alcohol with PCl₅, but I am recovering mostly starting material. What should I do?

A: Incomplete conversion of alcohols using phosphorus pentachloride can be due to:

  • Reaction Temperature: While PCl₅ is highly reactive, the reaction may need to be gently warmed to go to completion, especially with less reactive alcohols.

  • Stoichiometry: Ensure you are using at least one full equivalent of PCl₅ per hydroxyl group.

  • Side Reactions: For some cyclic alcohols, elimination to form alkenes and subsequent dichlorination can be a competing pathway, reducing the yield of the desired alkyl chloride.[9] Consider using a non-polar solvent to potentially minimize these side reactions.

Problem Area: Byproduct Formation and Purification

Q: My chlorination with PCl₃ resulted in a complex mixture that is difficult to purify. How can I improve this?

A: The primary byproduct of PCl₃ chlorination is phosphorous acid (H₃PO₃), which is a solid.[10]

  • Filtration: In many cases, the phosphorous acid will precipitate from the reaction mixture, especially upon addition of a non-polar solvent, and can be removed by filtration.[13]

  • Aqueous Workup: Carefully quenching the reaction mixture with ice-cold water and performing an extraction can remove the water-soluble phosphorous acid. Be cautious, as the reaction with water can be vigorous.

  • Distillation: If your product is thermally stable and volatile, fractional distillation is an effective method to separate it from non-volatile phosphorus byproducts.[7]

Q: I used sulfuryl chloride for a free-radical chlorination and obtained multiple chlorinated products. How can I improve selectivity?

A: Free-radical chlorination is notoriously difficult to control.[14] To improve selectivity for the mono-chlorinated product:

  • Use an Excess of Substrate: Using the alkane or other substrate as the limiting reagent will statistically favor mono-chlorination.

  • Control Reaction Time: Shorter reaction times will reduce the likelihood of polychlorination. Monitor the reaction closely and stop it once a reasonable amount of the desired product has formed.

  • Consider an Alternative Reagent: Sulfuryl chloride is known to be more selective than chlorine gas in some cases, but for highly selective chlorinations, other methods may be necessary.[20]

Mandatory Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for chlorination reactions.

experimental_workflow A 1. Setup - Oven-dried glassware - Inert atmosphere (N₂/Ar) B 2. Reagents - Dissolve substrate in  anhydrous solvent A->B C 3. Addition - Cool reaction to 0 °C - Add chlorinating agent  dropwise B->C D 4. Reaction - Stir at RT or reflux - Monitor by TLC/GC/IR C->D E 5. Workup - Quench excess reagent - Aqueous wash/extraction D->E F 6. Purification - Rotary evaporation - Distillation or  Chromatography E->F G Final Product F->G

Caption: General experimental workflow for a typical chlorination reaction.

troubleshooting_guide start Low Yield? moisture Moisture present? start->moisture Check reagent_issue Reagent issue? start->reagent_issue Check conditions_issue Conditions optimal? start->conditions_issue Check sol_dry Action: - Oven-dry glassware - Use anhydrous solvent moisture->sol_dry Yes sol_reagent Action: - Use slight excess of reagent - Check reagent quality reagent_issue->sol_reagent Yes sol_conditions Action: - Increase reaction time - Increase temperature - Add catalyst (e.g., DMF) conditions_issue->sol_conditions No

Caption: Decision tree for troubleshooting low yield in chlorination reactions.

Experimental Protocols

Protocol 1: Synthesis of an Acyl Chloride using Oxalyl Chloride

This protocol describes a general procedure for converting a carboxylic acid to an acyl chloride using oxalyl chloride with a catalytic amount of DMF.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride (1.3 equiv)[21]

  • N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)[21]

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and needles

Procedure:

  • Setup: Place the carboxylic acid into the oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

  • Dissolution: Add anhydrous DCM to dissolve the carboxylic acid. Stir the solution at room temperature.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirred solution.[21]

  • Reagent Addition: Slowly add oxalyl chloride (1.3 equiv) to the reaction mixture dropwise via syringe over 5-10 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the reaction is well-vented within a fume hood.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for completion (typically 1-2 hours) by TLC or by observing the cessation of gas evolution.[21]

  • Isolation: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride by rotary evaporation. The resulting crude acyl chloride is often used in the next step without further purification. If purification is required, vacuum distillation can be employed for volatile acyl chlorides.

Protocol 2: Synthesis of an Alkyl Chloride from a Primary/Secondary Alcohol using Phosphorus Pentachloride

This protocol outlines the conversion of a primary or secondary alcohol to the corresponding alkyl chloride.

Materials:

  • Alcohol (1.0 equiv)

  • Phosphorus pentachloride (PCl₅) (1.05 equiv)

  • Anhydrous inert solvent (e.g., chloroform or diethyl ether)

  • Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser

  • Ice-water bath

Procedure:

  • Setup: In an oven-dried round-bottom flask, place the alcohol and dissolve it in the anhydrous solvent. Equip the flask with a stir bar and a reflux condenser connected to a gas trap (to neutralize the evolved HCl).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: While stirring, carefully add the solid phosphorus pentachloride (1.05 equiv) to the cooled alcohol solution in small portions. The reaction can be vigorous.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. If the reaction is sluggish, it may be gently warmed to 40-50 °C. Monitor the progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice to quench the excess PCl₅ and hydrolyze the POCl₃ byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the solvent used for the reaction (e.g., diethyl ether).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude alkyl chloride can then be purified by distillation.

References

Technical Support Center: Degradation of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This compound is a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor.[1][2][3] Understanding its degradation pathways is crucial for ensuring the quality, stability, and safety of pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is its degradation a concern?

A1: this compound hydrochloride is a chemical intermediate used in the synthesis of Lansoprazole.[1][2][3] Its degradation can lead to the formation of impurities in the final drug product, potentially affecting its efficacy and safety. Therefore, understanding and controlling its degradation is a critical aspect of drug development and manufacturing.

Q2: Under what conditions does this compound hydrochloride typically degrade?

A2: While specific degradation studies on this intermediate are not extensively published, based on its chemical structure and its role as a precursor to Lansoprazole, it is expected to be susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions.[4][5][6] The chloromethyl group is a reactive site prone to nucleophilic substitution, such as hydrolysis. The pyridine ring, although relatively stable, can undergo oxidation.

Q3: What are the likely degradation products of this compound?

A3: Based on the reactivity of the chloromethyl group, a primary degradation pathway is likely hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Under oxidative stress, N-oxidation of the pyridine ring could also occur, forming the corresponding pyridine-N-oxide derivative. These degradation pathways are analogous to some of the observed degradation products of Lansoprazole.

Q4: How can I monitor the degradation of this compound hydrochloride in my experiments?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of this compound and quantifying its impurities.[7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the chemical structures of the degradation products.[4][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent hydrolysis and oxidation.[8] Ensure solvents are of high purity and free from contaminants.
Contaminated solvents or reagents.Use fresh, high-purity solvents and reagents for all experiments.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, light exposure). Consider running control experiments to assess degradation over time.
Variation in the quality of the starting material.Source the compound from a reputable supplier and ensure its purity is verified before use.
Difficulty in identifying degradation products Low concentration of degradation products.Concentrate the sample or use a more sensitive analytical technique like LC-MS/MS.
Co-elution of peaks in HPLC.Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.
Lack of reference standards for degradation products.Synthesize or isolate the suspected degradation products to confirm their identity through spectroscopic techniques like NMR and MS.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are typically conducted under more severe conditions than accelerated stability studies.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or Methanol (MeOH) for sample preparation

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN/water mixture) at a concentration of approximately 1 mg/mL.[5]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of high-purity water.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and collect samples at various time points.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in an oven for a specified duration.

    • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze the samples by HPLC at different time intervals.

Data Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage degradation of the parent compound and the formation of each degradation product.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Visualizations

Logical Relationship of Degradation Studies

G cluster_0 Forced Degradation Studies cluster_1 Stress Conditions cluster_2 Analytical Techniques cluster_3 Outcome Compound 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Neutral Neutral Hydrolysis Compound->Neutral Oxidation Oxidative Degradation Compound->Oxidation HPLC HPLC Analysis (Quantification) Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS DegradationPathways Identification of Degradation Pathways LCMS->DegradationPathways StabilityProfile Establishment of Stability Profile DegradationPathways->StabilityProfile

Caption: Workflow for Forced Degradation Studies.

Inferred Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound HydrolysisProduct 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Parent:f1->HydrolysisProduct:f0 H₂O OxidationProduct This compound N-oxide Parent:f1->OxidationProduct:f0 [O]

Caption: Inferred Degradation Pathways.

References

Green chemistry approaches for the synthesis of lansoprazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for implementing green chemistry approaches in the synthesis of lansoprazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry principles applied to the synthesis of lansoprazole intermediates?

A1: Green chemistry applications in lansoprazole synthesis focus on several key principles:

  • Use of Safer Solvents: Replacing traditional chlorinated and volatile organic solvents with water is a significant green approach. Water has been successfully used as a solvent for the condensation reaction between 2-mercaptobenzimidazole and the 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride intermediate.[1][2]

  • Safer Reagents and Reaction Conditions: Traditional oxidation methods often use hazardous reagents like m-chloroperbenzoic acid (m-CPBA) at cryogenic temperatures (-30 to -20 °C).[2] A greener alternative is using mild, economic, and eco-friendly oxidizing agents like sodium hypochlorite (NaOCl) at ambient temperatures (20-25 °C), which generates sodium chloride as the sole byproduct.[1][2]

  • Energy Efficiency: The adoption of methods like microwave irradiation for the synthesis of the sulfide intermediate can lead to excellent yields in significantly reduced reaction times, thereby improving energy efficiency compared to conventional heating.[3]

  • Waste Reduction: By optimizing reactions to improve yield and reduce byproducts, overall waste is minimized. For instance, isolating and repurposing impurities from mother liquor can improve the total yield and reduce solid waste.[4]

Q2: How can hazardous chlorinating agents like thionyl chloride be replaced in the synthesis of the pyridine intermediate?

A2: Thionyl chloride is effective but generates hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. A greener alternative is the Appel reaction. This method uses triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to achieve the chlorination of the corresponding alcohol intermediate. This route eliminates the release of hazardous gases and can reduce the reaction time.[5] Another safer alternative to thionyl chloride is the use of triphosgene (bis(trichloromethyl) carbonate), which minimizes acidic byproducts and can achieve yields exceeding 97%.[6]

Q3: What are some recommended green solvents for the synthesis and purification processes?

A3: The ideal green solvent is non-toxic, biodegradable, and easily recyclable.

  • For Synthesis: Water is a highly effective and environmentally benign solvent for the condensation step to form the thioether intermediate.[1][7]

  • For Purification: Solvent selection is critical for purifying the final product and controlling water content. While traditional organic solvents are often used, green chemistry encourages minimizing their use. Acetone and ethyl acetate are commonly used for slurry and recrystallization methods.[2] The choice of solvent can significantly impact purity and residual water content, as detailed in the tables below.[2] Emerging bio-based solvents like Cyrene are potential replacements for dipolar aprotic solvents like DMF or NMP, though specific applications in lansoprazole synthesis require further research.[8]

Troubleshooting Guides

Issue 1: Over-oxidation and Impurity Formation in the Sulfide-to-Sulfoxide Step

Q: I am observing significant formation of sulfone and N-oxide impurities during the oxidation of the thioether intermediate. How can I minimize these side reactions?

A: This is a common challenge due to over-oxidation.[9] The formation of these impurities is highly dependent on reaction conditions.

Potential Causes & Solutions:

  • Harsh Oxidizing Agent: Reagents like m-CPBA or excess hydrogen peroxide can be too reactive, leading to the formation of the sulfone impurity.

    • Solution: Switch to a milder, more selective oxidizing agent. Sodium hypochlorite (NaOCl) in an aqueous solution of sodium hydroxide has proven effective at selectively oxidizing the sulfide to the desired sulfoxide at ambient temperatures (20-25 °C).[1][2]

  • Incorrect Temperature: Traditional methods often require strict cryogenic temperatures (-30 to -20 °C) to control the reaction.[2] Deviations can increase impurity formation.

    • Solution: When using milder reagents like NaOCl, the reaction can be controlled effectively at a more energy-efficient temperature of 20-25 °C.[2] Maintaining this temperature is crucial for selectivity.

  • Incorrect Stoichiometry: Using an excess of the oxidizing agent will inevitably lead to the over-oxidation of the desired sulfoxide to the sulfone.

    • Solution: Carefully control the molar equivalents of the oxidizing agent. For NaOCl, using approximately 1.2 equivalents is recommended to achieve high conversion while minimizing sulfone formation.[2]

  • Incorrect pH: The pH of the reaction medium can influence the formation of different impurities. An alkaline pH can increase the sulfone impurity, while a pH below 4 can lead to N-oxide impurity formation.[10]

    • Solution: Maintain the reaction pH within a controlled range. During workup, using a buffer solution can help prevent degradation.[9]

G Troubleshooting Workflow: Oxidation Impurities cluster_causes Potential Causes cluster_solutions Recommended Solutions start High Sulfone or N-Oxide Impurities Detected cause1 Harsh Oxidizing Agent (e.g., m-CPBA) start->cause1 cause2 Improper Temperature (Too High) start->cause2 cause3 Incorrect Stoichiometry (Excess Oxidant) start->cause3 cause4 Incorrect pH start->cause4 sol1 Use Milder Oxidant (e.g., NaOCl) cause1->sol1 sol2 Maintain Temp at 20-25 °C (for NaOCl method) cause2->sol2 sol3 Use ~1.2 eq. of Oxidant cause3->sol3 sol4 Control pH (avoid <4 or highly alkaline) cause4->sol4

Caption: Troubleshooting logic for managing oxidation impurities.

Issue 2: Low Yield in the Condensation Step (Thioether Synthesis)

Q: My yield for the condensation of 2-mercaptobenzimidazole with the pyridine intermediate is lower than expected. What are the common pitfalls?

A: Achieving a high yield in this step is crucial for the overall process efficiency. Low yields can often be traced to the solvent, base, or reaction conditions.

Potential Causes & Solutions:

  • Inefficient Solvent System: Many traditional methods use organic solvents which may lead to side reactions or incomplete conversion.

    • Solution: Employing water as the solvent has been shown to be highly effective.[1][7] The reaction proceeds cleanly, often with high yields (e.g., a total molar yield of 92% or above for the one-pot condensation and oxidation).[7]

  • Improper Base or pH: The deprotonation of 2-mercaptobenzimidazole is essential for the nucleophilic substitution to occur. An incorrect choice or amount of base can hinder the reaction.

    • Solution: Use a suitable base like potassium hydroxide (KOH) in an aqueous medium. Stirring at room temperature until the 2-mercaptobenzimidazole is fully dissolved ensures the formation of the thiolate anion before adding the pyridine intermediate.[7]

  • Suboptimal Temperature and Reaction Time: Both temperature and time need to be optimized to ensure the reaction goes to completion without degrading the product.

    • Solution: After the dropwise addition of the pyridine intermediate at room temperature, stir the reaction for approximately 2 hours at a slightly elevated temperature (e.g., 30°C or up to 60°C) to ensure completion.[7]

Issue 3: Difficulty in Product Purification and High Residual Solvent/Water Content

Q: My final product is difficult to purify and contains unacceptably high levels of water or residual solvents. What purification strategies can I implement?

A: The stability of lansoprazole and its immediate precursors is sensitive to residual solvents, especially water.[11] A systematic approach to crystallization and drying is necessary.

Potential Causes & Solutions:

  • Poor Choice of Purification Method: Simple precipitation may not be sufficient to remove all impurities.

    • Solution: A combination of recrystallization followed by a slurry wash is often effective. This multi-step approach can significantly improve purity.[2]

  • Incorrect Solvent for Crystallization/Slurry: The solvent used for purification dramatically affects the final purity and water content.

    • Solution: Systematically evaluate different solvents. For instance, using an acetone-water system for recrystallization followed by a slurry in ethyl acetate can effectively reduce water content to below 0.1%.[2] Refer to the data tables below for a comparison of different solvent systems.

Data Presentation

Table 1: Comparison of Conventional vs. Green Oxidation Methods

ParameterConventional Method (m-CPBA)Green Method (NaOCl)Reference
Oxidizing Agent m-Chloroperbenzoic acid (m-CPBA)Sodium Hypochlorite[2]
Solvent Chlorinated solvents (e.g., Chloroform)Water[2][9]
Temperature -30 to -20 °C20-25 °C[2]
Key Byproducts m-Chlorobenzoic acidSodium Chloride (NaCl)[2]
Safety Concerns Potentially explosive reagent, hazardous solventMild, safer reagent and solvent[1][2]
Impurities Sulfone, N-oxideSulfone, N-oxide (controlled by temp/pH)[2][9]

Table 2: Effect of Solvents on Purification of Crude Lansoprazole by Slurry Method

SolventPurity before Slurry (%)Purity after Slurry (%)Water Content after Slurry (%)Reference
Water96.697.60.98[2]
Methanol96.698.514.4[2]
Isopropyl Alcohol96.699.955.4[2]
Acetone96.698.50.5[2]
Ethyl Acetate96.699.21.96[2]
Acetonitrile96.699.50.03[2]

Experimental Protocols

Protocol 1: Green Condensation of Intermediates in Water

This protocol is adapted from patent literature and outlines the formation of the lansoprazole sulfide intermediate.[7]

  • Preparation: In a suitable reaction flask, add 2-mercaptobenzimidazole (1.0 eq), drinking water, and potassium hydroxide (approx. 1.5 eq).

  • Dissolution: Stir the mixture at room temperature until all solids are completely dissolved, forming a clear solution of the potassium thiolate salt.

  • Addition: In a separate vessel, dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride (approx. 1.1 eq) in drinking water.

  • Reaction: Add the aqueous solution of the pyridine intermediate dropwise to the reaction flask over 1 to 2 hours at room temperature.

  • Maturation: After the addition is complete, raise the temperature to 30°C and stir for 2 hours. Monitor the reaction for completion by a suitable method (e.g., TLC or HPLC).

  • Work-up: The resulting thioether can be isolated or used directly in the subsequent oxidation step ("one-pot" method).

Protocol 2: Selective Oxidation Using Sodium Hypochlorite

This protocol is based on the green oxidation method to produce lansoprazole.[1][2]

  • Preparation: To the aqueous mixture containing the lansoprazole sulfide from the previous step, add a base such as sodium hydroxide.

  • Cooling: Cool the reaction mixture to between -10°C and 25°C. A temperature of 25°C is often sufficient.[7]

  • Oxidation: Add an aqueous solution of sodium hypochlorite (approx. 10%, 1.2 eq) dropwise over about 2 hours, maintaining the temperature.

  • Maturation: After the addition, let the reaction stir at 25°C for 1.5 to 2 hours.

  • Monitoring: Sample the reaction to analyze for residual lansoprazole sulfide. The reaction is considered complete when the residual sulfide is ≤2.0%.

  • Isolation: The crude lansoprazole can be precipitated, filtered, and then subjected to purification steps as required.

Visualizations

G Green Synthesis Workflow for Lansoprazole cluster_start Starting Materials cluster_process Synthesis Steps A 2-Mercaptobenzimidazole C Step 1: Condensation A->C B Pyridine Intermediate* B->C D Step 2: Oxidation C->D G Green Aspect: Water as Solvent Ambient Temp C->G E Step 3: Purification D->E H Green Aspect: NaOCl as mild oxidant No heavy metals D->H F Lansoprazole API E->F I Green Aspect: Optimized solvent use (Slurry/Recrystallization) E->I label_bottom *2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl

Caption: High-level workflow for the green synthesis of lansoprazole.

G Comparison of Chlorination Methods for Pyridine Intermediate cluster_trad Traditional Method cluster_green Green Method (Appel Reaction) start 2-Hydroxymethyl-Pyridine Intermediate trad_reagent Thionyl Chloride (SOCl₂) - Hazardous Reagent start->trad_reagent reacts with green_reagent PPh₃ / CCl₄ - Milder Conditions start->green_reagent reacts with trad_product Hazardous Byproducts - SO₂ Gas - HCl Gas trad_reagent->trad_product produces end_product 2-Chloromethyl-Pyridine Intermediate trad_reagent->end_product green_product Safer Byproducts - Triphenylphosphine oxide - Chloroform green_reagent->green_product produces green_reagent->end_product

References

Technical Support Center: Troubleshooting Low Conversion in Pyridine N-Oxide Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during pyridine N-oxide rearrangement reactions, such as the Boekelheide rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyridine N-oxide rearrangement is resulting in a low yield of the desired product. What are the common causes?

Low conversion in pyridine N-oxide rearrangements can stem from several factors, including suboptimal reaction conditions, side reactions, and the nature of the starting material. Key areas to investigate are:

  • Reaction Temperature: The traditional Boekelheide reaction using acetic anhydride often requires high temperatures, typically refluxing around 140°C.[1] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of undesired side products.

  • Choice of Reagent: Acetic anhydride is a common reagent, but for more sensitive substrates or to achieve milder reaction conditions, trifluoroacetic anhydride (TFAA) can be a more effective alternative, often allowing the reaction to proceed at room temperature.[1][2]

  • Side Reactions: A number of side reactions can compete with the desired rearrangement, leading to a complex product mixture and reduced yield of the target compound.[3][4]

  • Substrate Reactivity: The electronic and steric properties of substituents on the pyridine ring can significantly influence the reaction rate and outcome.

Q2: I am observing several unexpected spots on my TLC plate. What are the likely side products?

The formation of byproducts is a common cause of low yields. In the rearrangement of a model pyrimidine N-oxide with acetic anhydride, several side products were identified.[3][4] While the exact nature of side products will depend on your specific substrate and conditions, some common possibilities include:

  • Products of Radical Reactions: Evidence suggests that the Boekelheide rearrangement can proceed, at least in part, through radical intermediates.[4][5] This can lead to the formation of products incorporating fragments from the solvent, especially if the solvent can easily donate a hydrogen atom.[4][5]

  • Over-acetylation or other secondary reactions: The initial product can sometimes undergo further reactions under the reaction conditions.

  • Unreacted Starting Material: This indicates that the reaction has not gone to completion.

To identify the side products, it is recommended to isolate them and characterize them using standard analytical techniques such as NMR and mass spectrometry.

Q3: How can I optimize my reaction conditions to improve the conversion rate?

Systematic optimization of reaction parameters is key to improving the yield. Consider the following:

  • Temperature Screening: If using acetic anhydride, ensure the temperature is high enough for the reaction to proceed. If side product formation is an issue, consider lowering the temperature or switching to a more reactive anhydride like TFAA which allows for lower reaction temperatures.[1][2]

  • Reagent Stoichiometry: While the anhydride is often used in excess as the solvent, for some substrates, optimizing the stoichiometry may be necessary.

  • Solvent Choice: The choice of solvent can be critical. While the reaction is often run neat in the anhydride, in some cases, a co-solvent may be beneficial. The use of solvents that are prone to radical abstraction should be avoided if radical-mediated side reactions are suspected.[4][5]

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the desired product.

Q4: My starting pyridine N-oxide is not fully soluble in the reaction mixture. What should I do?

Poor solubility can hinder the reaction rate. You can try:

  • Using a Co-solvent: Adding a co-solvent in which the starting material is more soluble can help. Ensure the co-solvent is compatible with the reaction conditions.

  • Gentle Heating: For reactions that can be run at elevated temperatures, gently heating the mixture can improve solubility.

Q5: The workup procedure seems to be causing a loss of product. Are there any specific recommendations?

A careful workup is crucial to maximize the isolated yield. General steps include:

  • Quenching: The reaction is typically quenched by the addition of water or a basic solution (e.g., sodium bicarbonate) to neutralize the acidic components.

  • Extraction: The product is then extracted into an organic solvent.

  • Washing: The organic layer should be washed to remove any remaining impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

For specific guidance on working up reactions containing common reagents, refer to established protocols.

Quantitative Data Summary

ReagentTemperatureTypical YieldNotes
Acetic AnhydrideReflux (~140°C)Moderate to GoodThe classical condition for the Boekelheide reaction.[1]
Trifluoroacetic Anhydride (TFAA)Room TemperatureHighA more reactive alternative, allowing for milder reaction conditions.[1][2][6]

Experimental Protocols

Protocol 1: General Procedure for Boekelheide Rearrangement using Acetic Anhydride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Alkylpyridine N-oxide

  • Acetic anhydride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-alkylpyridine N-oxide.

  • Add an excess of acetic anhydride to the flask. The acetic anhydride can often serve as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (approximately 140°C).[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully add water to the reaction mixture to quench the excess acetic anhydride. This should be done in a fume hood as the reaction can be exothermic.

  • Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.[7]

Visualizations

Boekelheide_Mechanism Pyridine N-Oxide Pyridine N-Oxide Acylated Intermediate Acylated Intermediate Pyridine N-Oxide->Acylated Intermediate Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylated Intermediate Deprotonation Deprotonation Acylated Intermediate->Deprotonation Ylide Intermediate Ylide Intermediate Deprotonation->Ylide Intermediate Sigmatropic Rearrangement Sigmatropic Rearrangement Ylide Intermediate->Sigmatropic Rearrangement Rearranged Intermediate Rearranged Intermediate Sigmatropic Rearrangement->Rearranged Intermediate Hydrolysis Hydrolysis Rearranged Intermediate->Hydrolysis Final Product Final Product Hydrolysis->Final Product

Caption: Mechanism of the Boekelheide Rearrangement.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_optimization Optimization Strategies cluster_solution Solution Low_Conversion Low Conversion/ Low Yield Check_Purity Check Starting Material Purity Low_Conversion->Check_Purity Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Low_Conversion->Analyze_Crude Identify_Byproducts Identify Byproducts Analyze_Crude->Identify_Byproducts Optimize_Temp Optimize Temperature Identify_Byproducts->Optimize_Temp Change_Reagent Change Reagent (e.g., Ac₂O to TFAA) Identify_Byproducts->Change_Reagent Vary_Solvent Vary Solvent Identify_Byproducts->Vary_Solvent Adjust_Time Adjust Reaction Time Identify_Byproducts->Adjust_Time Improved_Yield Improved Yield Optimize_Temp->Improved_Yield Change_Reagent->Improved_Yield Vary_Solvent->Improved_Yield Adjust_Time->Improved_Yield

Caption: Troubleshooting workflow for low conversion.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Quality Control of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quality control of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a key intermediate in the synthesis of Lansoprazole.[1][2][3] The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and overall quality of this compound, which can also be a potential genotoxic impurity.[4] This document outlines various analytical techniques, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in establishing robust quality control procedures.

Comparison of Analytical Techniques

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity for trace impurity analysis or a robust method for routine purity assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of this compound hydrochloride. Gas Chromatography (GC) can be considered for the analysis of volatile impurities.

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.Lower sensitivity compared to mass spectrometry; may require derivatization for compounds without a UV chromophore.Purity determination, assay for potency, stability testing, and impurity profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.Extremely high sensitivity and specificity; capable of identifying and quantifying trace-level impurities; provides structural information.Higher cost of instrumentation and more complex operation compared to HPLC-UV.Quantification of genotoxic impurities at trace levels, impurity identification, and metabolic studies.
Gas Chromatography (GC) with Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.Excellent for the analysis of volatile and semi-volatile impurities; high separation efficiency.Not suitable for non-volatile or thermally unstable compounds without derivatization; the target analyte is a hydrochloride salt and may require derivatization or conversion to the free base.Analysis of residual solvents and other volatile process-related impurities.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods based on published data and typical validation parameters according to ICH guidelines.

Table 1: HPLC Method Performance

ParameterHPLC-UV
Linearity (R²) > 0.999[5][6]
Accuracy (% Recovery) 90 - 110%[5][6]
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.005%[5][6]
Limit of Quantitation (LOQ) 0.01%[5][6]

Table 2: LC-MS/MS Method Performance

ParameterLC-MS/MS
Linearity (R²) 0.9984[4]
Accuracy (% Recovery) 97.6 - 98.2%[4]
Precision (% RSD) < 15% (at LOQ)
Limit of Detection (LOD) Not Reported
Limit of Quantitation (LOQ) 0.90 µg/mL[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Stability-Indicating HPLC-UV Method

This method is suitable for the determination of purity and related substances of this compound hydrochloride.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).[5][6]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., formic acid/triethylamine) and acetonitrile.[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 260 nm.[6]

  • Column Temperature: 25°C.[7]

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

LC-MS/MS Method for Genotoxic Impurity Analysis

This highly sensitive method is designed for the trace-level quantification of this compound hydrochloride.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Hypersil BDS C-18 (150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of 0.01M Ammonium acetate buffer, Acetonitrile, and Methanol (50:45:5 v/v).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Monitored Ion: m/z 240 (M+H+).[4]

  • Sample Preparation: Dissolve the sample in methanol to a known concentration.[4]

Conceptual GC-MS Method for Volatile Impurities
  • Instrumentation: GC system coupled with a Mass Spectrometer (MS).

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless inlet.

  • Oven Program: A temperature gradient program to separate analytes with different boiling points.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. Headspace analysis may also be employed for residual solvent determination.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the quality control of this compound hydrochloride.

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh and dissolve sample in diluent hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system std_prep Prepare standard solutions of known concentrations std_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection (260 nm) chromatography->detection peak_integration Peak Integration and Area Measurement detection->peak_integration calculation Calculation of Purity, Assay, and Impurity Levels peak_integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC-UV analysis.

experimental_workflow_lcmsms cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification sample_prep Prepare sample solution in Methanol lc_separation LC Separation (C18 Column) sample_prep->lc_separation std_prep Create calibration curve standards std_prep->lc_separation ms_detection MS/MS Detection (ESI+, m/z 240) lc_separation->ms_detection quantification Quantification against calibration curve ms_detection->quantification result Report trace impurity concentration quantification->result

Caption: Workflow for LC-MS/MS analysis.

quality_control_logic start Start: Quality Control of Intermediate purity_check Routine Purity & Assay? start->purity_check hplc Use Validated HPLC-UV Method purity_check->hplc Yes genotoxic_check Trace Genotoxic Impurity Analysis? purity_check->genotoxic_check No pass Meets Specification hplc->pass fail Out of Specification (Investigate) hplc->fail lcmsms Employ High-Sensitivity LC-MS/MS Method genotoxic_check->lcmsms Yes volatile_check Volatile Impurity Screening? genotoxic_check->volatile_check No lcmsms->pass lcmsms->fail gcms Perform GC-MS Analysis volatile_check->gcms Yes volatile_check->pass No gcms->pass gcms->fail

References

A Comparative Guide to HPLC-UV Method Development for Lansoprazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and reliable analytical methods is paramount in pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection methods for the analysis of key intermediates in the synthesis of lansoprazole, a widely used proton pump inhibitor. The data and protocols presented herein are compiled from various validated methods to assist in the selection and implementation of a suitable analytical strategy.

Lansoprazole is synthesized from two primary intermediates: 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole . Monitoring the purity of these starting materials and intermediates is crucial for controlling the impurity profile of the final active pharmaceutical ingredient (API).

Comparison of HPLC-UV Methods

The following table summarizes key chromatographic parameters from different validated HPLC-UV methods for the analysis of lansoprazole and its intermediates. This allows for a direct comparison of various approaches to method development.

ParameterMethod 1 (for Lansoprazole & Related Substances)Method 2 (for Lansoprazole Intermediate LAN20 & Impurities)Method 3 (for 2-Mercaptobenzimidazole)Method 4 (for Lansoprazole Assay)
Stationary Phase Diamonsil-C18 (4.6 mm × 200 mm, 5 µm)[1]Zorbax Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm)[2][3]Newcrom R1 (Reverse Phase)[4]Inspire grace C18 (4.5 mm x 250 mm, 5µm)[5][6]
Mobile Phase Methanol:Water:Triethylamine:Phosphoric acid (640:360:5:1.5, pH 7.3)[1]Gradient elution with Mobile Phase A (1.0 mL formic acid in 1000 mL water) and Mobile Phase B (Acetonitrile)[3]Acetonitrile, Water, and Phosphoric Acid[4]Methanol:Water (80:20)[5][6]
Flow Rate Not Specified1.0 mL/min[2][3][7]Not Specified0.8 mL/min[5][6]
Detection Wavelength 284 nm[1]260 nm[3][7][8]Not Specified285 nm[5][6]
Column Temperature Not Specified45°C[3]Not SpecifiedNot Specified
Injection Volume Not Specified20 µL[3]Not SpecifiedNot Specified
Linearity Range 10.0 - 400.0 mg·L-1 for Lansoprazole[1]Correlation coefficient > 0.999 for LAN20 and its impurities[2][3][7]Not Specified10-50 µg/ml for Lansoprazole[5][6]
LOD & LOQ Not SpecifiedLOD: 0.005%, LOQ: 0.01% for LAN20 and its impurities[2][3][7]Not SpecifiedLOD: 0.12 µg/ml, LOQ: 0.36 µg/ml for Lansoprazole[5][6]
Recovery 99.6% for Lansoprazole[1]90% to 110%[2][3][7]Not SpecifiedNot Specified
RSD (%) 0.13% for Lansoprazole[1]< 1.1% for solution and mobile phase stability[7]Not Specified< 2%[5][6]

Detailed Experimental Protocol: A Representative Method

This section provides a detailed protocol for a stability-indicating HPLC method for the determination of a lansoprazole intermediate (referred to as LAN20) and its related substances. This method is based on a validated approach and can be adapted for similar analyses.[2][3][7][8]

1. Materials and Reagents

  • Lansoprazole intermediate (LAN20) and its impurities reference standards

  • Formic acid (AR grade)

  • Triethylamine (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Milli-Q or HPLC grade water

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Zorbax Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm particle size).[2][3]

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 10
    50.0 90
    51.0 10

    | 60.0 | 10 |

  • Flow Rate: 1.0 mL/min.[2][3][7]

  • Column Temperature: 45°C.[3]

  • Detection Wavelength: 260 nm.[3][7][8]

  • Injection Volume: 20 µL.[3]

  • Diluent: A mixture of 900 mL of Mobile Phase A and 100 mL of acetonitrile.[3]

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and transfer 5 mg each of LAN20 and its impurities into a 50 mL volumetric flask. Dissolve in 20 mL of diluent and make up to the volume with diluent.[3]

  • Working Standard Solution (10 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to the volume with diluent.[3][8]

  • Sample Solution: Prepare the sample solution using the diluent to a concentration expected to be within the linear range of the method.

4. System Suitability

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) for the peak areas of the main analyte should be not more than 2.0%.

  • The resolution between the main peak and the closest eluting impurity peak should be greater than 2.0.[2][3][7]

5. Validation Parameters

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that there is no interference from excipients or other impurities.

  • Linearity: Prepare a series of solutions of the analyte and its impurities at different concentrations and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.[2][3][7]

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of analyte and its impurities into a blank or sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 90-110%.[2][3][7]

  • Precision (Repeatability and Intermediate Precision): Assess the repeatability by analyzing multiple preparations of the same sample on the same day. Evaluate intermediate precision by having different analysts perform the analysis on different days with different equipment. The RSD should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy. For the cited method, the LOD and LOQ for impurities were found to be 0.005% and 0.01%, respectively.[2][3][7]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use.

Workflow and Logical Relationships

The following diagrams illustrate the key processes in HPLC-UV method development and the synthesis of lansoprazole.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Define Analytical Target Profile B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Initial Method Scouting B->C D Method Optimization C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Testing I->J K Sample Analysis J->K L Data Reporting K->L

Caption: Workflow for HPLC-UV method development and validation.

Lansoprazole_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_synthesis Synthesis cluster_product Final Product Intermediate1 2-(chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl Reaction Condensation Reaction Intermediate1->Reaction Intermediate2 2-mercaptobenzimidazole Intermediate2->Reaction Product Lansoprazole Reaction->Product

Caption: Simplified synthesis pathway of Lansoprazole.

References

Spectroscopic Characterization: A Comparative Guide to 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole. Its spectroscopic properties are compared with those of a structurally related alternative, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, an intermediate used in the synthesis of Omeprazole. This comparison, supported by experimental protocols, aims to facilitate the identification, characterization, and quality control of these critical pharmaceutical building blocks.

Executive Summary

This compound hydrochloride is a substituted pyridine derivative essential for the synthesis of Lansoprazole. Its chemical structure is characterized by a pyridine ring with a chloromethyl group at the 2-position, a methyl group at the 3-position, and a trifluoroethoxy group at the 4-position. An alternative compound, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, serves a similar role as a key intermediate in the production of Omeprazole. While both are chloromethylated pyridine derivatives, their differing substituents (trifluoroethoxy vs. methoxy and an additional methyl group) lead to distinct spectroscopic signatures. This guide presents available spectroscopic data to highlight these differences and provide a basis for their unambiguous characterization.

Comparative Spectroscopic Data

Due to the limited availability of publicly accessible, detailed spectroscopic data with full peak assignments for this compound hydrochloride, this section presents a summary of known physical and chemical properties alongside the available data for its structural analogue.

Table 1: Physical and Chemical Properties

PropertyThis compound hydrochloride2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
CAS Number 127337-60-4[1][2]86604-75-3[3][4]
Molecular Formula C₉H₁₀Cl₂F₃NO[2]C₉H₁₃Cl₂NO[3][4]
Molecular Weight 276.08 g/mol [1][2]222.11 g/mol [3][4]
Melting Point 208-214 °C[2]128-131 °C[3][4]
Appearance White to off-white crystalline powder[2]White to off-white solid[3]
Solubility No data availableSoluble in water[3]

Table 2: Spectroscopic Data Comparison

Spectroscopic DataThis compound hydrochloride2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
¹H NMR Data not publicly available.Data not publicly available.
¹³C NMR Data not publicly available.Data not publicly available.
IR (Infrared) Data not publicly available.Data not publicly available.
Mass Spectrometry Data not publicly available.Data not publicly available.

While specific peak data is not available in the public domain, the following sections outline the expected spectral features and the methodologies to obtain them.

Experimental Protocols

The following are detailed experimental protocols for acquiring the spectroscopic data necessary for the characterization of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signals that may overlap with analyte peaks.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Key parameters to record include chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) in Hz.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of the ¹³C isotope.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the instrument's pressure arm.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups such as C-H, C=C, C=N, C-O, C-F, and C-Cl bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation and confirmation.

Electron Ionization (EI)-Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M⁺) will confirm the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Chemical Structures

Chemical Structures cluster_0 This compound cluster_1 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine img1 img1 img2 img2

Caption: Chemical structures of the target compound and its alternative.

General Spectroscopic Characterization Workflow

General Spectroscopic Characterization Workflow cluster_workflow Characterization Process start Sample Preparation nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir ms Mass Spectrometry (EI-MS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Characterization Report data_analysis->report

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

The comprehensive spectroscopic characterization of pharmaceutical intermediates like this compound hydrochloride is paramount for ensuring the quality and consistency of the final active pharmaceutical ingredient. While detailed public data for this specific compound is scarce, this guide provides the necessary framework and experimental protocols for its analysis. By comparing its expected spectroscopic features with those of a known alternative, researchers can effectively differentiate and characterize these vital precursors in drug development and manufacturing. The provided workflows and diagrams serve as a valuable resource for laboratories involved in the synthesis and analysis of such compounds.

References

Comparative analysis of different synthetic routes to lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various synthetic routes for the production of lansoprazole, a widely used proton pump inhibitor. The information presented herein is intended to assist researchers and professionals in the pharmaceutical field in selecting the most suitable synthetic strategy based on key performance indicators such as yield, purity, reaction conditions, and environmental impact.

Introduction to Lansoprazole Synthesis

Lansoprazole, 2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole, is a cornerstone in the treatment of acid-related gastrointestinal disorders. The core of its synthesis universally involves two key transformations: the formation of a thioether linkage between a substituted pyridine and a 2-mercaptobenzimidazole moiety, followed by the selective oxidation of the resulting sulfide to the corresponding sulfoxide. While this fundamental approach is consistent, numerous variations in reagents, catalysts, and process design have been developed to optimize efficiency, cost-effectiveness, and environmental footprint. This guide will delve into the most prominent of these synthetic pathways.

Core Synthetic Pathways

The synthesis of lansoprazole can be broadly categorized into several routes, primarily distinguished by the choice of oxidizing agent and the overall process strategy (e.g., stepwise vs. one-pot). The following sections detail the most common approaches, providing experimental data and protocols for each.

Route 1: Condensation followed by Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This classical approach is widely documented and serves as a benchmark for other methods. It involves a two-step process: the initial condensation to form the thioether intermediate, followed by its oxidation using m-CPBA.

Experimental Protocol:

Step 1: Synthesis of 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzo[d]imidazole (Lansoprazole Sulfide)

  • In a reaction flask, dissolve 2-mercaptobenzimidazole (60g, 0.40 mol) in anhydrous methanol (800ml).

  • Slowly add sodium methoxide (21.6g, 0.40 mol) to the stirring solution.

  • To this mixture, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (110g, 0.40 mol).

  • Heat the mixture to reflux and maintain for 3 hours.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture and filter to remove any insoluble materials.

  • The filtrate is concentrated under reduced pressure. Water is added to the residue, and the resulting solid is filtered, washed with water, and dried to yield the lansoprazole sulfide intermediate.

Step 2: Oxidation to Lansoprazole

  • Dissolve the dried lansoprazole sulfide (280g, 0.78 mol) in chloroform (2000ml).

  • Cool the solution to between 0°C and -5°C.

  • Slowly add a solution of m-chloroperoxybenzoic acid (140g, 0.81 mol) in chloroform, maintaining the temperature between 0°C and -5°C.

  • Continue stirring at this temperature for 5 hours.[2]

  • Upon reaction completion, wash the reaction mixture with a saturated sodium carbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude lansoprazole.

Purification:

The crude lansoprazole can be purified by recrystallization from a solvent mixture such as acetone/ethanol or ethyl acetate to yield a white crystalline powder.[2] For instance, 80g of crude lansoprazole can be dissolved in 1000ml of an acetone:dehydrated alcohol (2:1) mixed solvent at 40°C. After activated carbon treatment and filtration, the solution is cooled to crystallize the product, which is then filtered, washed, and dried to obtain pure lansoprazole.[2]

Route 2: Condensation followed by Oxidation with Hydrogen Peroxide

This route offers a more cost-effective and environmentally benign alternative to m-CPBA, utilizing hydrogen peroxide as the oxidant, often in the presence of a metal catalyst.

Experimental Protocol:

Step 1: Synthesis of Lansoprazole Sulfide

This step is analogous to Step 1 in Route 1.

Step 2: Oxidation to Lansoprazole

  • Dissolve lansoprazole sulfide (40g, 0.108 mol) in 1-methyl-2-pyrrolidone (NMP) (120 ml) at room temperature.

  • Add a catalytic amount of vanadium(V) oxytriisopropoxide (0.263g, 1.077 mmol).

  • Cool the reaction mixture to 0-5°C.

  • Add hydrogen peroxide urea adduct (12.96g, 0.138 mol) in portions, maintaining the temperature between 0-10°C for 30 minutes, and then at 10-15°C until the reaction is complete.[3]

  • After the reaction, the product is precipitated by the addition of water and then filtered.

Route 3: Condensation followed by Oxidation with Sodium Hypochlorite

This method is highlighted as a mild, economical, and eco-friendly process.[4][5] It avoids the use of potentially explosive peroxy acids and expensive catalysts.

Experimental Protocol:

Step 1: Synthesis of Lansoprazole Sulfide

The condensation can be carried out in water as a solvent, enhancing the green credentials of this route.[4]

Step 2: Oxidation to Lansoprazole

  • Suspend lansoprazole sulfide in a suitable solvent like chloroform.

  • Cool the suspension to approximately 5°C.

  • Slowly add an aqueous solution of sodium hypochlorite (~1%) while maintaining the low temperature.[6]

  • The reaction progress is monitored by HPLC.

  • Upon completion, the reaction is quenched with a sodium thiosulfate solution.

  • The organic layer is separated, washed, and the product is isolated.

Route 4: One-Pot Synthesis

To improve process efficiency and reduce waste, one-pot synthetic methods have been developed. These routes combine the condensation and oxidation steps without isolating the intermediate thioether.

Experimental Protocol:

  • In a reaction vessel, add 2-mercaptobenzimidazole and an alkaline solution (e.g., aqueous sodium hydroxide).

  • Add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and allow the condensation reaction to proceed.

  • After the formation of the thioether, an oxidizing agent such as sodium hypochlorite is added directly to the reaction mixture to carry out the oxidation in situ.

  • This method claims to achieve a high total molar yield and purity, suitable for large-scale industrial production.

Comparative Data

Synthetic RouteOxidizing AgentTypical YieldTypical Purity (HPLC)Key AdvantagesKey Disadvantages
Route 1 m-CPBA85-90%[2]>99%Well-established, reliableUse of potentially explosive and expensive reagent, formation of chlorinated byproducts
Route 2 Hydrogen Peroxide~80-85%>99%Cost-effective, water is the only byproductRequires a catalyst (often a heavy metal), potential for over-oxidation
Route 3 Sodium Hypochlorite~90%[6]>99.5%[7]Mild, economical, eco-friendly[4][5]Requires careful control of reaction conditions to avoid side reactions
Route 4 Various (e.g., NaOCl)>92%>99.9%High efficiency, reduced waste and processing timeMay require more complex process control to manage impurities

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflow and a more detailed representation of the common two-step synthesis of lansoprazole.

Lansoprazole_General_Synthesis Pyridine_Derivative 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl Lansoprazole_Sulfide Lansoprazole Sulfide (Thioether Intermediate) Pyridine_Derivative->Lansoprazole_Sulfide Condensation Mercaptobenzimidazole 2-Mercaptobenzimidazole Mercaptobenzimidazole->Lansoprazole_Sulfide Condensation Lansoprazole Lansoprazole Lansoprazole_Sulfide->Lansoprazole Oxidation

Caption: General Synthetic Workflow for Lansoprazole.

Lansoprazole_Two_Step_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation Pyridine 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl Sulfide Lansoprazole Sulfide Pyridine->Sulfide Mercapto 2-Mercaptobenzimidazole Mercapto->Sulfide Base Base (e.g., NaOMe, NaOH) Base->Sulfide Lansoprazole_Final Lansoprazole Sulfide->Lansoprazole_Final Oxidant Oxidizing Agent (m-CPBA, H2O2, NaOCl) Oxidant->Lansoprazole_Final

Caption: Detailed Two-Step Synthesis of Lansoprazole.

Conclusion

The synthesis of lansoprazole offers a variety of routes, each with its own set of advantages and disadvantages. The classical m-CPBA route is robust and high-yielding but raises cost and safety concerns. Hydrogen peroxide and sodium hypochlorite represent more economical and environmentally friendly alternatives, with the latter being particularly noteworthy for its mild conditions. One-pot syntheses present an attractive option for industrial-scale production due to their enhanced efficiency and reduced waste streams. The choice of a specific synthetic route will ultimately depend on the priorities of the manufacturer, balancing factors such as cost, yield, purity requirements, and commitment to green chemistry principles. Further research into catalytic, enantioselective oxidation methods continues to be an area of active development, aiming to produce the single enantiomer, dexlansoprazole, directly and more efficiently.

References

A Comparative Guide to Alternative Intermediates in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of proton pump inhibitors (PPIs), a cornerstone in the treatment of acid-related gastrointestinal disorders, has evolved significantly. Driven by the need for higher yields, improved purity profiles, and more cost-effective and environmentally benign processes, researchers have explored numerous alternatives to classical synthetic routes. This guide provides an in-depth comparison of these alternative intermediates and methodologies, supported by experimental data and protocols to inform laboratory and industrial-scale production decisions.

The Classical Pathway: Condensation of Pyridine and Benzimidazole Cores

The traditional and most widely adopted strategy for synthesizing PPIs like omeprazole, lansoprazole, and pantoprazole involves the coupling of two key heterocyclic intermediates: a substituted 2-chloromethylpyridine and a 2-mercaptobenzimidazole.[1][2] This is followed by a controlled oxidation of the resulting thioether sulfide to the corresponding sulfoxide.[3]

While robust, this classical pathway presents several challenges:

  • Over-oxidation: The final oxidation step is critical. A frequent issue is the over-oxidation of the desired sulfoxide to a sulfone impurity, which is often difficult to remove due to structural similarities.[3]

  • Impurity Profile: The reaction conditions can lead to the formation of other byproducts, such as N-oxides, necessitating complex and costly purification steps.[4][5]

  • Harsh Reagents: The use of chlorinating agents for the synthesis of the pyridine intermediate and certain oxidizing agents can be hazardous and environmentally taxing.[6][7]

Below is a generalized workflow representing the classical synthesis approach.

Classical_PPI_Synthesis Pyridine Substituted 2-Methylpyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation Chloro_Pyridine Substituted 2-Chloromethylpyridine HCl Pyridine_N_Oxide->Chloro_Pyridine Chlorination Sulfide Thioether Intermediate (Sulfide) Chloro_Pyridine->Sulfide Coupling Mercapto_Benz Substituted 2-Mercaptobenzimidazole Mercapto_Benz->Sulfide PPI Proton Pump Inhibitor (Sulfoxide) Sulfide->PPI Oxidation

Caption: High-level overview of the classical PPI synthesis pathway.

Alternative Intermediate Strategies: Enhancing Efficiency and Purity

To overcome the limitations of the classical route, several alternative intermediates and modified pathways have been developed. These strategies often focus on improving the coupling reaction, optimizing the oxidation step, or streamlining the overall process.

An innovative approach, particularly for the synthesis of lansoprazole, involves the use of a pyridine N-oxide derivative directly in the coupling step. This method avoids the pre-emptive chlorination of the pyridine ring, offering a potentially safer and more efficient route.

Key Intermediate: 2-[[[1H-benzimidazol-2-yl]thio]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide.[8]

Rationale: This N-oxide intermediate is synthesized and then coupled with 2-mercaptobenzimidazole. The N-oxide group is subsequently reduced to the pyridyl group, followed by the final oxidation to lansoprazole. This pathway has been reported to produce lansoprazole in a purer form and with a higher yield, making it suitable for industrial applications.[8]

Experimental Protocol: Synthesis of Lansoprazole via N-Oxide Intermediate [8]

  • Preparation of the N-Oxide Intermediate: 2,3-dimethyl-4-nitropyridine N-oxide is used as the starting material to synthesize the key N-oxide intermediate.

  • Coupling: The N-oxide intermediate is coupled with 2-mercaptobenzimidazole.

  • Reduction of N-Oxide: The pyridine N-oxide group is reduced to the corresponding pyridyl group using phosphorus trichloride in chloroform or dimethylformamide. This yields 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio-1H-benzimidazole.

  • Oxidation: The resulting thioether is oxidized to lansoprazole using tert-butyl hydroperoxide in the presence of a vanadium catalyst.

N_Oxide_Intermediate_Pathway Start_Pyridine 2,3-Dimethyl-4- nitropyridine N-oxide N_Oxide_Intermediate Pyridine N-Oxide Coupling Intermediate Start_Pyridine->N_Oxide_Intermediate Synthesis Coupled_N_Oxide Coupled N-Oxide Product N_Oxide_Intermediate->Coupled_N_Oxide Coupling Mercapto_Benz 2-Mercaptobenzimidazole Mercapto_Benz->Coupled_N_Oxide Sulfide Thioether Intermediate Coupled_N_Oxide->Sulfide Reduction Lansoprazole Lansoprazole Sulfide->Lansoprazole Oxidation

Caption: Lansoprazole synthesis using a pyridine N-oxide intermediate.

For pantoprazole synthesis, a significant process improvement involves a "one-pot" reaction that utilizes a phase-transfer catalyst.[9] This approach streamlines the synthesis by combining the coupling and oxidation steps without isolating the intermediate sulfide, leading to higher yields and purity.

Rationale: The use of a phase-transfer catalyst facilitates the reaction between the aqueous and organic phases, enhancing the reaction rate and efficiency of the initial coupling. The subsequent direct treatment with an oxidizing agent like sodium hypohalite in the same reaction vessel simplifies the process, reduces handling, and minimizes product loss.[9]

Experimental Protocol: One-Pot Synthesis of Pantoprazole Sodium [9]

  • Reaction Setup: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 2-mercapto-5-difluoromethoxy benzimidazole are reacted in an organic solvent system with water.

  • Catalysis and Coupling: An inorganic base and a phase-transfer catalyst are added. The reaction proceeds at a temperature ranging from 0°C to the reflux temperature of the solvent, forming the pantoprazole sulfide intermediate.

  • In-Situ Oxidation: Without isolating the sulfide, the reaction mixture is treated with an aqueous sodium hypohalite solution containing sodium hydroxide to directly yield pantoprazole sodium.

Comparative Data: Classical vs. One-Pot Pantoprazole Synthesis

ParameterClassical MethodOne-Pot Method with PTC[9]
Intermediate Isolation YesNo
Overall Yield ~70%High (specific % varies)
Purity Requires significant purificationHigh
Process Steps Multiple, sequentialConsolidated
Key Reagents Standard coupling/oxidationPhase-Transfer Catalyst

The synthesis of esomeprazole, the (S)-enantiomer of omeprazole, requires a stereoselective approach. A widely used industrial method is the asymmetric oxidation of the prochiral sulfide precursor using a chiral titanium complex.[10] This represents a significant advancement from the resolution of racemic omeprazole.

Key Innovation: The use of a chiral catalyst, often a titanium complex with a chiral ligand like D-(-)-diethyl tartrate (DET), to selectively oxidize the sulfur atom to the (S)-sulfoxide.[10][11]

Rationale: This method, inspired by the Sharpless asymmetric epoxidation, creates a chiral environment around the titanium center. This directs the oxidant (e.g., cumene hydroperoxide) to one face of the sulfide, leading to a high enantiomeric excess of the desired (S)-isomer.[12] More recently, iron-catalyzed asymmetric sulfoxidation has also been shown to be highly effective for the kilogram-scale synthesis of esomeprazole and other chiral PPIs, achieving high yields and excellent enantioselectivity.[13]

Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation of Pyrmetazole [10]

  • Catalyst Formation: In a suitable reactor, toluene, D-(-)-diethyl tartrate, and deionized water are charged and heated. Titanium(IV) isopropoxide is then added to form the chiral titanium complex.

  • Sulfide Addition: The prochiral sulfide precursor (pyrmetazole) is added to the catalyst mixture.

  • Oxidation: Cumene hydroperoxide (CHP) is added slowly to the reaction mixture while maintaining a controlled temperature (e.g., 30-35°C). The reaction is monitored for completion.

  • Workup and Isolation: The reaction is quenched, and the esomeprazole is isolated, often as a potassium or sodium salt, and purified.

Asymmetric_Synthesis Prochiral_Sulfide Prochiral Sulfide (Pyrmetazole) Esomeprazole (S)-Esomeprazole (High ee) Prochiral_Sulfide->Esomeprazole Catalyst_System Chiral Catalyst (e.g., Ti(OiPr)4 + DET) + Oxidant (CHP) Catalyst_System->Esomeprazole Asymmetric Oxidation

Caption: Asymmetric oxidation for the synthesis of Esomeprazole.

Comparative Data: Enantioselective Oxidation Methods for Esomeprazole

MethodCatalyst SystemOxidantYieldEnantiomeric Excess (ee)Reference
Modified Sharpless Ti(OiPr)₄ / D-(-)-DETCHPHigh>99%[10]
Iron-Catalyzed Iron Salt / Chiral Schiff BaseH₂O₂87%99.4%[13]
Bio-enzyme Catalysis VariesVaries87%>99%[12]
Novel Intermediates and Greener Chemistries

Research continues to push for more efficient and environmentally friendly PPI syntheses. This includes the use of novel intermediates that can be synthesized under milder conditions and the adoption of greener solvents and reagents.

One such approach for pantoprazole involves carrying out the coupling and oxidation steps in water, completely avoiding organic solvents.[3] This process uses sodium hydroxide for the coupling and sodium hypochlorite for the oxidation, resulting in a cost-effective and scalable method that yields pantoprazole sodium in good yield and purity.[3]

Another strategy involves modifying the benzimidazole intermediate itself. For instance, a novel synthesis of omeprazole has been described that involves the formation of an ester of 5-methoxy-2-thiobenzimidazole, followed by coupling with a Grignard reagent of the pyridine intermediate.[4][14]

Conclusion

The synthesis of proton pump inhibitors has moved beyond a single, classical pathway. The alternative intermediates and strategies discussed here offer significant advantages in terms of yield, purity, cost-effectiveness, and stereoselectivity.

  • Pyridine N-oxide intermediates provide a route to purer products by altering the sequence of synthetic steps.[8]

  • One-pot syntheses utilizing phase-transfer catalysts streamline production, particularly for pantoprazole, by reducing the number of unit operations.[9]

  • Asymmetric oxidation using chiral metal catalysts is essential for the industrial production of enantiomerically pure PPIs like esomeprazole, with newer iron-based catalysts offering promising alternatives.[10][13]

  • Aqueous-based and solvent-free methodologies are paving the way for more environmentally benign manufacturing processes.[3]

For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including the specific PPI target, desired scale of production, cost of raw materials, and regulatory considerations regarding impurity profiles. The continued exploration of novel intermediates and catalytic systems will undoubtedly lead to further innovations in the manufacturing of this critical class of pharmaceuticals.

References

A Comparative Guide to the Synthetic Pathways of Lansoprazole and Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthetic pathways for two widely used proton pump inhibitors, lansoprazole and omeprazole. The information presented is curated from scientific literature and patents to assist researchers and professionals in drug development in understanding the nuances of synthesizing these important active pharmaceutical ingredients.

Overview of Synthetic Strategies

The synthesis of both lansoprazole and omeprazole fundamentally involves a convergent approach. This strategy hinges on the coupling of a substituted pyridine derivative with a benzimidazole core, followed by a controlled oxidation of the resulting thioether intermediate to the final sulfoxide product.[1][2] While the core synthetic steps are analogous, the key distinctions lie in the specific starting materials and the substituents on the pyridine and benzimidazole rings.

The synthesis of omeprazole typically begins with the coupling of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole.[1] In contrast, the synthesis of lansoprazole utilizes 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole.[3][4] The presence of the trifluoroethoxy group in lansoprazole, as opposed to the methoxy group in omeprazole, is a defining structural difference that necessitates distinct starting materials for the pyridine moiety.

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the synthesis of lansoprazole and omeprazole, based on available experimental data. It is important to note that yields and reaction conditions can vary depending on the specific laboratory or industrial scale and the optimization of the process.

ParameterLansoprazole SynthesisOmeprazole Synthesis
Key Starting Materials 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, 2-mercaptobenzimidazole2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 2-mercapto-5-methoxybenzimidazole[1]
Coupling Reaction Yield High yield[3]Not explicitly stated in the provided results.
Oxidation Reaction Yield A "one-pot method" is reported to have a total molar yield of 92% or above.[4] Another method reports a yield of 91% for the oxidation step.[5] An enantioselective synthesis yielded 68.1%.[6]Not explicitly stated in the provided results.
Oxidizing Agents Sodium hypochlorite[4][7], m-chloroperoxybenzoic acid (m-CPBA)[3][8], hydrogen peroxide[3]m-chloroperoxybenzoic acid (m-CPBA)[9]
Key Intermediates 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (lansoprazole sulfide)[3][10]5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (pyrmetazole)[1]
Purity HPLC purity of 99.9% or above has been reported for a "one-pot method".[4]Not explicitly stated in the provided results.

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for lansoprazole and omeprazole.

lansoprazole_synthesis cluster_pyridine Pyridine Moiety Synthesis cluster_benzimidazole Benzimidazole Moiety cluster_coupling_oxidation Coupling and Oxidation 2_3_lutidine 2,3-Lutidine pyridine_N_oxide 2,3-Dimethyl-4-nitropyridine-1-oxide 2_3_lutidine->pyridine_N_oxide Oxidation, Nitration trifluoroethoxy_pyridine 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide pyridine_N_oxide->trifluoroethoxy_pyridine Substitution with 2,2,2-trifluoroethanol hydroxymethyl_pyridine 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine trifluoroethoxy_pyridine->hydroxymethyl_pyridine Rearrangement chloromethyl_pyridine 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl hydroxymethyl_pyridine->chloromethyl_pyridine Chlorination mercaptobenzimidazole 2-Mercaptobenzimidazole lansoprazole_sulfide Lansoprazole Sulfide lansoprazole Lansoprazole lansoprazole_sulfide->lansoprazole Oxidation chloromethyl_pyridinemercaptobenzimidazole chloromethyl_pyridinemercaptobenzimidazole chloromethyl_pyridinemercaptobenzimidazole->lansoprazole_sulfide Coupling (Condensation)

Caption: Synthetic pathway of Lansoprazole.

omeprazole_synthesis cluster_pyridine Pyridine Moiety Synthesis cluster_benzimidazole Benzimidazole Moiety cluster_coupling_oxidation Coupling and Oxidation collidine 2,3,5-Collidine pyridine_N_oxide 4-Nitro-2,3,5-trimethylpyridine-N-oxide collidine->pyridine_N_oxide Oxidation, Nitration chloromethyl_pyridine 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl pyridine_N_oxide->chloromethyl_pyridine Series of reactions mercaptobenzimidazole 2-Mercapto-5-methoxybenzimidazole pyrmetazole Pyrmetazole (Thioether Intermediate) omeprazole Omeprazole pyrmetazole->omeprazole Selective Oxidation chloromethyl_pyridinemercaptobenzimidazole chloromethyl_pyridinemercaptobenzimidazole chloromethyl_pyridinemercaptobenzimidazole->pyrmetazole Nucleophilic Substitution

Caption: Synthetic pathway of Omeprazole.

Experimental Protocols

General Protocol for the Synthesis of the Thioether Intermediate (Omeprazole Pathway)

This protocol describes the coupling reaction to form the thioether intermediate, pyrmetazole.[1]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating.[1]

  • Add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it dissolves.[1]

  • Cool the reaction mixture to below 10°C.[1]

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).[1]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1]

  • After the incubation period, cool the mixture to 10°C and add water (e.g., 500 mL).[1]

  • Stir the resulting mixture for 12 hours to allow for complete precipitation.[2]

  • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.[1][2]

General Protocol for the Oxidation to Sulfoxide (Omeprazole Pathway)

This protocol details the selective oxidation of the thioether intermediate to omeprazole.

Materials:

  • Thioether intermediate (pyrmetazole)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (or other suitable solvent)

  • Aqueous basic solution (e.g., sodium bicarbonate)

  • Brine

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

  • Dissolve the thioether intermediate in a suitable organic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of an oxidizing agent, such as m-CPBA, dropwise while maintaining the low temperature to control the reaction and prevent over-oxidation to the sulfone byproduct.[9]

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, wash the organic layer with an aqueous basic solution to remove acidic byproducts.[1]

  • Wash the organic layer with brine and dry it over an anhydrous drying agent.[1]

  • Remove the solvent under reduced pressure to yield crude omeprazole.[1]

  • Purify the crude product by recrystallization from a suitable solvent system.[1]

"One-Pot" Synthesis Method for Lansoprazole

This method involves the condensation and oxidation steps in a single reaction vessel.[4]

Procedure:

  • Condense 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride under alkaline conditions.[4]

  • Without isolating the intermediate, proceed with oxidation using an oxidizing agent like sodium hypochlorite to obtain the crude lansoprazole product.[4]

  • Refine the crude product to obtain the final lansoprazole.[4]

Logical Workflow of Synthesis

The synthesis of both proton pump inhibitors follows a logical progression of chemical transformations.

logical_flow Start Pyridine_Syn Synthesis of Substituted Pyridine Start->Pyridine_Syn Benzimidazole_Syn Provision of Substituted Benzimidazole Start->Benzimidazole_Syn Coupling Coupling Reaction (Thioether Formation) Pyridine_Syn->Coupling Benzimidazole_Syn->Coupling Oxidation Controlled Oxidation (Sulfoxide Formation) Coupling->Oxidation Purification Purification Oxidation->Purification Final_Product Final API Purification->Final_Product End Final_Product->End

References

A Comparative Guide to Thionyl Chloride and Triphosgene for Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of alcohols and carboxylic acids to their corresponding chlorides is a fundamental transformation in organic synthesis, yielding versatile intermediates for further molecular elaboration. Among the plethora of chlorinating agents available, thionyl chloride (SOCl₂) and triphosgene (bis(trichloromethyl) carbonate) are two of the most common reagents employed in research and industrial settings. The choice between these two reagents is often dictated by factors such as substrate sensitivity, desired reaction conditions, scale, and safety considerations.

This guide provides an objective comparison of the performance of thionyl chloride and triphosgene in chlorination reactions, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to make informed decisions for their specific synthetic challenges.

Chemical and Physical Properties at a Glance

FeatureThionyl Chloride (SOCl₂)Triphosgene (CO(OCCl₃)₂)
Physical State Colorless to yellow fuming liquidWhite crystalline solid
Molecular Weight 118.97 g/mol 296.75 g/mol
Boiling Point 76 °C203-206 °C (decomposes)
Melting Point -104.5 °C79-83 °C
Key Advantages Inexpensive; Gaseous byproducts (SO₂, HCl) simplify purification.[1][2][3]Safer to handle and store than gaseous phosgene; milder reaction conditions often possible.[4][5]
Key Disadvantages Can require harsh conditions (reflux); corrosive and moisture-sensitive.[6][7]More expensive; can generate phosgene in situ.

Yield Comparison in Chlorination Reactions

The following tables summarize the reported yields for the chlorination of various substrates using thionyl chloride and triphosgene. It is important to note that reaction conditions have been optimized for each specific transformation and may not be directly interchangeable.

Table 1: Chlorination of Amino Acids

A direct comparison in the synthesis of Diethyl L-glutamate hydrochloride highlights the comparable efficacy of both reagents in this specific application.[3]

SubstrateReagentTemperatureTimeYieldPurity
L-Glutamic AcidTriphosgene70-75°C5 hours98.0%99.7% (LC)
L-Glutamic AcidThionyl Chloride60-63°C7 hours~98.1% (for dimethyl ester)~99.5% (HPLC for dimethyl ester)
Table 2: Chlorination of Alcohols

Triphosgene, often in the presence of a base like pyridine, is frequently reported to be highly effective for the chlorination of alcohols under mild conditions.[8] Thionyl chloride is also widely used, with yields being substrate and condition dependent.

SubstrateReagentConditionsYield
3-Acetyl-1-propanolTriphosgene, DMAC1,2-dichloroethane, 80°C, 2 h97.93%[7]
α-Phenyl phenethyl alcoholTriphosgene, PyridineDichloromethane, reflux81%
α-Methyl phenethyl alcoholTriphosgene, PyridineDichloromethane, reflux86%
N-Boc prolinolTriphosgene, PyridineDichloromethane, reflux65%
2-OctanolThionyl ChlorideDioxane(Good yield implied)[9]
1-DecanolTrichloroisocyanuric acid/Triphenylphosphine*Acetonitrile, 60°C, 2 h74%[10]
1,6-HexanediolThionyl Chloride, Triphenylphosphine oxide70-80°C87%[8]

*Note: Data for Trichloroisocyanuric acid/Triphenylphosphine is included for context as a related chlorination method for alcohols.

Table 3: Chlorination of Carboxylic Acids

Both reagents are effective for the synthesis of acyl chlorides from carboxylic acids. Triphosgene is often used with a catalytic amount of DMF.[4][5]

SubstrateReagentConditionsYield
2,3,4,5-Tetrafluorobenzoic AcidTriphosgene, DMF (5 mol%)1,2-dichloroethane, 353 K, 4 h95%[5]
Phthalic AnhydrideTriphosgene, DMFToluene, 55-85°C, 4-6 h>99% purity
2-(p-Tolyl)propionic AcidThionyl ChlorideReflux, 3 h(Used in subsequent step)[11]
Benzoic AcidTriphosgene, DMF (3 mol%)THF, rt, 5 h(Good yield implied)[4]

Experimental Protocols

Protocol 1: Synthesis of an Acyl Chloride using Thionyl Chloride

This protocol is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[11]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Thionyl chloride (2.0 equiv)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the carboxylic acid.

  • Carefully add thionyl chloride to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • The crude acyl chloride can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of an Alkyl Chloride from a Secondary Alcohol using Triphosgene and Pyridine

This procedure details the chlorination of an unactivated secondary alcohol.

Materials:

  • Secondary alcohol (1.0 equiv)

  • Triphosgene (0.5 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve the secondary alcohol in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine, followed by the portion-wise addition of triphosgene.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alkyl chloride can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of an Acyl Chloride using Triphosgene and Catalytic DMF

This protocol describes the conversion of a carboxylic acid to an acyl chloride using triphosgene with a catalytic amount of N,N-dimethylformamide (DMF).[4]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Triphosgene (0.37 equiv)

  • N,N-dimethylformamide (DMF) (0.03 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the carboxylic acid and DMF in anhydrous THF.

  • Prepare a solution of triphosgene in anhydrous THF and add it to the dropping funnel.

  • Add the triphosgene solution dropwise to the carboxylic acid solution over a period of 4 hours at room temperature with stirring.

  • Continue to stir the mixture for an additional hour after the addition is complete.

  • Remove the solvent and generated HCl under reduced pressure.

  • The resulting crude acyl chloride can be purified by vacuum distillation.

Reaction Mechanisms and Logical Flow

The following diagrams illustrate the general mechanisms and workflows for chlorination reactions using thionyl chloride and triphosgene.

thionyl_chloride_mechanism cluster_alcohol Chlorination of Alcohol cluster_acid Chlorination of Carboxylic Acid A_ROH R-OH (Alcohol) A_Intermediate R-O-S(O)Cl (Alkyl Chlorosulfite) A_ROH->A_Intermediate + SOCl₂ A_SOCl2 SOCl₂ A_Product R-Cl (Alkyl Chloride) A_Intermediate->A_Product + Cl⁻ (SN2/SNi) A_Byproducts SO₂ + HCl A_Intermediate->A_Byproducts C_RCOOH R-COOH (Carboxylic Acid) C_Intermediate R-CO-O-S(O)Cl C_RCOOH->C_Intermediate + SOCl₂ C_SOCl2 SOCl₂ C_Acylium [R-CO]⁺ (Acylium ion intermediate) C_Intermediate->C_Acylium C_Byproducts SO₂ + HCl C_Intermediate->C_Byproducts C_Product R-COCl (Acyl Chloride) C_Acylium->C_Product + Cl⁻

Caption: General reaction pathways for thionyl chloride chlorination.

triphosgene_mechanism cluster_activation Triphosgene Activation cluster_chlorination Substrate Chlorination Triphosgene Triphosgene Phosgene Phosgene (in situ) Triphosgene->Phosgene Decomposition Catalyst Catalyst (e.g., Pyridine, DMF) Active_Species Active Chlorinating Species (e.g., Vilsmeier reagent) Intermediate Activated Intermediate Active_Species->Intermediate Phosgene->Active_Species + Catalyst Substrate R-OH or R-COOH Substrate->Intermediate + Active Species Product R-Cl or R-COCl Intermediate->Product + Cl⁻ Byproducts CO₂ + HCl Intermediate->Byproducts

Caption: General workflow for triphosgene-mediated chlorination.

Conclusion

Both thionyl chloride and triphosgene are highly effective reagents for the chlorination of alcohols and carboxylic acids.

Thionyl chloride remains a cost-effective and widely used reagent, particularly for robust substrates where the gaseous nature of its byproducts simplifies purification. However, the often-required elevated temperatures and acidic conditions can be detrimental to sensitive functional groups.

Triphosgene , while more expensive, offers a milder and often more selective alternative. Its solid form enhances handling safety compared to gaseous phosgene. The use of co-reagents like pyridine or catalytic DMF allows for a high degree of control and can lead to excellent yields under gentle conditions, making it particularly suitable for complex and sensitive substrates encountered in drug development and natural product synthesis.

The choice of reagent should be made after careful consideration of the substrate's properties, the desired reaction scale, and the available laboratory infrastructure. The provided data and protocols serve as a guide to aid in this critical decision-making process.

References

Comparative Guide to the Identification and Characterization of Lansoprazole Chloromethyl Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of Lansoprazole Chloromethyl Impurity, a potential process-related impurity in the synthesis of the proton pump inhibitor, Lansoprazole. The information presented herein is intended to assist researchers in selecting appropriate analytical techniques and in the development and validation of methods for the control of this impurity.

Chemical Identification

Lansoprazole Chloromethyl Impurity is chemically known as 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. It is a key intermediate in the synthesis of Lansoprazole.[1][2][3][4]

ParameterValueReference
Chemical Name 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride[5][6][7][8]
CAS Number 127337-60-4[5][6][7]
Molecular Formula C₉H₁₀Cl₂F₃NO[7]
Molecular Weight 276.08 g/mol [5][6][7]

Analytical Methodologies: A Comparative Overview

The primary methods for the detection and quantification of Lansoprazole Chloromethyl Impurity are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Chromatographic Methods Comparison

While a direct head-to-head study for this specific impurity is not extensively published, a comparison can be drawn from methods developed for Lansoprazole and its related substances. UPLC generally offers significant advantages in terms of speed and efficiency over conventional HPLC.[9][10][11]

ParameterHPLC MethodUPLC Method
Principle Separation based on partitioning between a stationary and mobile phase at high pressure.Separation using columns with sub-2µm particles, allowing for higher resolution and faster analysis at higher pressures.[9][11]
Typical Column Inertsil ODS-3V (150 x 4.6 mm, 5 µm)[12]Waters Acquity BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)[9][10][11]
Mobile Phase Gradient mixture of a buffer (e.g., phosphate buffer pH 7.4) and organic solvents (e.g., Methanol, Acetonitrile).[12]Gradient mixture of a buffer (e.g., phosphate buffer pH 7.0) and organic solvents (e.g., Methanol, Acetonitrile).[9][10][11]
Flow Rate ~1.0 mL/min[13][14]~0.3 - 0.5 mL/min
Run Time Longer, often exceeding 30 minutes.Shorter, typically under 10 minutes.[9]
Resolution GoodExcellent, with sharper peaks.
Sensitivity High (LOD reported at 2.0 ppm for CTP)[12]Very High
Advantages Widely available, robust, and well-established.Faster analysis, higher throughput, better resolution, and lower solvent consumption.[9][11]
Disadvantages Longer run times, lower peak efficiency compared to UPLC.Requires specialized high-pressure equipment.
Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of the impurity.

TechniqueExpected Data
¹H NMR Signals corresponding to the pyridine ring protons, the methyl group, the chloromethyl group, and the trifluoroethoxy group. The hydrochloride salt may affect the chemical shifts of the pyridine protons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base (C₉H₉ClF₃NO) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands characteristic of the aromatic pyridine ring, C-Cl, C-O, and C-F bonds.

Experimental Protocols

HPLC Method for the Determination of Lansoprazole Chloromethyl Impurity

This protocol is based on a highly sensitive method developed for the determination of toxic impurities in Lansoprazole.[12]

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm).[12]

  • Mobile Phase A: Buffer (1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 mL water, pH adjusted to 7.4 with Triethylamine) and Methanol (90:10 v/v).[12]

  • Mobile Phase B: Acetonitrile and Methanol (90:10 v/v).[12]

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of the impurity from Lansoprazole and other related substances.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV at 210 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of the Lansoprazole sample is prepared in a suitable diluent. A spiked sample with a known concentration of the Lansoprazole Chloromethyl Impurity reference standard should be used for validation.

UPLC Method for the Analysis of Lansoprazole and its Impurities

This protocol is based on a validated stability-indicating UPLC method.[9][10][11]

  • Chromatographic System: Ultra-High-Performance Liquid Chromatograph with a UV detector.

  • Column: Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm).[9][10][11]

  • Mobile Phase A: pH 7.0 phosphate buffer and Methanol (90:10 v/v).[9][10][11]

  • Mobile Phase B: Methanol and Acetonitrile (50:50 v/v).[9][10][11]

  • Gradient Program: A gradient program that allows for the separation of all related impurities.

  • Flow Rate: Approximately 0.3 mL/min.[15]

  • Detection: UV at 285 nm.[9][10][11][15]

  • Injection Volume: 2 µL.

  • Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[16][17]

Spectroscopic Characterization Protocol
  • Sample Preparation: A purified sample of the Lansoprazole Chloromethyl Impurity (obtained from a reference standard supplier) should be used.

  • ¹H NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) to study the fragmentation pattern for structural confirmation.

  • Infrared Spectroscopy:

    • Prepare the sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Potential Formation Pathway of Lansoprazole Chloromethyl Impurity

The Lansoprazole Chloromethyl Impurity is a key intermediate in the synthesis of Lansoprazole. Its presence in the final drug product is likely due to it being an unreacted starting material or a byproduct of an incomplete reaction.

2,3-Lutidine 2,3-Lutidine Pyridine N-oxide derivative Pyridine N-oxide derivative 2,3-Lutidine->Pyridine N-oxide derivative Oxidation 2-Hydroxymethyl-3-methyl-4-\n(2,2,2-trifluoroethoxy)pyridine 2-Hydroxymethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine Pyridine N-oxide derivative->2-Hydroxymethyl-3-methyl-4-\n(2,2,2-trifluoroethoxy)pyridine Rearrangement & Substitution Lansoprazole_Chloromethyl_Impurity Lansoprazole_Chloromethyl_Impurity 2-Hydroxymethyl-3-methyl-4-\n(2,2,2-trifluoroethoxy)pyridine->Lansoprazole_Chloromethyl_Impurity Chlorination (e.g., with SOCl2) Lansoprazole_Sulfide Lansoprazole_Sulfide Lansoprazole_Chloromethyl_Impurity->Lansoprazole_Sulfide Condensation with 2-mercaptobenzimidazole Lansoprazole Lansoprazole Lansoprazole_Sulfide->Lansoprazole Oxidation

Caption: Potential synthetic route leading to the formation of Lansoprazole.

Analytical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of the Lansoprazole Chloromethyl Impurity.

cluster_screening Screening & Quantification cluster_identification Identification & Confirmation cluster_characterization Structural Characterization HPLC_UPLC_Screening HPLC/UPLC Screening of Lansoprazole Sample Impurity_Detection Detection of Potential Chloromethyl Impurity Peak HPLC_UPLC_Screening->Impurity_Detection Quantification Quantification against Reference Standard Impurity_Detection->Quantification LC_MS LC-MS Analysis Impurity_Detection->LC_MS For Identification Isolation Isolation of Impurity (if necessary) Quantification->Isolation If further characterization needed Molecular_Weight Molecular Weight Determination LC_MS->Molecular_Weight Fragmentation_Analysis Fragmentation Pattern Analysis Molecular_Weight->Fragmentation_Analysis NMR_Spectroscopy 1H and 13C NMR Spectroscopy Isolation->NMR_Spectroscopy IR_Spectroscopy Infrared Spectroscopy Isolation->IR_Spectroscopy Final_Confirmation Unambiguous Structure Confirmation NMR_Spectroscopy->Final_Confirmation IR_Spectroscopy->Final_Confirmation

Caption: General analytical workflow for impurity analysis.

References

A Comparative Efficacy Analysis of Trifluoroethoxy vs. Methoxypropoxy Substituted Pyridine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of substituents on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of functional groups, alkoxy substituents on a pyridine core are frequently employed to modulate potency, selectivity, and metabolic stability. This guide provides an objective, data-driven comparison of two such substituents: the trifluoroethoxy group and the methoxypropoxy group, using key examples from marketed pharmaceuticals.

Physicochemical and Pharmacokinetic Profile Comparison

The trifluoroethoxy and methoxypropoxy moieties impart distinct electronic and lipophilic characteristics to the parent pyridine ring, which in turn dictates their behavior in biological systems. A direct comparison can be drawn from the well-established proton pump inhibitors (PPIs), lansoprazole (featuring a trifluoroethoxy group) and rabeprazole (featuring a methoxypropoxy group).

The methoxypropoxy group is more electron-donating compared to the trifluoroethoxy group. This increased electron-donating nature enhances the basicity of the pyridine nitrogen in rabeprazole, resulting in a higher pKa1 value compared to lansoprazole. This higher pKa facilitates a faster rate of acid-activated conversion to the active sulfonamide form, contributing to a quicker onset of action for rabeprazole.[1][2]

The lipophilicity, as indicated by the partition coefficient (logP), also differs between intermediates bearing these two groups. The trifluoroethoxy group generally increases lipophilicity, which can enhance membrane permeability and cell penetration.

Table 1: Comparative Physicochemical Properties of Key Pyridine Intermediates

Property2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl
Molecular Weight 276.08 g/mol 266.16 g/mol
logP 2.6923.346
pKa1 (of corresponding PPI) 3.83 (Lansoprazole)4.53 (Rabeprazole)
Key Impact Increased lipophilicity, enhanced metabolic stability.Stronger electron-donating effect, higher pKa, faster activation in acidic environments.

Impact on Metabolic Stability

Efficacy in Biological Systems: A Case Study of Proton Pump Inhibitors

While a direct comparison of IC50 values for a matched pair of compounds is ideal, the case of lansoprazole and rabeprazole provides valuable insights into the influence of these substituents on therapeutic efficacy. Both drugs are potent inhibitors of the gastric H+/K+-ATPase (proton pump).

Clinical studies have compared the efficacy of rabeprazole and lansoprazole in treating acid-related disorders. While both are highly effective, some studies suggest that rabeprazole's faster onset of action, attributed to its higher pKa, may offer advantages in certain clinical scenarios.[1] However, the overall therapeutic efficacy for healing esophagitis and eradicating H. pylori is largely comparable between the two drugs when administered at appropriate doses.[2] It is important to note that other structural differences between lansoprazole and rabeprazole, beyond the pyridine substituents, also contribute to their overall pharmacological profiles.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of pyridine intermediates and their derivatives.

Synthesis of Key Intermediates

Protocol 1: Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

This synthesis typically involves the nucleophilic aromatic substitution of a 4-hydroxypyridine derivative with a trifluoroethylating agent, followed by chlorination of a hydroxymethyl group.

  • Trifluoroethoxylation: To a solution of 3-methyl-4-hydroxypyridine in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate. To this mixture, add 2,2,2-trifluoroethyl iodide or bromide. Heat the reaction mixture at 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify the resulting 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine by column chromatography.

  • Hydroxymethylation: The pyridine derivative from the previous step is then subjected to a reaction to introduce a hydroxymethyl group at the 2-position.

  • Chlorination: Dissolve the 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in a chlorinated solvent like dichloromethane. Add thionyl chloride dropwise at a controlled temperature (e.g., 0-10°C). Stir the reaction at room temperature until completion (monitored by TLC). Evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting hydrochloride salt can be purified by recrystallization.

Protocol 2: Synthesis of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

The synthesis of this intermediate follows a similar logic, with the introduction of the methoxypropoxy group as a key step.

  • Alkoxylation: React 2,3-dimethyl-4-nitropyridine-N-oxide with 3-methoxypropanol in the presence of a base like potassium carbonate in a solvent such as DMF. This reaction substitutes the nitro group with the methoxypropoxy ether.

  • Rearrangement and Chlorination: The resulting N-oxide is then rearranged and chlorinated in a one-pot reaction. This can be achieved by treating the N-oxide with a chlorinating agent like sulfuryl chloride or a mixture of reagents that facilitate both rearrangement and chlorination to yield 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine.

  • Salt Formation: The final product is typically isolated as the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Biological Assays

Protocol 3: In Vitro Kinase Inhibition Assay (Example using a generic kinase)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase of interest in kinase buffer.

    • Prepare a solution of the kinase substrate (a specific peptide or protein) and ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution). Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[3][4][5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyridine Intermediates Start Start Pyridine Core Pyridine Core Substitution Reaction Substitution Reaction Pyridine Core->Substitution Reaction Substituted Pyridine Substituted Pyridine Substitution Reaction->Substituted Pyridine Substituent Trifluoroethoxy or Methoxypropoxy Source Substituent->Substitution Reaction Further Functionalization Further Functionalization Substituted Pyridine->Further Functionalization Final Intermediate Final Intermediate Further Functionalization->Final Intermediate e.g., Chlorination Purification Purification Final Intermediate->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of substituted pyridine intermediates.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylates Pyridine Inhibitor Pyridine Inhibitor Pyridine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: A simplified signaling pathway illustrating the inhibitory action of a pyridine-based kinase inhibitor.

Conclusion

The choice between a trifluoroethoxy and a methoxypropoxy substituent on a pyridine intermediate is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. The trifluoroethoxy group offers the advantages of increased lipophilicity and enhanced metabolic stability, which are often desirable for improving the pharmacokinetic properties of a drug candidate. Conversely, the methoxypropoxy group, with its stronger electron-donating character, can be strategically employed to fine-tune the basicity of the pyridine ring, thereby influencing the mechanism of action, as exemplified by the rapid activation of rabeprazole.

This guide provides a framework for researchers to make informed decisions in the design and development of novel pyridine-based therapeutics. The provided experimental protocols serve as a starting point for the in vitro characterization of these and other substituted pyridine intermediates.

References

A Comparative Guide to the Validation of Analytical Procedures for Pharmaceutical Intermediate Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust testing of pharmaceutical intermediates is a cornerstone of quality assurance in drug development and manufacturing. The validation of analytical procedures used for this purpose is not only a regulatory requirement but also a scientific necessity to ensure the reliability and consistency of data. This guide provides an objective comparison of common analytical techniques for the testing of pharmaceutical intermediates, supported by experimental data, to aid in the selection of the most appropriate methods.

Comparison of Analytical Techniques for Assay of Pharmaceutical Intermediates

The assay of a pharmaceutical intermediate determines its purity and strength. The choice of analytical technique often depends on the chemical properties of the intermediate, such as its volatility, polarity, and thermal stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental methods that offer high selectivity and sensitivity, while titration is a classical, cost-effective volumetric method.

Below is a comparison of these techniques, with quantitative data summarized from validation studies.

Table 1: Comparison of HPLC, GC, and Titration for the Assay of Pharmaceutical Intermediates

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titration (Potentiometric)
Specificity High; able to separate the analyte from impurities and degradation products.High; particularly for volatile analytes.Moderate to Low; susceptible to interference from other acidic or basic compounds.
Linearity (R²) > 0.999> 0.995> 0.999
Range (% of target) 80 - 120%80 - 120%80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.5 - 100.5%
Precision (% RSD) < 1.0%< 2.0%< 0.5%
Limit of Detection Low (ng range)Moderate (pg to ng range)Not applicable for assay
Limit of Quantitation Low (ng range)Moderate (pg to ng range)Not applicable for assay
Robustness Generally robust to small variations in mobile phase, pH, and temperature.Can be sensitive to changes in gas flow, temperature ramp, and inlet conditions.Generally robust, but can be affected by temperature changes influencing titrant volume.

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific intermediate, method conditions, and instrumentation.

Comparison of Analytical Techniques for Impurity Profiling

Impurity profiling is the identification and quantification of impurities in a pharmaceutical intermediate. This is critical for ensuring the safety and quality of the final drug product. The choice of method is dictated by the nature of the impurities (e.g., volatile, non-volatile, chiral).

Table 2: Comparison of HPLC and GC for the Quantification of Impurities

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Specificity High; excellent for separating a wide range of non-volatile impurities.High; ideal for volatile and semi-volatile impurities, such as residual solvents.
Linearity (R²) > 0.99 for each impurity> 0.99 for each impurity
Accuracy (% Recovery) 90.0 - 110.0%85.0 - 115.0%
Precision (% RSD) < 5.0%< 10.0%
Limit of Detection (LOD) 0.001% - 0.01% of the main analyte concentration0.0002% - 0.003% of the main analyte concentration
Limit of Quantitation (LOQ) 0.003% - 0.03% of the main analyte concentration0.003% - 0.013% of the main analyte concentration

Chiral Purity Analysis of Pharmaceutical Intermediates

For chiral intermediates, it is crucial to control the enantiomeric purity, as different enantiomers can have different pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose.

Table 3: Validation Parameters for a Chiral HPLC Method for an Enantiomeric Impurity

Validation ParameterChiral High-Performance Liquid Chromatography (HPLC)
Specificity High; capable of separating the desired enantiomer from its undesired counterpart.
Linearity (R²) > 0.999 for the undesired enantiomer
Range LOQ to 150% of the specification limit for the undesired enantiomer
Accuracy (% Recovery) 99.57 - 101.88%[1]
Precision (% RSD) < 3.5%
Limit of Detection (LOD) 0.084 µg/mL[1]
Limit of Quantitation (LOQ) 0.159 µg/mL[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical procedures. Below are representative protocols for the validation of HPLC, GC, and titration methods.

High-Performance Liquid Chromatography (HPLC) Method Validation Protocol
  • Specificity: Forced degradation studies are performed by exposing the intermediate to acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples are then analyzed to ensure that the main peak is free from any co-eluting peaks of degradation products. The peak purity is typically assessed using a photodiode array (PDA) detector.

  • Linearity: A series of at least five solutions of the intermediate are prepared at concentrations ranging from 80% to 120% of the target assay concentration. Each solution is injected in triplicate, and a calibration curve of peak area versus concentration is plotted. The correlation coefficient (r) and y-intercept are calculated.

  • Range: The range is established from the linearity study and is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy is determined by the recovery of a known amount of the intermediate spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%), with each level prepared in triplicate. The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate preparations of the intermediate at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision: The repeatability study is repeated on a different day, by a different analyst, and on a different instrument. The %RSD is calculated across all measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined for impurity methods based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the analytical results is evaluated.

Gas Chromatography (GC) Method Validation Protocol

The validation protocol for GC is similar to that of HPLC, with the following key considerations:

  • Sample Preparation: For non-volatile intermediates, a derivatization step may be necessary to increase volatility.

  • Injection Technique: The choice of inlet (e.g., split, splitless) and its parameters are critical.

  • Temperature Program: The oven temperature program is optimized to achieve the desired separation.

  • Detector: The choice of detector (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS) depends on the analyte and the required sensitivity and selectivity.

Titration Method Validation Protocol
  • Specificity: The specificity of a titration method is demonstrated by titrating the intermediate in the presence of potential interfering substances (e.g., related impurities, other acidic or basic compounds). A distinct and sharp endpoint for the analyte of interest should be observed.

  • Linearity: A series of at least five different weights of the intermediate, typically ranging from 80% to 120% of the target weight, are titrated. A graph of the titrant volume versus the weight of the intermediate is plotted, and the correlation coefficient is calculated.

  • Accuracy: The accuracy is determined by titrating a certified reference standard of the intermediate or by comparing the titration results to those obtained by a well-characterized orthogonal method.

  • Precision:

    • Repeatability: At least six replicate titrations of the same sample of the intermediate are performed, and the %RSD of the results is calculated.

    • Intermediate Precision: The repeatability study is repeated by a different analyst on a different day.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical procedure according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Analytical Method Development Opt Method Optimization Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD_LOQ LOD & LOQ (for impurities) Proto->LOD_LOQ Rob Robustness Proto->Rob Report Validation Report Generation Prec->Report Review Review & Approval Report->Review

A typical workflow for analytical method validation.
Relationship Between Key Validation Parameters

The following diagram illustrates the logical relationship and hierarchy between several key validation parameters.

G Suitability Suitability for Intended Purpose Accuracy Accuracy Suitability->Accuracy Precision Precision Suitability->Precision Specificity Specificity Suitability->Specificity Linearity Linearity Accuracy->Linearity Range Range Precision->Range LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity->Range

Interrelationship of key analytical validation parameters.

References

Safety Operating Guide

Proper Disposal of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and its hydrochloride salt (CAS No. 127337-60-4), ensuring compliance with safety regulations and minimizing environmental impact.

While some safety data sheets (SDS) may classify this compound as non-hazardous, other sources indicate significant potential hazards, including causing serious eye damage and allergic skin reactions.[1][2] Therefore, a conservative approach to handling and disposal is essential. The toxicological properties of this substance have not been thoroughly investigated, warranting careful management.[3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical advice.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This compound should be treated as a halogenated organic waste.[5][6]

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Carefully transfer any unused or waste this compound into a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene, with a secure, leak-proof cap.[5]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound" and specify it as "Halogenated Organic Waste".[5]

  • Container Management:

    • Keep the waste container tightly closed except when adding waste.

    • Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[5]

    • Ensure the use of secondary containment to prevent spills.

  • Decontamination of Labware:

    • Glassware and other lab equipment that has come into contact with the compound should be decontaminated.

    • Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the designated halogenated organic waste container.

    • After the initial solvent rinse, wash the labware thoroughly with soap and water.

  • Disposal of Contaminated Materials:

    • Any disposable items such as gloves, weighing paper, or absorbent pads that are contaminated with this compound should be placed in the designated solid hazardous waste container.

    • Contaminated packaging should be disposed of in the same manner as the unused product.[3]

  • Final Disposal:

    • DO NOT dispose of this chemical down the drain or in the regular trash.[3][5] Discharge into the environment must be avoided.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5]

    • The typical final disposal method for halogenated organic compounds is high-temperature incineration.[5][7]

Quantitative Data Summary

ParameterValueSource
CAS Number 127337-60-4[1][2][3]
Molecular Formula C₉H₉ClF₃NO·HCl[1][3]
Molecular Weight 276.08 g/mol [1][2]
Physical Form Solid[1]
Melting Point 208-214 °C[1]
Storage Temperature 2-8°C[1]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Segregate Waste Chemical B->C Begin Disposal D Use Labeled Halogenated Organic Waste Container C->D G Store Waste Securely in Satellite Area D->G E Decontaminate Glassware (Collect Rinsate) E->D F Dispose of Contaminated Solid Waste F->D H Contact EHS or Licensed Disposal Contractor G->H I Arrange for Pickup and Incineration H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS No. 127337-60-4). The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound hydrochloride are the risk of serious eye damage and the potential to cause an allergic skin reaction.[1][2] Therefore, strict adherence to recommended personal protective equipment protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartPPE RecommendationSpecifications
Eyes/Face Safety Goggles or Face ShieldMust provide a complete seal around the eyes or full-face protection.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
Respiratory N95 Dust MaskTo be used in situations where dust generation is likely.
Body Laboratory CoatShould be fully buttoned to provide maximum coverage.

It is crucial to wash hands thoroughly after handling the substance, even when gloves have been worn.[3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe gather_mats Gather Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe Proceed to Handling weigh_chem Weigh Chemical in Ventilated Area don_ppe->weigh_chem perform_exp Perform Experiment weigh_chem->perform_exp decontaminate Decontaminate Work Surfaces perform_exp->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

References

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2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
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